Monosodium phosphate
描述
属性
IUPAC Name |
sodium;dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaH2PO4, H2NaO4P | |
| Record name | monosodium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Monosodium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7632-05-5 (Parent), Array | |
| Record name | Sodium phosphate monobasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7035222 | |
| Record name | Monosodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.977 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, A white odourless, slightly deliquescent powder, crystals or granules, Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] | |
| Record name | Phosphoric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MONOSODIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium phosphate, monobasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Freely soluble in water. Insoluble in ethanol or ether, White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/, In water, 85 g/100 mL | |
| Record name | Sodium phosphate, monobasic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MONOSODIUM PHOSPHATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SODIUM DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2360 kg/cu m, Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ | |
| Record name | SODIUM DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, monoclinic crystals, White crystalline powder | |
CAS No. |
7558-80-7, 7632-05-5, 89140-32-9 | |
| Record name | Sodium phosphate monobasic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium phosphate, monobasic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monosodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dihydrogenorthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphoric acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphoric acid, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PHOSPHATE, MONOBASIC, ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH7I04HPUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 75, 200 °C (decomposes) | |
| Record name | Sodium phosphate, monobasic | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09449 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM DIHYDROGEN PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
monosodium phosphate chemical formula and structure
An In-depth Technical Guide to Monosodium Phosphate (B84403): Chemical Formula, Structure, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of monosodium phosphate (MSP), covering its fundamental chemical properties, structure, and various forms. It includes detailed experimental protocols for its synthesis, preparation of solutions, and analysis, along with key quantitative data presented for easy reference.
Nomenclature and Chemical Formula
This compound (MSP), also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is an inorganic compound with the chemical formula NaH₂PO₄ .[1][2] It is a sodium salt of phosphoric acid, widely used across the food, pharmaceutical, and industrial sectors for its buffering and sequestering properties.[3] MSP is available in an anhydrous form as well as monohydrate and dihydrate forms.[1]
Chemical Structure
This compound is an ionic compound consisting of a sodium cation (Na⁺) and a dihydrogen phosphate anion (H₂PO₄⁻).[1] The anion is characterized by a central phosphorus atom tetrahedrally bonded to four oxygen atoms. Two of these oxygen atoms are bonded to hydrogen atoms, giving the anion its acidic properties.
Physical and Chemical Properties
This compound is a white, crystalline powder or granular substance that is odorless and highly soluble in water.[2][3] Its aqueous solutions are mildly acidic.[3][4] Key properties are summarized in the table below.
| Property | Value |
| Molar Mass (Anhydrous) | 119.98 g/mol [5] |
| Appearance | White powder or crystals[1][2] |
| Density (Anhydrous) | 2.36 g/cm³[1] |
| Solubility in Water | 59.9 g/100 mL (at 0°C)[1] |
| pKa | 6.8 - 7.2[1][6] |
| pH (0.1 M solution) | ~4.5[7] |
| Melting Point | Decomposes upon heating[2] |
Hydrated Forms
MSP commonly exists in three forms, which differ by their water of crystallization. The choice of form often depends on the specific application and desired physical properties, though they are chemically equivalent in aqueous solutions.[8]
| Form | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting/Decomposition Point (°C) |
| Anhydrous | NaH₂PO₄ | 119.98[5] | 2.36[1] | Decomposes >169[1] |
| Monohydrate | NaH₂PO₄·H₂O | 138.01[9] | 2.04[10] | Loses water at 100[7] |
| Dihydrate | NaH₂PO₄·2H₂O | 156.01[9] | 1.915[10] | Decomposes at 60[10] |
Synthesis and Key Reactions
The industrial production of this compound is primarily achieved through the partial neutralization of phosphoric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[1][3][11]
Industrial Synthesis Workflow
The general manufacturing process involves several key stages, from raw material processing to the final purified product.
Caption: Workflow for the industrial production of MSP.
Thermal Decomposition
When heated, this compound undergoes condensation reactions to form pyrophosphates and metaphosphates. Heating above 169°C yields disodium (B8443419) pyrophosphate, and further heating to 550°C produces trisodium (B8492382) trimetaphosphate.[1]
Caption: Thermal decomposition pathway of NaH₂PO₄.
Acid-Base Equilibria
The dihydrogen phosphate ion (H₂PO₄⁻) is the conjugate base of phosphoric acid (H₃PO₄) and the conjugate acid of the monohydrogen phosphate ion (HPO₄²⁻). This relationship is central to the phosphate buffer system, which is effective at maintaining pH in the range of 6.2 to 8.2.
Caption: Acid-base equilibria of the phosphate buffer system.
Experimental Protocols
Protocol 1: Laboratory Preparation of 1M this compound Solution
Objective: To prepare 1000 mL of a 1M aqueous solution of this compound.
Materials:
-
This compound, anhydrous (NaH₂PO₄), M.W. 119.98 g/mol
-
Deionized or distilled water
-
1000 mL volumetric flask
-
Beaker (2 L)
-
Magnetic stirrer and stir bar
-
Weighing scale
Methodology:
-
Accurately weigh 119.98 g of anhydrous this compound.[2]
-
Transfer the powder to a 2 L beaker containing approximately 800 mL of deionized water.[2]
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is completely dissolved. Note that anhydrous MSP is hygroscopic and should be weighed promptly.[2]
-
Carefully transfer the solution to a 1000 mL volumetric flask.
-
Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.[2]
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
For sterile applications, the solution can be autoclaved (121°C, 15 psi for 20 minutes).[2] Store at room temperature.[2]
Protocol 2: Generalized Synthesis via Neutralization
Objective: To synthesize this compound from phosphoric acid and sodium hydroxide.
Materials:
-
85% Phosphoric acid (H₃PO₄)
-
50% Sodium hydroxide (NaOH) solution
-
pH meter or indicator strips
-
Reaction vessel with stirring and temperature control
-
Crystallizer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Methodology:
-
Reaction: Place a calculated amount of phosphoric acid into the reaction vessel. Slowly add the sodium hydroxide solution while stirring continuously. The reaction is exothermic; maintain the temperature as required by the specific process, often elevated to ensure complete reaction.[12]
-
pH Control: Monitor the pH of the solution. The addition of NaOH is stopped when the pH reaches the target range for this compound formation, typically between 4.0 and 5.5.[1] Precise control of the acid-to-base molar ratio is critical.[3][12]
-
Purification: The resulting solution may be filtered to remove any insoluble impurities.[13]
-
Crystallization: Transfer the hot, concentrated solution to a crystallizer. Cool the solution slowly to induce the formation of this compound crystals. The specific hydrate (B1144303) (anhydrous, mono-, or dihydrate) that crystallizes depends on the temperature.[12]
-
Separation: Separate the crystals from the mother liquor by centrifugation or vacuum filtration.[12]
-
Drying: Dry the crystals in an oven at an appropriate temperature to remove residual moisture and, if desired, to drive off the water of crystallization to produce the anhydrous form. For example, the monohydrate loses its water at 100°C.[7]
Protocol 3: Gravimetric Analysis of Phosphate Content
Objective: To determine the phosphate content in a sample by precipitation as quinolinium phosphomolybdate. This is a standard method applicable to phosphate salts.
Materials:
-
Sample containing this compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Quimociac reagent
-
Hot plate
-
Filtration apparatus (Gooch crucible or similar)
-
Drying oven (250°C)
-
Dessicator
Methodology:
-
Sample Preparation: Accurately weigh a sample of the material (e.g., 2.0 g) into a flask.[10]
-
Digestion: Add 30 mL of concentrated HNO₃ and 5 mL of concentrated HCl to the flask. Heat the mixture on a hot plate in a fume hood until the sample is fully digested and the volume is reduced to approximately 15 mL. Do not allow it to boil to dryness.[10]
-
Dilution: Cool the flask and quantitatively transfer the contents to a beaker, diluting with distilled water to a total volume of about 100 mL.[10]
-
Precipitation: Heat the solution to boiling. Add 50 mL of quimociac reagent, cover with a watch glass, and continue to boil until a stable precipitate forms and the supernatant liquid is clear.[10]
-
Cooling and Filtration: Cool the beaker to room temperature. Filter the precipitate through a pre-weighed Gooch crucible. Wash the precipitate thoroughly with distilled water.
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 250°C until a constant weight is achieved. Cool the crucible in a desiccator before each weighing.
-
Calculation: The weight of the phosphate in the sample is calculated from the weight of the quinolinium phosphomolybdate precipitate using a gravimetric factor.
References
- 1. newalliance.co.in [newalliance.co.in]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. epa.gov [epa.gov]
- 4. The manufacture of this compound from wet process acid by amine extraction [open.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. fao.org [fao.org]
- 13. chemignition.com [chemignition.com]
An In-depth Technical Guide to the Properties of Monosodium Phosphate Anhydrous vs. Monohydrate for Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium phosphate (B84403) (MSP), also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is a widely utilized excipient in the pharmaceutical industry.[1] Valued for its buffering capacity, it plays a critical role in controlling the pH of formulations, which is essential for drug stability, solubility, and bioavailability.[1] MSP is available in different forms, most commonly as anhydrous (NaH₂PO₄) and monohydrate (NaH₂PO₄·H₂O).[2][3] While chemically similar, the presence of a water molecule in the monohydrate form leads to distinct physicochemical properties that are of paramount importance for formulation scientists and researchers. This guide provides a detailed comparison of these two forms, outlines key experimental protocols for their characterization, and offers visual aids to understand their relationship and application.
Physicochemical Properties: A Comparative Analysis
The primary distinction between the anhydrous and monohydrate forms of monosodium phosphate lies in the presence of water of crystallization in the latter. This seemingly small difference has significant implications for several key properties, as summarized in the table below.
| Property | This compound Anhydrous | This compound Monohydrate |
| Molecular Formula | NaH₂PO₄ | NaH₂PO₄·H₂O |
| Molecular Weight | 119.98 g/mol [4] | 137.99 g/mol [5][] |
| Appearance | White crystalline powder or granules[5][7] | Colorless or white, slightly deliquescent crystals or granules[5] |
| Density | 2.36 g/cm³[2] | 2.04 g/cm³[5] |
| Melting Point | Decomposes at >200°C, forming sodium acid pyrophosphate above 225°C[5] | Loses water of crystallization at 100°C[5] |
| pH (1% solution) | 4.2 - 4.6[4] | 4.1 - 4.5[5] |
| Solubility in Water | Highly soluble[1][7] | Very soluble[5] |
| Hygroscopicity | Slightly hygroscopic[5] | Slightly deliquescent/hygroscopic[5] |
| Water Content | ≤ 2.0% (as per USP loss on drying)[4] | 10.0 - 15.0% (as per USP loss on drying)[4] |
Implications for Pharmaceutical Development
The choice between the anhydrous and monohydrate forms is a critical decision in drug formulation. The lower moisture content of the anhydrous form may be advantageous for moisture-sensitive active pharmaceutical ingredients (APIs), enhancing the stability of the final product.[8] Conversely, the monohydrate, being more common, is often more readily available and may be more cost-effective.
The difference in molecular weight must be accounted for when preparing buffer solutions of a specific molarity. Using the same mass of the two forms will result in different molar concentrations of the phosphate buffer, which can significantly impact the formulation's pH and stability. Once dissolved in an aqueous solution, the two forms are indistinguishable as they both dissociate to provide the same ions.[9]
The thermal behavior of the two forms is also distinct. The monohydrate loses its water of crystallization at 100°C, a factor to consider in manufacturing processes involving heat, such as drying or granulation.[5] The anhydrous form is stable at this temperature but will undergo decomposition at significantly higher temperatures to form pyrophosphates.[2][5]
Experimental Protocols
Accurate characterization of this compound is crucial for ensuring the quality and consistency of pharmaceutical formulations. The following are detailed methodologies for key experiments.
Determination of Water Content (Loss on Drying)
This method is based on the United States Pharmacopeia (USP) general chapter <921>.[9][10]
-
Principle: This gravimetric method determines the amount of volatile matter (assumed to be water) driven off from a sample upon heating.
-
Apparatus: Drying oven, analytical balance, weighing bottle with a stopper.
-
Procedure:
-
Tare a clean and dry weighing bottle.
-
Transfer a accurately weighed sample of about 2 grams of this compound into the weighing bottle and cover it with the stopper.
-
Place the weighing bottle in a drying oven, remove the stopper and leave it in the oven.
-
For the monohydrate form, dry at 60°C for 1 hour, then at 105°C for 4 hours.[4]
-
For the anhydrous form, dry at 60°C for 1 hour, then at 105°C for 4 hours.[4]
-
After the specified time, close the weighing bottle with its stopper and transfer it to a desiccator to cool to room temperature.
-
Weigh the weighing bottle with the dried sample.
-
The loss in weight is calculated as a percentage of the initial sample weight.
-
pH Determination
This protocol is based on the USP general chapter <791>.[7][11]
-
Principle: The pH of a solution is measured potentiometrically using a calibrated pH meter with a glass electrode and a reference electrode.
-
Apparatus: pH meter with a glass electrode, magnetic stirrer, beakers, calibrated thermometers.
-
Procedure:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.
-
Prepare a 1% w/v solution of this compound in purified water.
-
Maintain the temperature of the solution at 25 ± 2°C.[7]
-
Immerse the electrode(s) in the solution and stir gently.
-
Record the pH reading when it becomes stable.
-
Solubility Determination
A standard shake-flask method is commonly employed to determine the equilibrium solubility.
-
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the supernatant is then determined.
-
Apparatus: Conical flasks, constant temperature shaker bath, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a known volume of purified water in a conical flask.
-
Place the flask in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant and centrifuge it to remove any remaining suspended solids.
-
Accurately dilute the clear supernatant and analyze the concentration of phosphate ions using a suitable analytical technique like ion chromatography or a colorimetric method.
-
Hygroscopicity Testing
This protocol provides a general framework for assessing the moisture absorption characteristics of a powder.
-
Principle: The sample is exposed to a controlled high-humidity environment, and the change in mass is monitored over time.
-
Apparatus: Controlled humidity chamber, analytical balance, weighing dishes.
-
Procedure:
-
Accurately weigh a sample of the this compound powder into a pre-weighed dish.
-
Place the dish in a controlled humidity chamber set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).
-
At predetermined time intervals, remove the sample and quickly weigh it.
-
Continue until the weight of the sample becomes constant, indicating that equilibrium has been reached.
-
The percentage increase in weight is calculated to determine the hygroscopicity.
-
Visualizations
Relationship between Anhydrous and Hydrated Forms
The following diagram illustrates the transitions between the anhydrous, monohydrate, and dihydrate forms of this compound, primarily driven by temperature changes.
Workflow for Selecting the Appropriate Form
This diagram provides a logical workflow for researchers and formulators to select the most suitable form of this compound for their specific application.
Intermolecular Forces in this compound Monohydrate
This diagram illustrates the key intermolecular forces within the crystal lattice of this compound monohydrate, highlighting the role of the water molecule in forming hydrogen bonds.
The choice between this compound anhydrous and monohydrate is a nuanced one that requires careful consideration of the specific application, the properties of the active pharmaceutical ingredient, and the manufacturing process. While they are chemically equivalent in solution, their solid-state properties, particularly water content and thermal stability, are significantly different. A thorough understanding of these differences, supported by robust experimental characterization, is essential for the successful development of stable and effective pharmaceutical products.
References
- 1. Water Determination | USP-NF [uspnf.com]
- 2. uspbpep.com [uspbpep.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. â©921⪠Water Determination [doi.usp.org]
- 11. â©791⪠pH [doi.usp.org]
Physicochemical Properties of Monosodium Phosphate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Monosodium phosphate (B84403) (MSP), also known as sodium dihydrogen phosphate (NaH₂PO₄), is an inorganic compound widely utilized in research and the pharmaceutical industry for its properties as a buffering agent, acidulant, and sequestrant.[1][2] Its high solubility in water and acidic nature make it a crucial component in the formulation of a wide range of products, including pharmaceuticals, food, and for water treatment.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of monosodium phosphate solutions, presenting quantitative data, detailed experimental protocols, and logical workflows to support laboratory and development activities.
Core Physicochemical Properties
The key physicochemical properties of this compound solutions—solubility, pH, density, viscosity, and buffer capacity—are critical for its application in various scientific and industrial settings. Understanding these properties is essential for accurate formulation, process optimization, and ensuring product stability and efficacy.
Data Summary
The following tables summarize the quantitative data for the key physicochemical properties of this compound solutions.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 59.9[4] |
| 20 | 85[5] |
| 25 | 87[2] |
| 25 | 94.9 (monohydrate)[5][6] |
| 100 | 234[7] |
Note: The solubility of this compound increases significantly with temperature.[8]
Table 2: pH of this compound Solutions at 25°C
| Concentration | pH |
| 1% solution | 4.1 - 5.0[6] |
| 1% solution | 4.4 - 4.5 (monohydrate)[5] |
| 0.1 M | 4.5[6] |
| 2% solution | 5.01[9] |
Note: this compound solutions are mildly acidic.[2][3] The pKa of the dihydrogen phosphate ion (H₂PO₄⁻) is typically in the range of 6.8 to 7.2.[4][5][6]
Table 3: Density of Anhydrous this compound
| Property | Value |
| Density | 2.36 g/cm³[4] |
Note: The density of this compound solutions increases with concentration.[10][11]
Table 4: Viscosity of Aqueous Phosphate Solutions
| Observation |
| The dynamic viscosity of phosphate salt solutions increases exponentially with concentration.[10] This is attributed to the hydrogen bonding capabilities of the phosphate ions.[10] |
| Viscosity of phosphate solutions decreases as temperature increases.[12] |
Note: Specific viscosity values are dependent on the precise concentration, temperature, and the specific phosphate salt used (mono-, di-, or tribasic).[12][13][14]
Table 5: Buffer Capacity of Phosphate Buffers
| Property | Description |
| Definition | The ability of a buffer solution to resist a change in pH upon the addition of an acid or base.[15] |
| Measurement | It is measured as the amount of acid or base required to change the pH of one liter of the buffer solution by one pH unit.[15][16] |
| Maximum Capacity | The buffering capacity is maximal when the pH of the solution is equal to the pKa of the buffering species.[17] For the H₂PO₄⁻/HPO₄²⁻ pair, this is around pH 7.2. |
| Concentration Dependence | Higher concentrations of the buffer components lead to a higher buffer capacity.[18] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound solutions are provided below. These protocols are foundational and can be adapted based on specific laboratory equipment and research needs.
Determination of Solubility
Objective: To determine the maximum amount of this compound that can be dissolved in a given amount of water at a specific temperature.
Materials:
-
This compound (anhydrous or a specific hydrate)
-
Distilled or deionized water
-
Temperature-controlled water bath or incubator
-
Stirring plate and magnetic stir bars
-
Analytical balance
-
Volumetric flasks
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed container.
-
Equilibration: Place the container in a temperature-controlled water bath set to the desired temperature. Allow the solution to stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Once equilibrated, stop the stirring and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
-
Analysis:
-
Gravimetric Method: Weigh the collected supernatant. Evaporate the water in a drying oven at a suitable temperature (e.g., 105°C) until a constant weight of the dried MSP is achieved. The solubility can then be calculated as grams of MSP per 100 mL or 100 g of water.
-
Instrumental Analysis: Alternatively, the concentration of phosphate in the filtered supernatant can be determined using techniques like ion chromatography or spectrophotometry after appropriate dilution.
-
pH Measurement
Objective: To accurately measure the pH of a this compound solution.
Materials:
-
Calibrated pH meter with a glass electrode
-
Standard buffer solutions (e.g., pH 4, 7, and 10)
-
This compound solution of known concentration
-
Beakers
-
Distilled or deionized water
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the MSP solution (e.g., pH 4 and 7).[19]
-
Sample Preparation: Prepare the this compound solution of the desired concentration by dissolving a known mass of MSP in a known volume of distilled water.
-
Measurement: Rinse the pH electrode with distilled water and gently blot it dry. Immerse the electrode in the MSP solution.[19]
-
Stabilization and Reading: Allow the pH reading to stabilize before recording the value.[19] Ensure the temperature of the sample is recorded as pH is temperature-dependent.
Density Determination
Objective: To measure the density of a this compound solution.
Materials:
-
Pycnometer or a graduated cylinder and an analytical balance
-
This compound solution of known concentration
-
Distilled or deionized water
-
Thermometer
Procedure using a Pycnometer (for high accuracy):
-
Clean and Dry: Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.
-
Fill with Water: Fill the pycnometer with distilled water of a known temperature and weigh it again. The volume of the pycnometer can be calculated using the known density of water at that temperature.
-
Fill with Sample: Empty and dry the pycnometer, then fill it with the this compound solution at the same temperature.
-
Weigh Sample: Weigh the pycnometer filled with the MSP solution.
-
Calculation: The density of the solution is the mass of the solution (weight of filled pycnometer minus weight of empty pycnometer) divided by the volume of the pycnometer.
Procedure using a Graduated Cylinder (for routine measurements):
-
Weigh Cylinder: Weigh a clean, dry graduated cylinder.[20][21]
-
Add Solution: Add a known volume of the this compound solution to the graduated cylinder.[20][21]
-
Weigh Again: Reweigh the graduated cylinder containing the solution.
-
Calculation: The density is the mass of the solution (final mass minus initial mass) divided by the measured volume.[20][21]
Viscosity Measurement
Objective: To determine the viscosity of a this compound solution.
Materials:
-
Viscometer (e.g., Ostwald, Ubbelohde, or rotational viscometer)[22][23][24]
-
Temperature-controlled bath
-
This compound solution of known concentration
-
Stopwatch
Procedure using an Ostwald Viscometer:
-
Calibration: Determine the viscometer constant by measuring the flow time of a liquid with a known viscosity and density (e.g., distilled water) at a specific temperature.
-
Sample Loading: Introduce a precise volume of the this compound solution into the viscometer.
-
Thermal Equilibration: Place the viscometer in a temperature-controlled bath until the sample reaches the desired temperature.[25]
-
Flow Time Measurement: Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.[23]
-
Calculation: The kinematic viscosity can be calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity is then found by multiplying the kinematic viscosity by the density of the solution.[22]
Determination of Buffer Capacity
Objective: To experimentally determine the buffer capacity of a this compound solution.
Materials:
-
This compound buffer solution
-
Standardized strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) solutions
-
Calibrated pH meter
-
Burette
-
Beaker and magnetic stirrer
Procedure:
-
Initial pH: Place a known volume of the this compound buffer solution in a beaker and measure its initial pH.[26]
-
Titration:
-
With Base: Slowly add a standardized strong base from a burette in small, known increments.[27] After each addition, stir the solution and record the pH. Continue until the pH has changed by at least one unit.[16][26]
-
With Acid: Repeat the titration with a fresh sample of the buffer solution using a standardized strong acid.
-
-
Data Analysis: Plot the pH of the solution versus the moles of acid or base added. The buffer capacity is calculated as the moles of added acid or base per unit change in pH.[16][17]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound solutions.
References
- 1. getwsu.com [getwsu.com]
- 2. This compound | 7758-80-7 [chemicalbook.com]
- 3. mtroyal.com.tr [mtroyal.com.tr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. alchembio.com [alchembio.com]
- 9. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. primescholars.com [primescholars.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. benchchem.com [benchchem.com]
- 18. chegg.com [chegg.com]
- 19. Preparation of Buffers & pH Measurement.pptx [slideshare.net]
- 20. phsapchemvance.weebly.com [phsapchemvance.weebly.com]
- 21. sciencegeek.net [sciencegeek.net]
- 22. Viscosity measurement using ostwald viscometer | PPTX [slideshare.net]
- 23. scimed.co.uk [scimed.co.uk]
- 24. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 25. phys.chem.elte.hu [phys.chem.elte.hu]
- 26. scribd.com [scribd.com]
- 27. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
An In-depth Technical Guide to the Synthesis and Production of Monosodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and production of monosodium phosphate (B84403) (MSP), with a focus on methods suitable for producing high-purity grades required in pharmaceutical and research applications. This document details the underlying chemistry, production methodologies, purification techniques, and quality control parameters.
Introduction
Monosodium phosphate (NaH₂PO₄), also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is an inorganic compound widely utilized in various industries, including pharmaceuticals, food and beverage, and water treatment.[1] In the pharmaceutical sector, it serves as a buffering agent to maintain pH stability in formulations, an excipient in tablet and capsule manufacturing, and a component in some saline laxatives.[2][3] MSP exists in anhydrous form, as well as monohydrate (NaH₂PO₄·H₂O) and dihydrate (NaH₂PO₄·2H₂O) crystalline forms.[4] The production of MSP for pharmaceutical use demands stringent control over purity and impurity profiles, necessitating carefully selected raw materials and controlled manufacturing processes.
Core Synthesis Methodologies
The industrial production of this compound is primarily achieved through the neutralization of phosphoric acid with a sodium alkali. The choice of raw materials, particularly the source of phosphoric acid, is a critical determinant of the final product's purity and the complexity of the production process.
Starting Materials
-
Phosphoric Acid (H₃PO₄): The primary source of the phosphate group. Two main grades are used:
-
Thermal Phosphoric Acid: Produced by burning elemental phosphorus, this acid is of high purity and is the preferred starting material for food and pharmaceutical-grade MSP, as it contains minimal impurities.[5]
-
Wet-Process Phosphoric Acid: Derived from the reaction of phosphate rock with sulfuric acid, this grade is less expensive but contains a significant amount of impurities, including heavy metals (arsenic, lead), iron, aluminum, sulfates, and fluorides.[6] Its use for high-purity applications requires extensive purification.[7]
-
-
Sodium Alkali:
-
Sodium Hydroxide (B78521) (NaOH): A strong base that reacts exothermically with phosphoric acid.
-
Sodium Carbonate (Na₂CO₃) / Soda Ash: A weaker base that reacts with phosphoric acid to produce carbon dioxide as a byproduct.[8]
-
Neutralization Reactions
The fundamental chemistry involves the partial neutralization of phosphoric acid. The molar ratio of the reactants is controlled to achieve the desired endpoint, where the dihydrogen phosphate anion (H₂PO₄⁻) is the predominant species.
Using Sodium Hydroxide: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O[8]
This reaction is a straightforward acid-base neutralization. It is highly exothermic, and temperature control is crucial to prevent side reactions and ensure safety.
Using Sodium Carbonate: H₃PO₄ + Na₂CO₃ → NaH₂PO₄ + NaHCO₃ Further reaction: H₃PO₄ + NaHCO₃ → NaH₂PO₄ + H₂O + CO₂ Overall: 2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂[8]
This reaction proceeds with the evolution of carbon dioxide gas, which requires appropriate reactor design to handle the foaming. The reaction is less exothermic than with sodium hydroxide.
Industrial Production Workflow
A typical industrial process for producing high-purity this compound involves several key stages, from raw material handling to final product packaging.
Production from Thermal Phosphoric Acid
This process is relatively straightforward due to the high purity of the starting acid.
-
Reaction: High-purity phosphoric acid is reacted with a stoichiometric amount of sodium hydroxide or sodium carbonate in a reactor. The reaction is carefully monitored to control the pH to a range of 4.1 to 4.5, which is characteristic of a this compound solution.[9]
-
Filtration: The resulting solution is filtered to remove any minor insoluble impurities.
-
Crystallization: The filtered solution is concentrated by evaporation, leading to supersaturation. The temperature is then carefully controlled to induce crystallization of the desired hydrate (B1144303) of this compound. Crystallization can occur at temperatures between 40 and 95°C.[10]
-
Centrifugation and Drying: The crystallized MSP is separated from the mother liquor using a centrifuge. The resulting cake is then dried in a rotary kiln or fluid bed dryer to obtain the anhydrous or a specific hydrated form.[8]
-
Sieving and Packaging: The dried product is sieved to achieve a uniform particle size and then packaged in well-closed containers to prevent moisture absorption.[2]
Production from Wet-Process Phosphoric Acid
The production of high-purity MSP from wet-process phosphoric acid is more complex due to the need for extensive purification of the raw acid.
-
Phosphoric Acid Purification: This is the most critical step and can be achieved through several methods:
-
Solvent Extraction: This is a common method where the impure phosphoric acid is contacted with an organic solvent, such as a mixture of tri-n-butyl phosphate (TBP) and methyl isobutyl ketone (MIBK) or cyclohexanol (B46403).[11][12] The phosphoric acid is selectively extracted into the organic phase, leaving many of the metallic impurities in the aqueous raffinate. The purified acid is then stripped from the organic solvent using water.
-
Precipitation: Impurities can be precipitated by adjusting the pH. For example, some metallic impurities precipitate as the solution is partially neutralized.[5]
-
Nanofiltration: This membrane-based technology can be used to separate multivalent cations (impurities) from the monovalent phosphate ions. Operating at pressures up to 1000 psig and temperatures between 30°F and 90°F, nanofiltration can remove over 99% of metallic impurities.[13]
-
-
Neutralization and Downstream Processing: Once the phosphoric acid is purified, the subsequent steps of neutralization, crystallization, drying, and packaging are similar to those for the thermal acid process.
Experimental Protocols
Laboratory Scale Synthesis of this compound Monohydrate
Objective: To synthesize this compound monohydrate via the neutralization of phosphoric acid with sodium hydroxide.
Materials:
-
85% (w/w) Phosphoric Acid (H₃PO₄)
-
50% (w/w) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Stirring hotplate
-
Crystallizing dish
Procedure:
-
In a beaker, dilute a calculated amount of 85% phosphoric acid with deionized water to achieve a desired concentration (e.g., 30%).
-
Place the beaker on a stirring hotplate and begin stirring.
-
Slowly add the 50% sodium hydroxide solution dropwise to the phosphoric acid solution. Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding the sodium hydroxide solution until the pH of the reaction mixture stabilizes between 4.2 and 4.5.[9] Be cautious as the reaction is exothermic.
-
Filter the resulting solution while hot to remove any insoluble impurities.
-
Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Collect the formed crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in an oven at a temperature below 60°C to obtain this compound monohydrate. Drying at higher temperatures may lead to the formation of the anhydrous form.
Quality Control Testing: Assay of this compound (USP Method)
Objective: To determine the purity of a this compound sample by titration.[9]
Materials:
-
This compound sample
-
1 N Sodium Hydroxide (NaOH) volumetric solution (VS)
-
Phenolphthalein (B1677637) indicator solution (TS)
-
Saturated sodium chloride solution
-
Analytical balance
-
Burette
-
Magnetic stirrer
Procedure:
-
Accurately weigh about 2.5 g of the Monobasic Sodium Phosphate sample.[9]
-
Dissolve the sample in 10 mL of cold water in a beaker.[9]
-
Add 20 mL of a cold, saturated solution of sodium chloride.[9]
-
Add a few drops of phenolphthalein indicator solution.[9]
-
Maintain the temperature of the solution between 10°C and 15°C throughout the titration.[9]
-
Titrate the solution with 1 N sodium hydroxide VS until a permanent pink color is observed.[9]
-
Perform a blank determination and make any necessary corrections.[9]
-
Calculate the percentage of NaH₂PO₄ in the sample. Each mL of 1 N sodium hydroxide is equivalent to 120.0 mg of NaH₂PO₄.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound Forms
| Property | Anhydrous (NaH₂PO₄) | Monohydrate (NaH₂PO₄·H₂O) | Dihydrate (NaH₂PO₄·2H₂O) |
| Molar Mass ( g/mol ) | 119.98[2] | 137.99[9] | 156.01[9] |
| Appearance | White, crystalline powder or granules[2] | White, crystalline powder or granules | Colorless or white crystals |
| Solubility in Water | Freely soluble[2] | Freely soluble | Freely soluble |
| pH (1% solution) | 4.1 - 4.5[9] | 4.1 - 4.5[9] | 4.1 - 4.5 |
| Water Content (USP) | < 2.0%[9] | 10.0% - 15.0%[9] | 18.0% - 26.5%[9] |
Table 2: USP Quality Specifications for Pharmaceutical Grade this compound
| Parameter | Specification |
| Assay (anhydrous basis) | 98.0% - 103.0% of NaH₂PO₄[9] |
| pH (5% solution) | 4.1 - 4.5[9] |
| Insoluble Substances | ≤ 0.2%[9] |
| Chloride | ≤ 0.014%[9] |
| Sulfate | ≤ 0.15%[9] |
| Aluminum, Calcium, and related elements | No turbidity upon alkalinization[9] |
| Arsenic | ≤ 8 ppm[9] |
| Heavy Metals | ≤ 0.002% (20 ppm)[9] |
Mandatory Visualizations
Caption: Production workflow for this compound from thermal phosphoric acid.
Caption: Production workflow for this compound from wet-process phosphoric acid.
Caption: Laboratory synthesis workflow for this compound monohydrate.
References
- 1. This compound (MSP) UK Suppliers & Manufacturers [airedale-group.com]
- 2. chemignition.com [chemignition.com]
- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The manufacture of this compound from wet process acid by amine extraction [open.uct.ac.za]
- 8. epa.gov [epa.gov]
- 9. uspbpep.com [uspbpep.com]
- 10. fao.org [fao.org]
- 11. Wet process of phosphoric acid purification by solvent extraction using tri-n-butyl phosphate and cyclohexanol mixtures | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 12. gct.com.tn [gct.com.tn]
- 13. US5945000A - Methods of purifying phosphoric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Monosodium Phosphate: pKa and Buffering Range
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and buffering range of monosodium phosphate (B84403), a critical component in numerous scientific and pharmaceutical applications. This document outlines the fundamental principles, quantitative data, and detailed experimental methodologies for the characterization of this widely used buffering agent.
Core Concepts: pKa and Buffering Action
Monosodium phosphate (NaH₂PO₄), the monobasic salt of phosphoric acid, is a key player in the phosphate buffer system. The buffering capacity of this system is governed by the equilibria between the different ionization states of phosphoric acid (H₃PO₄). Phosphoric acid is a triprotic acid, meaning it can donate three protons, and therefore has three distinct pKa values.
The second dissociation constant, pKa₂, is the most relevant for the buffering action of this compound, as it represents the equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻). It is in this range that the phosphate buffer system exhibits its most effective buffering capacity, resisting significant changes in pH upon the addition of an acid or a base. The pKa value is the pH at which the concentrations of the acidic (H₂PO₄⁻) and basic (HPO₄²⁻) forms are equal.
The effective buffering range of a buffer is generally considered to be within ±1 pH unit of its pKa value. Within this range, the buffer can effectively neutralize both added acid and added base, thus maintaining a stable pH environment crucial for many biological and chemical systems.
Quantitative Data
The pKa values of phosphoric acid and the effective buffering range centered around pKa₂ are summarized in the table below. It is important to note that these values can be influenced by experimental conditions such as temperature and the ionic strength of the solution.
| Parameter | Value | Reference(s) |
| pKa₁ (H₃PO₄ ⇌ H₂PO₄⁻ + H⁺) | ~2.15 | [1][2] |
| pKa₂ (H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺) | 6.8 - 7.21 | [3][4][5][6] |
| pKa₃ (HPO₄²⁻ ⇌ PO₄³⁻ + H⁺) | ~12.3-12.4 | |
| **Effective Buffering Range (around pKa₂) ** | ~pH 5.8 - 8.2 | [7] |
Experimental Protocols
The determination of the pKa and buffering range of this compound can be accomplished through several well-established methods. The most common and accessible techniques are potentiometric titration and spectrophotometry.
Potentiometric Titration for pKa Determination
This method involves the gradual addition of a strong base (e.g., NaOH) to a solution of this compound while monitoring the pH. The pKa is determined from the resulting titration curve.
Materials:
-
This compound (NaH₂PO₄)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
-
Deionized water
Procedure:
-
Prepare the Phosphate Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).
-
Calibrate the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Set up the Titration: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Perform the Titration: Begin stirring the solution at a constant, gentle rate. Record the initial pH of the solution. Add the standardized strong base from the burette in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Generate the Titration Curve: Continue the titration until the pH shows a large, rapid increase and then begins to level off again. Plot the recorded pH values (y-axis) against the volume of strong base added (x-axis).
-
Determine the pKa: The pKa is the pH at the half-equivalence point. The equivalence point is the point of inflection on the titration curve where the slope is steepest. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. At this half-equivalence point, the concentrations of the acid (H₂PO₄⁻) and its conjugate base (HPO₄²⁻) are equal, and therefore, pH = pKa.
Determination of Buffering Capacity
Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit.
Materials:
-
Prepared phosphate buffer solution at a desired pH within its buffering range (e.g., pH 7.0)
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burettes
-
Beakers
Procedure:
-
Prepare the Buffer: Prepare a phosphate buffer solution of a known concentration (e.g., 0.1 M) and adjust its pH to the desired value within the buffering range (e.g., pH 7.0) using a strong acid or base.
-
Titrate with Acid: Place a known volume (e.g., 100 mL) of the prepared buffer in a beaker with a magnetic stir bar and a calibrated pH electrode. Record the initial pH. Add the standardized strong acid from a burette in small increments, recording the volume added and the corresponding pH after each addition, until the pH has dropped by approximately one unit.
-
Titrate with Base: Repeat the process with a fresh sample of the same buffer, this time titrating with the standardized strong base until the pH has increased by approximately one unit.
-
Calculate Buffering Capacity: The buffering capacity can be calculated for each addition using the formula: β = ΔB / ΔpH where ΔB is the moles of added acid or base per liter of buffer, and ΔpH is the change in pH. The buffering capacity is highest at the pKa.
Visualizations
Phosphate Buffer System Equilibrium
The following diagram illustrates the equilibrium of the phosphate buffer system, highlighting the central role of the H₂PO₄⁻ / HPO₄²⁻ conjugate acid-base pair.
Caption: Equilibrium of the triprotic phosphoric acid system.
Experimental Workflow for pKa Determination by Potentiometric Titration
The logical flow of the experimental procedure for determining the pKa value of this compound via potentiometric titration is depicted below.
Caption: Workflow for pKa determination via potentiometric titration.
References
An In-depth Technical Guide to the Thermal Decomposition of Monosodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monosodium phosphate (B84403) (MSP), an inorganic compound with the formula NaH₂PO₄, undergoes a series of complex chemical transformations upon heating. Understanding the thermal decomposition pathway of MSP is critical for its applications in various fields, including the formulation of pharmaceuticals, food chemistry, and industrial processes. This technical guide provides a comprehensive overview of the thermal decomposition of monosodium phosphate, detailing the sequential formation of key intermediates and final products. It presents quantitative data from thermal analysis techniques, outlines detailed experimental protocols for characterization, and includes visualizations of the decomposition pathway and experimental workflows to facilitate a deeper understanding of the process.
Introduction
This compound, also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is a widely used chemical that exists in anhydrous, monohydrate, and dihydrate forms.[1] Its thermal behavior is of significant interest as it dictates the material's stability and transformation under various processing conditions. The thermal decomposition of MSP is a multi-step process involving dehydration and condensation reactions, leading to the formation of various sodium polyphosphates. This guide will explore the key stages of this decomposition, providing researchers with the necessary data and methodologies to study and control these transformations.
The Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds through a series of well-defined stages, each characterized by specific temperature ranges and the formation of distinct chemical species. The primary pathway involves the initial loss of water of hydration (if present), followed by the condensation of the anhydrous salt into various polyphosphates.
The overall decomposition can be summarized as follows:
-
Dehydration: Removal of water molecules.
-
Condensation to Sodium Acid Pyrophosphate (SAPP): Dimerization of this compound.
-
Formation of Sodium Trimetaphosphate (STMP): Cyclization of phosphate units.
-
Formation of Maddrell's Salt: Further polymerization into a long-chain sodium polyphosphate.
dot graph Thermal_Decomposition_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
MSP [label="this compound\n(NaH₂PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; SAPP [label="Sodium Acid Pyrophosphate\n(Na₂H₂P₂O₇)", fillcolor="#F1F3F4", fontcolor="#202124"]; STMP [label="Sodium Trimetaphosphate\n(Na₃P₃O₉)", fillcolor="#F1F3F4", fontcolor="#202124"]; Maddrell [label="Maddrell's Salt\n((NaPO₃)n)", fillcolor="#F1F3F4", fontcolor="#202124"];
MSP -> SAPP [label="> 169-220°C\n- H₂O", color="#EA4335", fontcolor="#202124"]; SAPP -> STMP [label="> 240-420°C", color="#FBBC05", fontcolor="#202124"]; STMP -> Maddrell [label="~300-500°C", color="#34A853", fontcolor="#202124"]; }
Caption: Thermal decomposition pathway of this compound.
Quantitative Analysis of Decomposition Stages
The thermal decomposition of this compound can be quantitatively analyzed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable data on mass loss and heat flow as a function of temperature.
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as it is heated at a controlled rate. The following table summarizes the expected weight loss at each stage of the decomposition of anhydrous this compound.
| Decomposition Stage | Product Formed | Temperature Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) |
| Condensation to SAPP | Na₂H₂P₂O₇ | 169 - 250 | 7.5% | ~7.5% |
| Formation of STMP | Na₃P₃O₉ | 240 - 450 | 15.0% (from 3 NaH₂PO₄) | ~15.0% |
Note: The observed weight loss can be influenced by experimental conditions such as heating rate and sample size.
Differential Scanning Calorimetry (DSC) Data
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information on the enthalpy changes (ΔH) associated with the decomposition reactions.
| Decomposition Stage | Temperature Range (°C) | Enthalpy Change (ΔH) |
| Dehydration of NaH₂PO₄·2H₂O | 40 - 122 | Endothermic |
| Condensation to Na₂H₂P₂O₇ | 210 - 250 | Endothermic |
| Formation of Na₃P₃O₉ | 300 - 420 | Endothermic |
| Transition to Maddrell's Salt | >500 | Endothermic |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data on the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of this compound as a function of temperature, identifying the temperature ranges of dehydration and condensation.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q50).[2][3]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible (e.g., alumina (B75360) or platinum).[4]
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent side reactions.[4]
-
Temperature Program:
-
Data Analysis: Record the sample mass as a function of temperature. Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperatures of mass loss, the percentage of mass loss in each step, and the residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.[4]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as dehydration and condensation.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments 2920).[6]
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum).
-
Atmosphere: Use an inert atmosphere, such as dry nitrogen, at a constant flow rate of 50 mL/min.
-
Temperature Program:
-
Initial Isotherm: Equilibrate the sample at 30°C.
-
Heating Ramp: Heat the sample at a controlled rate of 10°C/min to 600°C.[6]
-
-
Data Analysis: Record the heat flow as a function of temperature. Analyze the DSC thermogram to identify endothermic and exothermic peaks, and to determine the onset temperature, peak temperature, and enthalpy of each transition.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products formed at different stages of the thermal decomposition.
Methodology:
-
Instrument: A powder X-ray diffractometer (e.g., DRON 3.0, Rigaku model).[2][7]
-
Sample Preparation: Heat the this compound sample to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DSC analysis. Cool the sample to room temperature and gently grind it into a fine powder. Mount the powder on a sample holder.
-
Data Collection: Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02°.
-
Data Analysis: Compare the obtained XRD patterns with standard diffraction patterns from a database (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample.
Visualization of Experimental Workflow
A typical experimental workflow for investigating the thermal decomposition of this compound involves a combination of thermal analysis and structural characterization techniques.
Caption: Experimental workflow for studying MSP thermal decomposition.
Formation of Key Products
Sodium Acid Pyrophosphate (SAPP)
The first major condensation product is sodium acid pyrophosphate (Na₂H₂P₂O₇), formed by heating this compound above 169°C.[1] The reaction involves the elimination of one molecule of water from two molecules of this compound:
2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O
This transformation is clearly observed as a distinct weight loss step in TGA.
Sodium Trimetaphosphate (STMP)
Upon further heating, typically in the range of 240°C to 420°C, sodium acid pyrophosphate can undergo further condensation and reorganization to form the cyclic sodium trimetaphosphate (Na₃P₃O₉).[2][8] The formation of this stable cyclic phosphate is a key step in the high-temperature chemistry of this compound. The direct conversion from this compound at 550°C is also reported:[1]
3 NaH₂PO₄ → Na₃P₃O₉ + 3 H₂O
Maddrell's Salt
At temperatures around 300-500°C, particularly with prolonged heating, a highly polymerized, insoluble form of sodium polyphosphate known as Maddrell's salt can be formed.[9] This long-chain polymer has the empirical formula (NaPO₃)n. The formation of Maddrell's salt can be influenced by factors such as the presence of catalysts.[9]
Conclusion
The thermal decomposition of this compound is a predictable yet complex process that yields a variety of condensed phosphates with distinct properties and applications. A thorough understanding of the decomposition pathway, the temperature ranges for each transformation, and the quantitative aspects of the reactions is essential for researchers and professionals working with this compound. By employing the detailed experimental protocols outlined in this guide, scientists can accurately characterize the thermal behavior of this compound and its decomposition products, enabling better control over material properties and process outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. arpnjournals.org [arpnjournals.org]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. computational chemistry - Methods to study reaction mechanisms in solid state reactions and identifying intermediates - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
The Solubility Profile of Monosodium Phosphate: A Technical Guide for Researchers
An In-depth Examination of Monosodium Phosphate's Behavior in Aqueous and Organic Media
Monosodium phosphate (B84403) (MSP), also known as sodium dihydrogen phosphate (NaH₂PO₄), is an inorganic compound widely utilized across the pharmaceutical, food, and chemical industries for its properties as a buffering agent, acidulant, and sequestrant.[1][2] A thorough understanding of its solubility is critical for professionals in drug development and scientific research, as this fundamental property governs its application in formulation, synthesis, and biological systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, complete with quantitative data, detailed experimental protocols, and a logical workflow for solubility determination.
Solubility of this compound in Water
This compound is highly soluble in water.[3][4] This solubility is temperature-dependent, generally increasing as the temperature of the water rises, a common characteristic for many inorganic salts.[5] This positive temperature coefficient is due to the increased kinetic energy of water molecules, which facilitates the dissolution of the MSP crystal lattice.[5] The pH of a 1 in 100 solution is between 4.1 and 4.6.
Below is a summary of the quantitative solubility of this compound in water at various temperatures.
| Temperature (°C) | Solubility ( g/100 mL) | Form |
| 0 | 59.90 | Anhydrous |
| 20 | 85.0 | Anhydrous |
| 25 | 87 | Anhydrous |
| 25 | 94.9 | Monohydrate |
| 25 | 48.7 | Dihydrate |
| 100 | 234 | Anhydrous |
Note: The solubility can be influenced by the hydration state of the this compound (anhydrous vs. monohydrate vs. dihydrate).[6]
Solubility of this compound in Organic Solvents
This compound is generally considered insoluble or practically insoluble in most organic solvents.[6][7] This is attributed to its ionic nature and the large difference in polarity between the salt and non-aqueous solvents. The strong electrostatic forces holding the sodium and phosphate ions together in the crystal lattice are not effectively overcome by the weaker interactions offered by organic solvents like alcohols, ethers, and hydrocarbons.
| Solvent | Solubility |
| Ethanol | Insoluble |
| Ether | Insoluble |
| Chloroform | Insoluble |
| Methanol | Very slightly soluble |
| Acetone | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Data not readily available, but expected to be low |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an inorganic salt like this compound in water as a function of temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solid.
Objective: To determine the solubility of this compound in water at various temperatures.
Materials:
-
This compound (anhydrous)
-
Distilled or deionized water
-
Erlenmeyer flasks (250 mL)
-
A calibrated thermometer
-
A thermostatically controlled water bath or hot plate with a magnetic stirrer
-
A burette for accurate volume dispensing
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Evaporating dishes
-
An analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask. The excess solid is crucial to ensure saturation.
-
Place the flask in a water bath set to the desired temperature (e.g., 20°C).
-
Stir the solution vigorously for a sufficient period (e.g., 2 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated pipette to prevent premature crystallization.
-
Immediately filter the sample to remove any remaining solid particles.
-
-
Determination of Solute Concentration:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered, known volume of the saturated solution to the evaporating dish.
-
Gently heat the evaporating dish to evaporate the water completely. An oven set at a temperature just above the boiling point of water (e.g., 110°C) is suitable.
-
Once all the water has evaporated, cool the dish in a desiccator to prevent moisture absorption and then weigh it again.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of water using the following formula: Solubility ( g/100 mL) = (Mass of dry MSP / Volume of solution withdrawn) x 100
-
-
Temperature Variation:
-
Repeat the entire procedure at different temperatures (e.g., 40°C, 60°C, 80°C) to construct a solubility curve.
-
Workflow for Solubility Determination
The logical progression for determining the solubility of a chemical compound can be visualized as a structured workflow. This ensures a systematic and reproducible approach, which is crucial in scientific research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. annexechem.com [annexechem.com]
- 4. nanyangchemical.com [nanyangchemical.com]
- 5. Inorganic feed phosphate test methods [feedphosphates.org]
- 6. fao.org [fao.org]
- 7. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the History, Discovery, and Synthesis of Sodium Phosphate Salts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the history, discovery, and synthesis of sodium phosphate (B84403) salts, a class of inorganic compounds essential to numerous scientific and industrial applications. From their foundational roots in the discovery of elemental phosphorus to the development of sophisticated industrial synthesis, these salts—primarily monosodium phosphate (MSP), disodium (B8443419) phosphate (DSP), and trisodium (B8492382) phosphate (TSP)—are indispensable as buffering agents, emulsifiers, and reagents. This document details the key historical milestones, presents critical physicochemical data in a comparative format, outlines detailed experimental protocols for laboratory synthesis, and provides visualizations of synthetic and chemical pathways to serve as a practical resource for researchers, scientists, and drug development professionals.
Historical Timeline and Discovery
The history of sodium phosphate salts is not marked by a single discovery event but rather by a scientific progression rooted in the discovery of their constituent elements and the advancement of chemical synthesis.
-
1669: The Discovery of Phosphorus : The journey begins with the Hamburg alchemist Hennig Brand, who, in his quest for the philosopher's stone, isolated a white, waxy substance from evaporated urine that glowed in the dark.[1][2][3] He named it "phosphorus," Greek for "light-bearer."[1][2] For over a century, this method, though refined, remained the primary source of the element.[2]
-
1771-1777: From Bone to Acid : A significant breakthrough came in 1771 when Swedish chemists Johan Gahn and Carl Scheele identified phosphate as a key component of bone.[1] This provided a more abundant source for phosphorus.[2][4] Shortly after, in 1777, the pioneering French chemist Antoine Lavoisier correctly identified phosphorus as a true element.[1][3] Lavoisier's work further demonstrated that phosphorus reacts with oxygen to form a weak acid, which he named phosphoric acid (H₃PO₄), establishing the chemical foundation of all phosphate compounds.[1]
-
1807: The Isolation of Sodium : The second component of these salts, sodium, was a well-known component of compounds like soda ash and salt throughout history but was not isolated as a pure element until 1807.[5][6][7] Sir Humphry Davy, an English chemist, successfully isolated elemental sodium for the first time using electrolysis on molten caustic soda (sodium hydroxide).[5]
-
19th Century: The Birth of Synthesis : With phosphoric acid and sodium compounds readily available, the 19th century saw the development of methods to synthesize sodium phosphate salts. The "discovery" of each salt is thus intrinsically linked to the understanding of acid-base chemistry. By neutralizing phosphoric acid with a sodium alkali like sodium hydroxide (B78521) or sodium carbonate, chemists could produce different salts depending on the stoichiometry of the reaction.[8][9][10] The earliest documented use of refined sodium phosphates appeared in the 1860s in formulations for baking powder.[11]
The fundamental principle established was that the controlled, stepwise neutralization of the three acidic protons of phosphoric acid yields the three primary sodium orthophosphate salts: this compound, disodium phosphate, and trisodium phosphate.[10][12]
Physicochemical Properties of Sodium Orthophosphates
The distinct properties of each sodium phosphate salt dictate their specific applications. The following table summarizes key quantitative data for the anhydrous and common hydrated forms of these compounds.
| Property | This compound (MSP) | Disodium Phosphate (DSP) | Trisodium Phosphate (TSP) |
| Chemical Formula | NaH₂PO₄ | Na₂HPO₄ | Na₃PO₄ |
| Molar Mass ( g/mol ) | 119.98 (Anhydrous) | 141.96 (Anhydrous) | 163.94 (Anhydrous) |
| 138.00 (Monohydrate) | 268.07 (Heptahydrate) | 380.12 (Dodecahydrate) | |
| Appearance | White crystalline powder or granules.[13][14] | White crystalline powder.[15][16] | White crystals or granules.[2][17] |
| pH (1% aq. solution) | 4.1 - 4.7 (mildly acidic).[4][13] | 8.4 - 9.6 (moderately basic).[15][16] | 11.5 - 12.1 (strongly alkaline).[2] |
| Solubility in Water | Highly soluble (87 g/100 mL at 25°C).[4][11] | Soluble (7.7 g/100 mL at 20°C, anhydrous).[16] | Highly soluble (25.8 g/100 mL at 20°C).[2] |
| Melting Point (°C) | Decomposes at >200°C.[4] | Decomposes at >250°C.[15][16] | 73.4°C (Dodecahydrate).[2][3] |
| 1340°C (Anhydrous).[2] | |||
| Other Names | Sodium dihydrogen phosphate, Sodium biphosphate.[4][11][13] | Disodium hydrogen phosphate, Sodium phosphate dibasic.[15][16] | Trisodium orthophosphate, Sodium phosphate tribasic.[2][18] |
Experimental Protocols: Synthesis
The synthesis of sodium phosphates is a cornerstone of inorganic laboratory practice. Below is a detailed protocol for the preparation of Trisodium Phosphate Dodecahydrate (Na₃PO₄·12H₂O) via a two-step neutralization process, which is widely employed due to its cost-effectiveness and control.[17][19]
Laboratory Synthesis of Trisodium Phosphate Dodecahydrate
Objective: To synthesize trisodium phosphate dodecahydrate by a sequential neutralization of phosphoric acid, first with sodium carbonate to form disodium phosphate, followed by conversion to trisodium phosphate with sodium hydroxide.
Materials:
-
Phosphoric Acid (H₃PO₄, 85%)
-
Sodium Carbonate (Na₂CO₃, anhydrous)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Heating Mantle or Hot Plate
-
Beakers (assorted sizes)
-
Graduated Cylinders
-
pH Meter or pH indicator strips
-
Büchner Funnel and Vacuum Flask
-
Filter Paper
-
Crystallizing Dish
-
Desiccator
Procedure:
Step 1: Formation of Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Reaction Setup: In a 500 mL beaker, prepare a solution of sodium carbonate by dissolving a calculated stoichiometric amount in deionized water.
-
Neutralization (Stage 1): While stirring the sodium carbonate solution, slowly and carefully add a stoichiometric equivalent of 85% phosphoric acid. The reaction is exothermic and will effervesce as carbon dioxide gas is released (H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂).[17] Control the rate of addition to prevent excessive foaming.
-
Completion: Gently heat the solution to boiling to expel all dissolved CO₂.[19] Monitor the pH of the solution; it should be slightly alkaline, confirming the formation of disodium phosphate.
Step 2: Conversion to Trisodium Phosphate (Na₃PO₄)
-
Neutralization (Stage 2): To the hot disodium phosphate solution from Step 1, slowly add a stoichiometric amount of a concentrated sodium hydroxide solution while stirring continuously. This completes the neutralization process (Na₂HPO₄ + NaOH → Na₃PO₄ + H₂O).[17][19]
-
pH Adjustment: The final pH of the solution should be strongly alkaline, typically between 11.5 and 12.5, confirming the formation of trisodium phosphate.[17]
Step 3: Purification and Crystallization
-
Filtration: Filter the hot solution through filter paper to remove any insoluble impurities.
-
Crystallization: Transfer the hot, clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature. As it cools, colorless crystals of trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) will precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Carefully transfer the washed crystals to a watch glass and dry them in a desiccator at room temperature. Do not heat at high temperatures, as this will drive off the water of hydration.[3]
Visualization of Pathways and Workflows
Diagram: Synthesis Workflow for Trisodium Phosphate
The following diagram illustrates the experimental workflow for the two-step laboratory synthesis of Trisodium Phosphate Dodecahydrate.
Caption: Experimental workflow for the synthesis of trisodium phosphate dodecahydrate.
Diagram: Chemical Pathway of Phosphoric Acid Neutralization
This diagram illustrates the logical relationship between phosphoric acid and its corresponding sodium salts as a function of neutralization with sodium hydroxide.
Caption: Stepwise neutralization of phosphoric acid to form sodium phosphate salts.
Applications
The varied properties of sodium phosphate salts have led to their widespread use across multiple industries.
-
Food Industry (E339): They are used as acidity regulators, emulsifying agents (especially in processed cheese), thickening agents, and leavening agents in baked goods.[20][21] They help to maintain the pH of processed foods, stabilize texture, and improve moisture retention in meat products.[15][20]
-
Cleaning Agents: Trisodium phosphate, due to its high alkalinity, is a powerful cleaning agent, stain remover, and degreaser.[15][22] It was once a common ingredient in consumer soaps and detergents.[22]
-
Water Treatment: Sodium phosphates are used as water softeners and corrosion inhibitors.[12] They help to prevent the formation of calcium scale in boilers and pipes.[14]
-
Pharmaceutical and Medical Applications: The salts are used to prepare buffer solutions for biological and biochemical experiments.[15][21] They are also used medically as saline laxatives to prepare the bowel for procedures.[12][21]
-
Industrial Uses: They serve as pH buffers in chemical manufacturing, in textile and leather processing, and as reagents in photography.[10]
References
- 1. Trisodium phosphate dodecahydrate | H24Na3O16P | CID 61473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tianjin Tongxin Chemical Co.,Ltd. [m.chemball.com]
- 3. Sodium phosphate tribasic dodecahydrate | 10101-89-0 [chemicalbook.com]
- 4. betakim.com.tr [betakim.com.tr]
- 5. The chemistry of sodium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3421846A - Production of sodium phosphates - Google Patents [patents.google.com]
- 7. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Table 1B, Physicochemical Properties of Selected Na/K Salts of Inorganic Phosphatesa, b - Provisional Peer-Reviewed Toxicity Values for Sodium and Potassium Salts of Inorganic Phosphates (Multiple CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. manavchem.com [manavchem.com]
- 11. This compound | 7758-80-7 [chemicalbook.com]
- 12. Sodium phosphate - Wikipedia [en.wikipedia.org]
- 13. This compound or Sodium Phosphate Monobasic Suppliers [mubychem.com]
- 14. getwsu.com [getwsu.com]
- 15. DISODIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 16. Disodium phosphate - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. fao.org [fao.org]
- 19. scribd.com [scribd.com]
- 20. Preparation method of sodium dihydrogen phosphate [lygshuren.com]
- 21. benchchem.com [benchchem.com]
- 22. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Phosphate in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphate (B84403), delivered in research and pharmaceutical contexts often in the form of stable salts like monosodium phosphate (NaH₂PO₄), is a cornerstone of cellular life.[1][2][3] In aqueous biological environments, this compound dissociates, making the phosphate anion the key functional component. This guide delineates the multifaceted roles of phosphate, from its fundamental position in the structural integrity of genetic material and cell membranes to its dynamic function in energy metabolism and complex signaling networks. We will explore the core biochemical functions, delve into phosphate-driven signaling cascades, present key quantitative data, and provide detailed experimental protocols for investigating phosphate's role in cellular systems. This document serves as a technical resource for professionals seeking to understand and manipulate phosphate-dependent pathways in research and therapeutic development.
Core Biochemical Roles of the Phosphate Group
The phosphate group is indispensable for the most basic functions of a cell, acting as a building block for essential macromolecules and the primary currency of energy.[4][5]
Component of Nucleic Acids and Phospholipids (B1166683)
The structural backbone of DNA and RNA is composed of alternating sugar and phosphate groups.[6][7] These groups are linked by phosphodiester bonds, which connect the 3' carbon of one sugar molecule to the 5' carbon of another.[6] This phosphate backbone imparts a net negative charge to nucleic acids, which is crucial for their stability and interaction with proteins.[7]
In cell membranes, phospholipids are the primary structural component.[3] These molecules consist of a hydrophilic (water-attracting) "head" containing a phosphate group and a hydrophobic (water-repelling) "tail." This dual nature drives the self-assembly of phospholipids into a bilayer, forming the foundation of all cellular membranes that compartmentalize cellular processes.[3][7]
Central Role in Energy Metabolism
Phosphate is the linchpin of cellular energy transfer, primarily through the molecule adenosine (B11128) triphosphate (ATP).[8][9] ATP contains three phosphate groups linked by high-energy phosphoanhydride bonds.[8] The hydrolysis of the terminal phosphate group to form adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) releases a significant amount of energy, which is harnessed to power a vast array of cellular activities, including muscle contraction, active transport, and biosynthesis.[8][9] This process of energy transfer is known as the ATP-ADP cycle.[8] The regeneration of ATP from ADP and Pi, primarily through oxidative phosphorylation in mitochondria, is a continuous and vital process for cell survival.[9][10]
Regulation of Enzyme and Protein Function
One of the most critical regulatory mechanisms in cells is protein phosphorylation, the reversible addition of a phosphate group to an amino acid residue (commonly serine, threonine, or tyrosine).[11][12] This process is catalyzed by enzymes called kinases, which transfer a phosphate group from ATP to the protein substrate.[12] The removal of the phosphate group is carried out by phosphatases.[12][13]
The addition of a negatively charged, bulky phosphate group can induce significant conformational changes in a protein, altering its activity, localization, or ability to interact with other molecules.[11][12] This "on-off" switch mechanism is fundamental to virtually all signal transduction pathways, regulating processes from cell division to metabolism.[12][14]
Phosphate as an Extracellular Signaling Molecule
Beyond its intracellular roles, extracellular inorganic phosphate (Pi) itself acts as a signaling molecule, influencing cellular behavior by interacting with membrane-bound proteins.[4][15][16] Cells have evolved mechanisms to sense and respond to changes in extracellular Pi concentrations.[4]
Phosphate Sensing and Transport
The primary mechanism for phosphate uptake and sensing involves sodium-phosphate (Na+/Pi) cotransporters, which are membrane proteins that transport both sodium ions and phosphate into the cell.[17][18] The SLC20 (e.g., PiT-1, PiT-2) and SLC34 (e.g., NaPi-IIa, NaPi-IIb) families are the main classes of these transporters in mammals.[17] The activity of these transporters is crucial for maintaining phosphate homeostasis.
Key Signaling Pathways Activated by Extracellular Phosphate
Elevated extracellular Pi levels can trigger specific intracellular signaling cascades.[4][16] Studies have shown that increased Pi can induce the activation of the fibroblast growth factor receptor (FGFR) and subsequently stimulate downstream pathways like the Raf/MEK/ERK and Akt pathways.[4][15][16] These pathways are central regulators of gene expression, cell proliferation, and survival.[15] The type III Na+/Pi cotransporter, PiT-1, is believed to play a major role in this sensing and signal transduction process.[4][15]
Quantitative Data Summary
Maintaining phosphate concentrations within a specific range is critical for cellular function.[19][20] Below is a summary of typical phosphate concentrations in mammalian systems.
| Parameter | Concentration Range | Cell/System Type | Reference |
| Intracellular Inorganic Phosphate (Pi) | 1 - 10 mM | Mammalian Cells (general) | [21] |
| ~2.1 mM | Single HeLa Cell (measured) | [21] | |
| Extracellular (Plasma) Phosphate | 0.8 - 1.5 mM (2.5 - 4.5 mg/dL) | Human Adult | [10] |
| Total Intracellular ATP | 1 - 10 mM | Mammalian Cells | [22] |
Experimental Protocols
Investigating the role of phosphate requires robust and specific methodologies. Here we detail protocols for two fundamental experimental approaches.
Protocol: Measurement of Intracellular Phosphate Concentration
This protocol is based on an enzymatic assay coupled with electrochemical detection for quantifying intracellular Pi at the single-cell level.[21]
Objective: To measure the concentration of inorganic phosphate within a single living cell.
Materials:
-
Nanometer-sized capillary with a ring electrode tip
-
Microscope with micromanipulators
-
Phosphate Assay Kit Components: Maltose phosphorylase, maltose, mutarotase (B13386317), glucose oxidase
-
Electrochemical workstation
-
Cell culture of interest (e.g., HeLa cells), starved overnight to minimize intracellular glucose
-
Extracellular Buffer (ECB)
Methodology:
-
Prepare the Nanopipette: Fill a nanocapillary with the phosphate assay kit components.
-
Cell Positioning: Identify a single, healthy cell from the culture under the microscope. Using a micromanipulator, carefully guide the tip of the nanocapillary to penetrate the cell membrane with minimal disruption.
-
Electrochemical Injection: Apply a positive voltage (e.g., +1.0 V for 30 seconds) to the electrode inside the capillary. This ejects a femtoliter-scale volume of the assay components into the cytoplasm.
-
Enzymatic Reaction: Inside the cell, the following cascade occurs:
-
Maltose + Pi --(Maltose Phosphorylase)--> Glucose-1-phosphate + Glucose
-
The generated glucose is converted by mutarotase and then oxidized by glucose oxidase, producing hydrogen peroxide (H₂O₂).
-
-
Electrochemical Detection: The generated H₂O₂ is electrochemically oxidized at the ring electrode on the capillary tip. This oxidation event generates a current that is proportional to the H₂O₂ concentration, and thus to the initial intracellular Pi concentration.
-
Data Analysis: The measured current (charge) is compared to a standard curve generated by performing the same procedure in buffer solutions with known phosphate concentrations to calculate the intracellular Pi concentration.[21]
Protocol: Analysis of Protein Phosphorylation via Western Blot
This protocol details the use of phospho-specific antibodies to detect the phosphorylation state of a target protein.
Objective: To determine if a specific protein is phosphorylated in response to a stimulus (e.g., treatment with high extracellular phosphate).
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (specific to the phosphorylated form of the target protein)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Sample Preparation: Grow cells to desired confluency. Treat one set of cells with the stimulus (e.g., high phosphate media) and leave another as a control.
-
Cell Lysis: Wash cells with cold PBS, then add lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane several times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again extensively with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated protein.
-
Analysis: Compare the band intensity between control and treated samples. The membrane is often stripped and re-probed with an antibody for the total (non-phosphorylated) protein as a loading control.
Relevance in Drug Development
The central role of phosphate in cellular processes makes phosphate-dependent pathways attractive targets for therapeutic intervention.
-
Kinase Inhibitors: Since protein phosphorylation is critical for cell signaling, and its dysregulation is a hallmark of diseases like cancer, numerous drugs have been developed to inhibit specific kinases.[14] Understanding the phosphorylation events in a disease-related pathway is the first step in developing such targeted therapies.
-
Phosphate Homeostasis Modulators: In diseases like chronic kidney disease (CKD), phosphate homeostasis is disrupted, leading to hyperphosphatemia which is associated with cardiovascular complications.[10][23] Drugs targeting intestinal phosphate transporters (e.g., NaPi-IIb inhibitors) are being explored to reduce dietary phosphate absorption.[17]
-
Formulation Excipient: this compound is widely used in pharmaceutical formulations as a buffering agent to maintain the pH and stability of drug products, including injectable solutions and oral medications.[24][25][26]
Conclusion
From providing the structural framework of our genetic code to driving the energy-dependent machinery of the cell and acting as a key signaling molecule, phosphate is unequivocally fundamental to cellular biology. A thorough understanding of its diverse roles, the pathways it governs, and the methods to study its impact is essential for researchers in basic science and is paramount for professionals in drug development aiming to create novel therapeutics that target these vital cellular processes.
References
- 1. Overview of Phosphate's Role in the Body - Hormonal and Metabolic Disorders - MSD Manual Consumer Version [msdmanuals.com]
- 2. Phosphorus - Wikipedia [en.wikipedia.org]
- 3. med.libretexts.org [med.libretexts.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural Biochemistry/Nucleic Acid/Phosphate - Wikibooks, open books for an open world [en.wikibooks.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Involvement of Phosphate and the Consequences of Its High Consumption in Energy Metabolism and Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drinkharlo.com [drinkharlo.com]
- 10. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation and Function of Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Inorganic Phosphate as an Important Regulator of Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Analysis of Protein Phosphorylation–Mediated Cellular Signaling Networks | Annual Reviews [annualreviews.org]
- 15. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Sodium/phosphate cotransporter - Wikipedia [en.wikipedia.org]
- 19. Phosphate Homeostasis − A Vital Metabolic Equilibrium Maintained Through the INPHORS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphate homeostasis and its role in bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Phosphate Assay Kit in One Cell for Electrochemical Detection of Intracellular Phosphate Ions at Single Cells [frontiersin.org]
- 22. Measurement of intracellular inorganic phosphate in human blood red cells, leucocytes and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Uses of this compound: A Key Ingredient in Food [tzgroupusa.com]
- 25. This compound (MSP): Uses, Benefits, and Applications in Food & Industry [foodadditivesasia.com]
- 26. connectionchemical.com [connectionchemical.com]
Monosodium Phosphate as a Phosphorus Source in Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of monosodium phosphate (B84403) (MSP) as a primary source of phosphorus in a variety of biological culture media. Phosphorus is an essential nutrient critical for cellular energy metabolism, the structural integrity of nucleic acids and membranes, and the regulation of key signaling pathways.[1][2] Monosodium phosphate is a widely utilized and cost-effective salt for supplying this vital element in microbial fermentation, plant tissue culture, and mammalian cell culture applications.[3][4]
The Role of this compound in Culture Media
This compound (NaH₂PO₄) serves two primary functions in culture media: as a readily available source of inorganic phosphate (Pi) and as a crucial component of the buffering system to maintain a stable pH.[3][5]
-
Phosphorus Source: Phosphorus is indispensable for nearly all biological processes. It is a fundamental component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, as well as DNA and RNA.[2][6] Furthermore, phospholipids, which contain phosphate, are the main constituents of cellular membranes.[6] The concentration of available phosphate can significantly impact cell growth, viability, and the production of metabolites or recombinant proteins.[7][8]
-
Buffering Agent: Maintaining a stable pH is critical for optimal cellular function.[3] this compound, in conjunction with its conjugate base, disodium (B8443419) phosphate (Na₂HPO₄), forms a phosphate buffer system that is effective in the physiologically relevant pH range of 6.2 to 8.2. The pKa of the dihydrogen phosphate ion (H₂PO₄⁻) is approximately 7.2, making it an excellent buffer for many biological applications.[9]
Data Presentation: Quantitative Effects of this compound
The optimal concentration of this compound can vary significantly depending on the organism or cell type, the composition of the basal medium, and the specific process objectives (e.g., biomass production versus recombinant protein expression). Below are tables summarizing quantitative data from various studies on the impact of phosphate concentration on key performance indicators.
Table 1: Effect of Phosphate Concentration on E. coli Fermentation
| Initial Phosphate Concentration (mM) | Final Biomass (g/L DCW) | Recombinant Protein Yield (mg/L) | Reference |
| 4 | ~1.8 | - | [10] |
| 8 | ~2.2 | - | [10] |
| 16 | ~2.5 | - | [10] |
| 32 | ~2.0 | - | [10] |
| 64 | ~1.5 | - | [10] |
| Low (Phosphate-limited) | - | Higher specific productivity | [8] |
| High (Phosphate-unlimited) | Higher biomass | Lower specific productivity | [8] |
Table 2: Effect of Phosphate Concentration on Yeast Fermentation
| Phosphate Source/Concentration | Ethanol (B145695) Yield (g/L) | Final Biomass (g/L) | Reference |
| 1 g/L Potassium Phosphate | Varies by nitrogen source | Varies by nitrogen source | [3] |
| Phosphate limitation | Can impact growth at low temperatures | - | [11] |
| Calculated P and Mg for maintenance | Maintained ethanol productivity | - | [12] |
Table 3: Effect of Phosphate Concentration on Mammalian Cell Culture (CHO Cells)
| Condition | Peak Viable Cell Density (x10⁶ cells/mL) | Antibody Titer (g/L) | Reference |
| Phosphate feeding in NSO cells | ~10 | ~1.3 | [5] |
| Control (no phosphate feeding) in NSO cells | ~5 | Lower | [5] |
| Fed-batch with optimized feeds (phosphate is a key component) | 23.9 | 5.5 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound in culture media.
Preparation of a Phosphate-Buffered Saline (PBS) Solution (1X, pH 7.4)
Phosphate-buffered saline is a commonly used isotonic buffer solution in biological research.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (Na₂HPO₄)
-
Monopotassium phosphate (KH₂PO₄)
-
Distilled water (dH₂O)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave
Procedure:
-
To prepare 1 liter of 1X PBS, dissolve the following salts in 800 mL of dH₂O:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Stir the solution until all salts are completely dissolved.
-
Adjust the pH of the solution to 7.4 using HCl or NaOH.
-
Add dH₂O to bring the final volume to 1 liter.
-
Sterilize the solution by autoclaving at 121°C for 20 minutes.
-
Store the sterile PBS solution at room temperature.
Experimental Workflow for Optimizing this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound for a specific cell culture or fermentation process.
1. Experimental Design:
-
Define a range of this compound concentrations to be tested. This can be based on literature values for similar organisms or a broad range (e.g., 0.5 mM to 20 mM).
-
Include a control group with the standard phosphate concentration used in your laboratory.
-
Prepare a basal medium that is deficient in phosphate. This compound will be added to this basal medium to achieve the desired final concentrations.
-
Ensure all other media components are kept constant across all experimental conditions.
2. Media Preparation:
-
Prepare the phosphate-free basal medium.
-
Prepare a sterile, concentrated stock solution of this compound (e.g., 1 M).
-
Aseptically add the appropriate volume of the this compound stock solution to the phosphate-free basal medium to achieve the desired final concentrations.
-
Verify the pH of each medium formulation and adjust if necessary.
3. Inoculation and Culture:
-
Inoculate the different media formulations with the desired cells or microorganisms at a consistent initial cell density.
-
Culture the cells under standard conditions (temperature, agitation, aeration, etc.).
4. Sampling and Analysis:
-
Take samples at regular intervals throughout the culture period.
-
For each sample, perform the following analyses:
-
Cell Growth and Viability: Determine the viable cell density and percent viability using a hemocytometer and Trypan Blue staining.
-
Phosphate Concentration: Measure the residual phosphate concentration in the culture supernatant using the Malachite Green Phosphate Assay.
-
Product Titer (if applicable): Quantify the concentration of the desired product (e.g., recombinant protein, metabolite).
-
5. Data Analysis:
-
Plot cell growth curves (viable cell density vs. time) for each phosphate concentration.
-
Calculate key performance parameters such as maximum specific growth rate, peak viable cell density, and product yield.
-
Determine the optimal this compound concentration that results in the desired outcome (e.g., highest product titer).
Protocol for Cell Viability Assessment Using Trypan Blue Exclusion
This method is used to differentiate viable from non-viable cells.[1][2][6][13][14]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
-
Micropipette and tips
Procedure:
-
Prepare a single-cell suspension of your culture.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).[1]
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.[14]
-
Carefully load 10 µL of the mixture into the counting chamber of a clean hemocytometer.[1]
-
Using a microscope, count the number of viable (clear, unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.[1]
-
Calculate the cell concentration and viability:
-
Total cells/mL = (Average number of total cells per square) x Dilution factor x 10⁴
-
Viable cells/mL = (Average number of viable cells per square) x Dilution factor x 10⁴
-
Percent Viability = (Number of viable cells / Total number of cells) x 100 [1]
-
Protocol for Determination of Phosphate Concentration using Malachite Green Assay
This colorimetric assay is a sensitive method for quantifying inorganic phosphate in aqueous samples.[15][16][17]
Materials:
-
Malachite Green Phosphate Assay Kit (commercially available) or individual reagents:
-
Malachite Green solution
-
Ammonium molybdate (B1676688) solution
-
Citrate or other stabilizing agent
-
-
Phosphate standard solution (e.g., from KH₂PO₄)
-
Microplate reader
-
96-well microplate
-
Culture supernatant samples
Procedure:
-
Prepare Phosphate Standards:
-
Prepare a series of phosphate standards of known concentrations by diluting the stock phosphate standard solution. A typical range is 0 to 50 µM.[15]
-
-
Sample Preparation:
-
Centrifuge cell culture samples to pellet the cells.
-
Collect the supernatant. If necessary, dilute the supernatant to ensure the phosphate concentration falls within the linear range of the standard curve.
-
-
Assay:
-
Add a specific volume (e.g., 50 µL) of the standards and samples to the wells of a 96-well plate.[15]
-
Add the Malachite Green reagent mixture to each well according to the kit manufacturer's instructions.[15] This typically involves the sequential addition of two reagents.[15]
-
Incubate the plate at room temperature for the recommended time (usually 10-30 minutes) to allow for color development.[15]
-
-
Measurement:
-
Calculation:
-
Subtract the absorbance of the blank (0 µM phosphate standard) from all other readings.
-
Plot a standard curve of absorbance versus phosphate concentration for the standards.
-
Use the standard curve to determine the phosphate concentration in the unknown samples. Remember to account for any dilutions made to the samples.
-
Mandatory Visualization: Signaling Pathways
The availability of inorganic phosphate is a critical signal that influences cellular metabolism and proliferation. Below are diagrams of key signaling pathways that are regulated by phosphate levels, created using the DOT language for Graphviz.
References
- 1. allevi3d.com [allevi3d.com]
- 2. revvity.com [revvity.com]
- 3. Evaluation of different nitrogen sources on growth and fermentation performance for enhancing ethanol production by wine yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotechcenter.web.illinois.edu [biotechcenter.web.illinois.edu]
- 6. Benchmarking of commercially available CHO cell culture media for antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfecting mammalian cells: optimization of critical parameters affecting calcium-phosphate precipitate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sciencellonline.com [sciencellonline.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. eubopen.org [eubopen.org]
- 17. biogot.com [biogot.com]
Methodological & Application
Application Note & Protocol: Preparation of 0.1M Sodium Phosphate Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium phosphate (B84403) buffer is a widely used buffer system in biological, biochemical, and pharmaceutical research. Its buffering range of pH 5.8 to 8.0 is effective for maintaining the physiological pH required in many experiments, including enzyme assays, protein purification, and cell culture.[1] The effectiveness of this buffer is due to the second dissociation constant (pKa2) of phosphoric acid, which is approximately 7.2.[2][3][4][5][6][7] This note provides detailed protocols for the accurate and reproducible preparation of a 0.1M sodium phosphate buffer solution.
The buffering capacity is based on the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻), which acts as the weak acid, and the hydrogen phosphate ion (HPO₄²⁻), which acts as the conjugate base.
H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺
By adjusting the ratio of the acid (sodium phosphate monobasic, NaH₂PO₄) to its conjugate base (sodium phosphate dibasic, Na₂HPO₄), a solution with a specific, stable pH can be prepared.[1]
Data Presentation
For accurate preparation, it is crucial to use the correct molecular weight based on the hydrated form of the sodium phosphate salt available in the laboratory.
Table 1: Properties of Common Sodium Phosphate Salts
| Component Name | Synonyms | Chemical Formula | Molecular Weight ( g/mol ) |
| Sodium Phosphate Monobasic | Monosodium phosphate, Sodium dihydrogen phosphate | NaH₂PO₄ | 119.98 |
| Sodium Phosphate Monobasic Monohydrate | NaH₂PO₄ · H₂O | 137.99 | |
| Sodium Phosphate Monobasic Dihydrate | NaH₂PO₄ · 2H₂O | 156.01 | |
| Sodium Phosphate Dibasic | Disodium hydrogen phosphate, Sodium hydrogen phosphate | Na₂HPO₄ | 141.96 |
| Sodium Phosphate Dibasic Dihydrate | Na₂HPO₄ · 2H₂O | 178.05 | |
| Sodium Phosphate Dibasic Heptahydrate | Na₂HPO₄ · 7H₂O | 268.07 | |
| Sodium Phosphate Dibasic Dodecahydrate | Na₂HPO₄ · 12H₂O | 358.14 |
Source: Molecular weights are based on standard atomic weights.[8]
Table 2: Volumetric Guide for Preparing 1 L of 0.1M Sodium Phosphate Buffer
This table provides the required volumes of 0.1M stock solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄) to achieve a desired pH at room temperature.
| Desired pH | Volume of 0.1M NaH₂PO₄ (ml) | Volume of 0.1M Na₂HPO₄ (ml) |
| 6.0 | 877 | 123 |
| 6.2 | 815 | 185 |
| 6.4 | 735 | 265 |
| 6.6 | 625 | 375 |
| 6.8 | 510 | 490 |
| 6.9 | 450 | 550 |
| 7.0 | 390 | 610 |
| 7.2 | 280 | 720 |
| 7.4 | 190 | 810 |
| 7.6 | 130 | 870 |
| 7.8 | 85 | 915 |
| 8.0 | 53 | 947 |
Note: These ratios are a standard guideline. It is always recommended to verify the final pH with a calibrated pH meter and adjust as necessary.[9]
Experimental Protocols
Two primary methods are presented for preparing the buffer solution. The first method, mixing stock solutions, generally provides greater accuracy and reproducibility. The second method, titration, is useful when only one of the phosphate salts is available.
Protocol 1: Preparation by Mixing Stock Solutions
This is the most common and precise method. It involves preparing individual stock solutions of the acidic and basic components and then mixing them in the specific proportions outlined in Table 2.
Materials:
-
Sodium Phosphate Monobasic (select a hydrate (B1144303) from Table 1)
-
Sodium Phosphate Dibasic (select a hydrate from Table 1)
-
Deionized or distilled water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks (1 L)
-
Graduated cylinders
-
Beakers
Procedure:
Step 1: Prepare 0.1M Stock Solutions (1 L each)
-
Stock Solution A (0.1M NaH₂PO₄ - Acid):
-
Calculate the mass of sodium phosphate monobasic needed. For example, using the anhydrous form (MW = 119.98 g/mol ): Mass = 0.1 mol/L × 1 L × 119.98 g/mol = 12.00 g
-
Weigh out the calculated mass and transfer it to a 1 L beaker.
-
Add ~800 mL of deionized water and dissolve the salt completely using a magnetic stirrer.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Invert to mix thoroughly.
-
-
Stock Solution B (0.1M Na₂HPO₄ - Base):
-
Calculate the mass of sodium phosphate dibasic needed. For example, using the anhydrous form (MW = 141.96 g/mol ): Mass = 0.1 mol/L × 1 L × 141.96 g/mol = 14.20 g
-
Weigh out the calculated mass and transfer it to a 1 L beaker.
-
Add ~800 mL of deionized water and dissolve the salt completely using a magnetic stirrer.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Invert to mix thoroughly.
-
Step 2: Prepare the Final 0.1M Buffer Solution (1 L)
-
Consult Table 2 for the volumes of Stock Solution A and Stock Solution B required for your target pH.
-
Using graduated cylinders, measure the specified volumes and combine them in a beaker large enough to hold the final volume.
-
Place the beaker on a magnetic stirrer and mix the solution.
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the buffer solution and monitor the reading.
-
If necessary, adjust the pH by adding small amounts of Stock Solution A (to lower pH) or Stock Solution B (to raise pH) until the target pH is reached.
-
Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and add deionized water to the final volume. Mix well.
-
Store the buffer solution in a sealed container at 4°C.
Protocol 2: Preparation by Titration
This method is useful if you only have one of the two sodium phosphate salts. It involves preparing a solution of one form and adjusting the pH with a strong acid or base. Titrating the acidic component with a base is generally preferred to avoid introducing other ions (like Cl⁻) into the buffer.[10]
Materials:
-
Sodium Phosphate Monobasic (e.g., NaH₂PO₄·H₂O)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M or 5M)
-
Deionized or distilled water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Beakers
Procedure:
-
Calculate the mass of sodium phosphate monobasic required for 1 L of a 0.1M solution (e.g., 13.80 g of NaH₂PO₄·H₂O).
-
Weigh the salt and dissolve it in approximately 900 mL of deionized water in a beaker with a magnetic stirrer.
-
Place the calibrated pH electrode into the solution. The initial pH will be acidic (typically ~4.2-4.5).
-
Slowly add the NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the desired pH is reached. Be careful not to overshoot the target pH.
-
Once the target pH is stable, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add it to the volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark. Invert several times to ensure the solution is homogeneous.
-
Store the buffer in a sealed container at 4°C.
Workflow Visualization
The following diagram illustrates the logical workflow for preparing a 0.1M Sodium Phosphate Buffer using the more common and precise method of mixing stock solutions (Protocol 1).
Caption: Workflow for preparing 0.1M sodium phosphate buffer by mixing stock solutions.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. Phosphoric acid - Wikipedia [en.wikipedia.org]
- 3. Phosphoric Acid [commonorganicchemistry.com]
- 4. global.oup.com [global.oup.com]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. peakproteins.com [peakproteins.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
Application Notes: The Role of Monosodium Phosphate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Monosodium phosphate (B84403) (MSP), also known as sodium dihydrogen phosphate (NaH₂PO₄), is a widely utilized reagent in protein crystallization, serving dual roles as both a precipitant and a buffering agent. Its ability to influence protein solubility in a controlled manner makes it a valuable tool in the quest to obtain high-quality crystals for structural determination. These application notes provide a comprehensive overview of the principles and protocols for effectively using monosodium phosphate in protein crystallization experiments.
Principles of this compound in Crystallization
This compound's efficacy in protein crystallization stems from its properties as a salt and a buffer. As a salt, it acts as a precipitating agent by competing with the protein for water molecules, thereby reducing the protein's solubility and promoting the formation of a supersaturated solution from which crystals can nucleate and grow.[1] The concentration of this compound is a critical parameter that must be empirically optimized for each target protein.
As a component of a phosphate buffer system, this compound is crucial for maintaining a stable pH, which is essential for protein stability and for controlling the protein's surface charge.[2] The ionization state of a protein's surface residues, influenced by pH, plays a significant role in mediating the intermolecular interactions necessary for crystal lattice formation. The pKa of the dihydrogen phosphate anion (H₂PO₄⁻) is approximately 7.2, making phosphate buffers effective in the physiological pH range.
A key consideration when using phosphate salts is their propensity to crystallize themselves, potentially leading to confusion when interpreting crystallization trial outcomes.[3] Careful observation and, if necessary, crystal identification techniques are recommended to distinguish between protein and salt crystals.
Data Presentation: Optimizing Crystallization Conditions
Successful protein crystallization requires the systematic screening of various parameters. The following tables provide examples of how to structure experiments to optimize conditions using this compound, focusing on the model protein Hen Egg-White Lysozyme (HEWL).
Table 1: Effect of pH on Hen Egg-White Lysozyme (HEWL) Crystallization in the Presence of Sodium Dihydrogen Phosphate.
| Protein Concentration (mg/mL) | Precipitant (NaCl, w/v%) | Buffer (50 mM NaH₂PO₄) pH | Observed Crystal Morphology |
| 33.5 | 3.5 | 2.5 | Small needles |
| 33.5 | 3.5 | 4.5 | Tetragonal crystals |
| 33.5 | 3.5 | 6.5 | Small, poorly formed crystals |
| 33.5 | 3.5 | 8.0 | No crystals, clear drop |
This table is a representative example based on findings that demonstrate the significant impact of pH on HEWL crystal formation in the presence of sodium dihydrogen phosphate. The optimal pH for tetragonal crystals of HEWL is often found in the acidic range.
Table 2: Representative Effect of Precipitant Concentration on Protein Crystallization.
| Protein Concentration (mg/mL) | This compound (M) | Buffer (e.g., 0.1 M Tris-HCl pH 7.5) | Expected Outcome |
| 10 | 0.4 | 0.1 M Tris-HCl pH 7.5 | Clear drop (undersaturated) |
| 10 | 0.8 | 0.1 M Tris-HCl pH 7.5 | Small crystals, potential for optimization |
| 10 | 1.2 | 0.1 M Tris-HCl pH 7.5 | Microcrystals, possible precipitation |
| 10 | 1.6 | 0.1 M Tris-HCl pH 7.5 | Heavy precipitate |
This table illustrates the general trend observed when varying the precipitant concentration. The optimal concentration is typically found in a narrow range and must be determined experimentally for each protein.
Experimental Protocols
The following are detailed protocols for a typical protein crystallization experiment using this compound. The hanging drop vapor diffusion method is described here, as it is one of the most common techniques.[4][5]
Protocol 1: Preparation of Stock Solutions
-
Protein Stock Solution:
-
Prepare a highly pure (>95%) protein solution at a concentration of 5-20 mg/mL in a suitable, low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).
-
Centrifuge the protein solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregated protein immediately before setting up crystallization trials.[6]
-
-
This compound Stock Solution:
-
Prepare a 2.0 M stock solution of this compound monohydrate (NaH₂PO₄·H₂O) in high-purity water.
-
Adjust the pH of the solution to the desired starting point (e.g., 4.5, 6.5, 8.5) using concentrated NaOH or H₃PO₄. Note that this compound itself will create an acidic solution. For higher pH values, a combination with disodium (B8443419) phosphate is typically used to form a phosphate buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Buffer Stock Solutions (for pH screening):
-
Prepare 1.0 M stock solutions of various buffers to cover a wide pH range (e.g., Sodium Acetate pH 4.0-5.5, Tris-HCl pH 7.0-8.5, etc.).
-
Filter all buffer solutions through a 0.22 µm filter.
-
Protocol 2: Hanging Drop Vapor Diffusion Experiment
This protocol is adapted for a 24-well crystallization plate.
-
Prepare the Reservoir:
-
Pipette 500 µL of the desired precipitant solution (e.g., a specific concentration of this compound in a selected buffer) into the reservoir of a well in the crystallization plate.
-
-
Prepare the Drop:
-
On a clean, siliconized glass coverslip, pipette 1 µL of the protein stock solution.
-
Pipette 1 µL of the reservoir solution into the protein drop. Avoid introducing air bubbles.
-
Some researchers prefer to gently mix the drop by pipetting up and down, while others allow diffusion to occur without active mixing.[7]
-
-
Seal the Well:
-
Carefully invert the coverslip so the drop is hanging.
-
Place the coverslip over the reservoir, ensuring a complete seal is formed with the grease applied to the rim of the well.
-
-
Incubation and Observation:
-
Incubate the crystallization plate in a stable temperature environment (e.g., 4°C or 20°C).
-
Regularly observe the drops under a microscope over a period of several days to weeks, documenting any changes such as precipitation or crystal formation.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a protein crystallization experiment and the phase diagram that governs the process.
References
- 1. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]
- 2. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCP4 Bulletin Board Archive: Crystallizing protein sitting in PBS [ccp4bb.blogspot.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
The Role of Monosodium Phosphate in Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium phosphate (B84403) (MSP), an inorganic compound with the formula NaH₂PO₄, is a cornerstone in the toolkit of biochemists and researchers, particularly in the realm of enzyme kinetics and assays. Its primary role stems from its utility as a component of phosphate buffers, which are essential for maintaining a stable pH environment—a critical factor for optimal enzyme activity and stability.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of monosodium phosphate in enzyme assays, designed to guide researchers in achieving accurate and reproducible results.
Phosphate buffers are widely employed due to their buffering capacity within the physiological pH range of 6.9 to 7.4.[3] They are prepared by mixing a solution of a weak acid, this compound (the proton donor), with its conjugate base, disodium (B8443419) phosphate (Na₂HPO₄; the proton acceptor).[2] The precise ratio of these two components dictates the final pH of the buffer, allowing for the creation of stable environments across a pH range of approximately 5.8 to 8.0.[4][5]
While indispensable, the use of phosphate buffers, and by extension this compound, is not without its caveats. Phosphate ions can, in some instances, inhibit enzymatic activity.[5] This is particularly true for reactions where phosphate is a product, leading to product inhibition, or in assays involving certain metalloenzymes where the phosphate can chelate essential metal cofactors.[6] Therefore, a thorough understanding of the buffer's interaction with the specific enzyme system under investigation is paramount.
Application Notes
pH Control and Buffering Capacity
The stability of an enzyme's three-dimensional structure and the charge of its active site residues are highly dependent on pH. Deviations from the optimal pH can lead to a significant loss of enzymatic activity or even irreversible denaturation. Phosphate buffers, formulated with this compound, provide a robust system for maintaining a constant pH throughout the course of an enzyme assay.[3] The buffering capacity is maximal around the pKa of the dihydrogen phosphate ion (H₂PO₄⁻), which is approximately 7.21.[5]
Potential for Enzyme Inhibition
Researchers must be cognizant of the potential inhibitory effects of phosphate ions. For example, in assays for phosphatases, which catalyze the hydrolysis of phosphate esters, the phosphate product can act as a competitive inhibitor.[7] Similarly, some kinases and metalloenzymes may exhibit reduced activity in the presence of phosphate buffers due to the chelation of essential divalent cations like Mg²⁺ or Ca²⁺.[6] Preliminary experiments to evaluate the effect of buffer composition on enzyme activity are always recommended.
Ionic Strength Considerations
The concentration of the phosphate buffer contributes to the overall ionic strength of the assay solution. Ionic strength can influence enzyme activity by affecting the interaction between the enzyme and its substrate.[8] It is crucial to maintain a consistent ionic strength across different experimental conditions to ensure that any observed effects are due to the variable being tested and not fluctuations in the ionic environment.
Quantitative Data Presentation
The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following tables summarize the effect of sodium phosphate buffer on the kinetic constants of two different enzymes compared to other common biological buffers.
Table 1: Effect of Different Buffers on the Kinetic Parameters of the Metalloenzyme BLC23O [9]
| Buffer (50 mM) | Optimal pH | Optimal Temperature (°C) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| HEPES | 7.6 | 32.5 | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 7.4 | 32.5 | 0.61 ± 0.02 | 0.35 ± 0.01 | 0.57 ± 0.01 |
| Sodium Phosphate | 7.2 | 30 | 0.24 ± 0.01 | 0.29 ± 0.01 | 1.21 ± 0.05 |
Data presented as mean ± standard error.
Table 2: Effect of Different Buffers on the Kinetic Parameters of the Fe³⁺-dependent Enzyme Ro1,2-CTD [9]
| Buffer | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |
| HEPES | 1.80 ± 0.08 | 0.64 ± 0.01 | 0.36 ± 0.01 |
| Tris-HCl | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| Sodium Phosphate | 3.64 ± 0.10 | 1.01 ± 0.01 | 0.28 ± 0.01 |
Data presented as mean ± standard error.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Sodium Phosphate Buffer (pH 7.4)
This protocol describes the preparation of a common phosphate buffer using stock solutions of this compound and disodium phosphate.
Materials:
-
This compound, monobasic (NaH₂PO₄)
-
Disodium phosphate, dibasic (Na₂HPO₄)
-
Purified water
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions (0.2 M):
-
Mix Stock Solutions:
-
To prepare 100 mL of 0.2 M phosphate buffer at pH 7.4, combine 19 mL of Solution A and 81 mL of Solution B.[11]
-
-
Dilute to Final Concentration:
-
To obtain a 0.1 M phosphate buffer, dilute 500 mL of the 0.2 M buffer with purified water to a final volume of 1 L.[11]
-
-
Verify and Adjust pH:
-
Calibrate the pH meter with standard buffers.
-
Measure the pH of the prepared buffer solution at the temperature at which the enzyme assay will be performed.
-
If necessary, adjust the pH to 7.4 by adding small volumes of 1 M HCl or 1 M NaOH.
-
Figure 1: Workflow for preparing a sodium phosphate buffer.
Protocol 2: α-Amylase Enzymatic Assay
This protocol outlines a spectrophotometric stop-reaction method for determining the activity of α-amylase using a sodium phosphate buffer.[12]
Materials:
-
20 mM Sodium phosphate buffer, pH 6.9, containing 6.7 mM NaCl
-
1.0% (w/v) soluble starch solution in the above phosphate buffer
-
Color reagent solution (containing 3,5-dinitrosalicylic acid)
-
α-Amylase enzyme solution
-
Spectrophotometer
-
Water bath (20°C)
Procedure:
-
Reagent Preparation:
-
Prepare the 20 mM sodium phosphate buffer and adjust the pH to 6.9 at 20°C.
-
Prepare the 1.0% starch solution by dissolving soluble potato starch in the phosphate buffer with heating, then cooling to room temperature.
-
-
Assay Procedure:
-
Set the spectrophotometer to 540 nm.
-
Pipette 1.0 mL of the starch solution into a test tube and pre-incubate at 20°C for 5 minutes.
-
Initiate the reaction by adding 1.0 mL of the enzyme solution to the test tube.
-
Incubate the reaction mixture at 20°C for exactly 3 minutes.
-
Stop the reaction by adding 2.0 mL of the color reagent solution.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Dilute the mixture with 20 mL of purified water.
-
Measure the absorbance at 540 nm against a blank prepared by adding the color reagent before the enzyme.
-
Figure 2: General workflow for a typical enzyme assay.
Conclusion
This compound is a vital reagent in the preparation of phosphate buffers for a wide range of enzyme assays. Its ability to contribute to a stable pH environment is crucial for obtaining reliable and reproducible kinetic data. However, researchers must be mindful of the potential for phosphate ions to inhibit certain enzymes or interfere with assay components. By carefully considering the specific requirements of the enzyme system and performing appropriate validation experiments, this compound can be effectively utilized to facilitate high-quality biochemical research. The protocols and data provided herein serve as a valuable resource for the effective application of this compound in enzyme assays.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. promega.com [promega.com]
- 5. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. up.lublin.pl [up.lublin.pl]
- 9. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. welch-us.com [welch-us.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: Precise Preparation of Phosphate Buffers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of phosphate (B84403) buffer solutions at a specific pH by calculating the required amounts of monosodium phosphate (MSP) and disodium (B8443419) phosphate (DSP).
Introduction
Phosphate buffers are integral to a vast array of biological and chemical research applications due to their buffering capacity within a physiologically relevant pH range.[1][2] The effectiveness of this buffer system is attributed to the second dissociation constant (pKa₂) of phosphoric acid, which is approximately 7.21.[3][4] This allows for the creation of stable buffer solutions with a pH range of approximately 5.8 to 8.0.[1] This application note will detail the theoretical basis and provide practical protocols for the accurate preparation of phosphate buffers.
Theoretical Background: The Henderson-Hasselbalch Equation
The pH of a phosphate buffer is determined by the relative ratio of the conjugate base (disodium phosphate, HPO₄²⁻) to the weak acid (this compound, H₂PO₄⁻). This relationship is described by the Henderson-Hasselbalch equation:
pH = pKa + log₁₀ ([A⁻] / [HA])
Where:
-
pH is the desired buffer pH.
-
pKa is the acid dissociation constant of the weak acid. For the H₂PO₄⁻/HPO₄²⁻ buffer system, the pKa is approximately 7.21.[3][4]
-
[A⁻] is the molar concentration of the conjugate base (disodium phosphate).
-
[HA] is the molar concentration of the weak acid (this compound).
By rearranging this equation, the required ratio of the base to the acid can be calculated for a target pH.
Experimental Protocols
Two common methods for preparing phosphate buffers are presented below: by mixing stock solutions of the acidic and basic components, or by direct weighing of the solid reagents.
Method 1: Preparation from Stock Solutions
This method is advantageous for its precision and ease of pH adjustment.
1. Preparation of Stock Solutions (e.g., 0.2 M)
-
0.2 M this compound (MSP) Stock Solution:
-
Accurately weigh the required amount of a this compound salt (see Table 1 for different hydrated forms) to prepare a 0.2 M solution. For example, for 1 L of solution using anhydrous this compound (MW: 119.98 g/mol ), you would weigh 23.996 g.[5]
-
Dissolve the salt in approximately 800 mL of deionized water.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly.
-
-
0.2 M Disodium Phosphate (DSP) Stock Solution:
-
Accurately weigh the required amount of a disodium phosphate salt (see Table 1 for different hydrated forms) to prepare a 0.2 M solution. For example, for 1 L of solution using anhydrous disodium phosphate (MW: 141.96 g/mol ), you would weigh 28.392 g.[5]
-
Dissolve the salt in approximately 800 mL of deionized water.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Mix thoroughly.
-
2. Mixing Stock Solutions for a Target pH
-
To prepare a buffer of a specific pH, combine the volumes of the 0.2 M MSP and 0.2 M DSP stock solutions as indicated in Table 2. For example, to prepare 100 mL of a 0.2 M phosphate buffer at pH 7.4, you would mix 19 mL of the 0.2 M MSP solution with 81 mL of the 0.2 M DSP solution.[5]
-
For a different final buffer concentration, the prepared 0.2 M buffer can be diluted accordingly. For instance, to obtain a 0.02 M buffer, dilute the 0.2 M buffer 1:10 with deionized water.[5]
Method 2: Preparation by Direct Weighing
This method is quicker for preparing a single buffer solution.
-
Calculate the required mass of MSP and DSP:
-
First, determine the molar ratio of DSP to MSP using the Henderson-Hasselbalch equation for your target pH.
-
Then, for a given buffer concentration and volume, calculate the moles of MSP and DSP required.
-
Finally, convert these molar amounts to mass using the appropriate molecular weights of the salts being used (refer to Table 1).
-
-
Dissolve the salts:
-
Weigh the calculated amounts of the monosodium and disodium phosphate salts.
-
Dissolve them in a volume of deionized water that is less than the final desired volume (e.g., 800 mL for a final volume of 1 L).[1]
-
-
Adjust the pH:
-
Bring to final volume:
-
Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to the final desired volume.
-
Data Presentation
Table 1: Molecular Weights of Common Sodium Phosphate Salts
| Compound | Synonym | Formula | Molecular Weight ( g/mol ) |
| This compound | Sodium dihydrogen phosphate | NaH₂PO₄ | 119.98[7] |
| This compound, monohydrate | Sodium dihydrogen phosphate monohydrate | NaH₂PO₄ · H₂O | 137.99[4][7] |
| This compound, dihydrate | Sodium dihydrogen phosphate dihydrate | NaH₂PO₄ · 2H₂O | 156.01 |
| Disodium phosphate | Disodium hydrogen phosphate | Na₂HPO₄ | 141.96[7] |
| Disodium phosphate, dihydrate | Disodium hydrogen phosphate dihydrate | Na₂HPO₄ · 2H₂O | 178.05[7] |
| Disodium phosphate, heptahydrate | Disodium hydrogen phosphate heptahydrate | Na₂HPO₄ · 7H₂O | 268.07[7] |
| Disodium phosphate, dodecahydrate | Disodium hydrogen phosphate dodecahydrate | Na₂HPO₄ · 12H₂O | 358.14 |
Table 2: Volumes of 0.2 M Stock Solutions to Prepare 100 mL of 0.2 M Sodium Phosphate Buffer at a Specific pH
| Desired pH | Volume of 0.2 M this compound (mL) | Volume of 0.2 M Disodium Phosphate (mL) |
| 5.8 | 92.0 | 8.0 |
| 6.0 | 87.7 | 12.3 |
| 6.2 | 81.5 | 18.5 |
| 6.4 | 73.5 | 26.5 |
| 6.6 | 62.5 | 37.5 |
| 6.8 | 51.0 | 49.0 |
| 7.0 | 39.0 | 61.0 |
| 7.2 | 28.0 | 72.0 |
| 7.4 | 19.0 | 81.0 |
| 7.6 | 13.0 | 87.0 |
| 7.8 | 8.5 | 91.5 |
| 8.0 | 5.3 | 94.7 |
Table 3: Mass of Anhydrous Salts Required to Prepare 1 L of 0.1 M Sodium Phosphate Buffer at a Specific pH
| Desired pH | Mass of this compound (NaH₂PO₄) (g) | Mass of Disodium Phosphate (Na₂HPO₄) (g) |
| 6.2 | 9.77 | 2.63 |
| 6.4 | 8.82 | 3.76 |
| 6.6 | 7.50 | 5.32 |
| 6.8 | 6.12 | 6.95 |
| 7.0 | 4.68 | 8.66 |
| 7.2 | 3.36 | 10.22 |
| 7.4 | 2.28 | 11.49 |
| 7.6 | 1.56 | 12.35 |
Mandatory Visualization
References
- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Phosphate Buffer Issues [chem.fsu.edu]
- 4. Sodium Phosphate, Monobasic, Monohydrate, Molecular Biology Grade [sigmaaldrich.com]
- 5. welch-us.com [welch-us.com]
- 6. How to Make a Phosphate Buffer Solution [thoughtco.com]
- 7. peakproteins.com [peakproteins.com]
Monosodium Phosphate in the Formulation of Pharmaceutical Injectables: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium phosphate (B84403) (MSP), also known as monobasic sodium phosphate or sodium dihydrogen phosphate, is a critical excipient in the formulation of parenteral drug products.[1] Its primary role is as a buffering agent to maintain the pH of the formulation within a specific range, which is crucial for the stability, solubility, and therapeutic efficacy of the active pharmaceutical ingredient (API).[1] Phosphate buffers, composed of a mixture of monosodium phosphate (the acidic component) and disodium (B8443419) phosphate (the basic component), are widely used due to their physiological compatibility and buffering capacity in the physiologically relevant pH range.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of pharmaceutical injectables.
Physicochemical Properties of this compound
This compound is available in anhydrous and hydrated forms (monohydrate and dihydrate). The choice of form depends on the desired formulation characteristics and processing conditions.
Table 1: Physicochemical Properties of this compound (Anhydrous)
| Property | Value | Reference |
| Molecular Formula | NaH₂PO₄ | [USP-NF] |
| Molecular Weight | 119.98 g/mol | [USP-NF] |
| Appearance | White, crystalline powder or granules | [USP-NF] |
| Solubility | Freely soluble in water | [USP-NF] |
| pH of 1% solution | 4.1 - 4.5 | [USP-NF] |
Applications in Injectable Formulations
Buffering Agent
The primary function of this compound in injectable formulations is to act as a component of a phosphate buffer system. This system is highly effective in maintaining a stable pH, typically between 6.0 and 8.0, which is critical for many biopharmaceutical products. The Henderson-Hasselbalch equation governs the relationship between pH, the pKa of the buffer, and the ratio of the conjugate base (disodium phosphate) to the acid (this compound).
-
Henderson-Hasselbalch Equation for Phosphate Buffer:
pH = pKa₂ + log₁₀ ( [HPO₄²⁻] / [H₂PO₄⁻] )
Where:
-
pKa₂ of phosphoric acid is approximately 7.2.
-
[HPO₄²⁻] is the molar concentration of dibasic sodium phosphate.
-
[H₂PO₄⁻] is the molar concentration of monobasic sodium phosphate.
-
By adjusting the ratio of this compound to disodium phosphate, a target pH can be precisely achieved and maintained.
Stabilizer
By maintaining a stable pH, this compound indirectly acts as a stabilizer, preventing the degradation of pH-sensitive APIs.[1] This is particularly important for protein and peptide-based drugs, where slight shifts in pH can lead to aggregation, denaturation, and loss of biological activity.
Quantitative Data in Formulations
The concentration of the phosphate buffer in injectable formulations is a critical parameter that needs to be optimized for each specific drug product. It should be high enough to provide adequate buffering capacity but low enough to avoid potential side effects and compatibility issues.
Table 2: Examples of Phosphate Buffer Concentrations in Commercial Injectable Drug Products
| Drug Product (API) | Buffer System Components | Buffer Concentration (Approx.) | Final pH |
| Sodium Phosphates Injection, USP | Monobasic sodium phosphate, Dibasic sodium phosphate | 3 mM Phosphorus/mL | 5.0 - 6.0 |
| Antibiotic Injections | Sodium Dihydrogen Phosphate, Sodium Hydrogen Phosphate | Varies | ~6.0 - 7.5 |
| Intravenous Fluids | Sodium Dihydrogen Phosphate, Sodium Hydrogen Phosphate | Varies | ~7.4 |
| Vaccine Formulations | Potassium Dihydrogen Phosphate, Disodium Hydrogen Phosphate | Varies | ~7.0 |
Note: The exact concentrations are proprietary to the manufacturers.
Potential Incompatibilities and Stability Considerations
While widely used, phosphate buffers can present some challenges in parenteral formulations.
Interaction with Glass Vials
Phosphate buffers have been shown to interact with borosilicate glass vials, leading to the formation of particles over time, a phenomenon distinct from typical glass delamination.[3][4][5][6] This interaction is thought to be due to the leaching of aluminum from the glass, which then reacts with phosphate ions to form insoluble aluminum phosphate precipitates.[3][4][5][6] The rate of particle formation is accelerated at higher storage temperatures.[3][4][5][6]
Table 3: Effect of Storage Temperature on Particle Formation in Phosphate Buffer Solution (16 mM) in Glass Vials
| Storage Temperature | Time to Particle Detection |
| 40°C | No particles detected up to 8 weeks |
| 60°C | Particles detected at 6 weeks or longer |
| 80°C | Particles detected in most samples |
Data adapted from studies on particle formation in glass vials.[3]
Incompatibility with Divalent Cations
Phosphate ions can form insoluble precipitates with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). Therefore, care must be taken when co-administering phosphate-buffered solutions with drugs or solutions containing these ions.
pH Shift upon Freezing
A significant limitation of phosphate buffers is the substantial drop in pH that occurs upon freezing.[2] This is due to the selective crystallization of the more basic disodium phosphate, leaving a more acidic solution of this compound.[2] This pH shift can be detrimental to the stability of frozen protein formulations.
Experimental Protocols
Protocol for Preparation of a Sterile Phosphate Buffer for Injection (Example: 100 mM Sodium Phosphate Buffer, pH 7.4)
This protocol outlines the steps for the aseptic preparation of a sterile phosphate buffer intended for use in pharmaceutical injectables. All operations should be performed in a validated aseptic environment (e.g., a Grade A laminar airflow hood within a Grade B cleanroom) by trained personnel.
Materials and Equipment:
-
This compound, Monohydrate (USP/NF grade)
-
Disodium Phosphate, Anhydrous (USP/NF grade)
-
Water for Injection (WFI)
-
Sterile glassware (beakers, volumetric flasks)
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter with a sterile probe
-
Sterile 0.22 µm membrane filter
-
Sterile receiving vessel
-
Autoclave
Procedure:
-
Calculate Required Masses:
-
Based on the Henderson-Hasselbalch equation and the desired pH and buffer concentration, calculate the required mass of this compound and disodium phosphate. For a 100 mM sodium phosphate buffer at pH 7.4 (pKa₂ ≈ 7.2):
-
Calculate the ratio of [HPO₄²⁻] to [H₂PO₄⁻].
-
From the total buffer concentration (0.1 M), determine the individual molar concentrations.
-
Calculate the mass of each component needed for the desired final volume.
-
-
-
Dissolution:
-
In a sterile beaker, dissolve the calculated amounts of this compound and disodium phosphate in approximately 80% of the final volume of WFI with the aid of a sterile magnetic stirrer.
-
-
pH Adjustment:
-
Aseptically measure the pH of the solution using a calibrated pH meter with a sterile probe.
-
If necessary, adjust the pH to 7.4 ± 0.1 using a sterile, dilute solution of sodium hydroxide (B78521) or phosphoric acid.
-
-
Final Volume Adjustment:
-
Transfer the solution to a sterile volumetric flask and add WFI to the final volume. Mix thoroughly.
-
-
Sterile Filtration:
-
Aseptically filter the buffer solution through a pre-sterilized 0.22 µm membrane filter into a sterile receiving vessel.
-
-
Quality Control Testing:
-
Perform the required quality control tests on the final sterile buffer solution as outlined in Table 4.
-
Quality Control Testing for Sterile Pharmaceutical Buffers
Table 4: Quality Control Specifications for a Sterile Phosphate Buffer
| Test | Specification | Method |
| Appearance | Clear, colorless solution, free from visible particles | Visual Inspection |
| pH | Target pH ± 0.1 | Potentiometry (USP <791>) |
| Sterility | Must be sterile | Membrane Filtration or Direct Inoculation (USP <71>) |
| Bacterial Endotoxins | ≤ 0.25 EU/mL (or as specified for the final drug product) | Limulus Amebocyte Lysate (LAL) Test (USP <85>) |
| Particulate Matter | ≥10 µm: NMT 6000 per container; ≥25 µm: NMT 600 per container | Light Obscuration Particle Count Test (USP <788>) |
Visualizations
Phosphate Buffer System Equilibrium
The following diagram illustrates the equilibrium of the phosphate buffer system, which is crucial for its pH-maintaining capability.
Caption: Chemical equilibrium of the phosphate buffer system.
Workflow for Aseptic Preparation of a Sterile Phosphate Buffer
This diagram outlines the critical steps in the manufacturing of a sterile phosphate buffer for injectable formulations.
References
- 1. Pharmaceutical Buffers [chemical-sales.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Effects of Phosphate Buffer in Parenteral Drugs on Particle Formation from Glass Vials [jstage.jst.go.jp]
- 4. Effects of phosphate buffer in parenteral drugs on particle formation from glass vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Use of Monosodium Phosphate in Plant Cell Culture Media
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Monosodium phosphate (B84403) (MSP), with the chemical formula NaH₂PO₄, serves as a critical component in plant cell culture media, primarily as a source of essential phosphorus and as a buffering agent to maintain a stable pH. Phosphorus is a vital macronutrient for plant growth and development, playing a fundamental role in energy transfer (as a component of ATP), nucleic acid structure (DNA and RNA), and phospholipid membranes. The concentration and availability of phosphate in the culture medium can significantly influence cell proliferation, biomass accumulation, and the biosynthesis of secondary metabolites, which are often of interest for pharmaceutical and biotechnological applications.
These application notes provide detailed information and protocols for the effective use of monosodium phosphate in plant cell culture media. The subsequent sections will cover the role of MSP, quantitative data on its effects, detailed experimental protocols for media preparation and the study of phosphate starvation responses, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Effects of Phosphate Concentration
The concentration of phosphate in the culture medium is a critical parameter that can be optimized to achieve specific experimental goals, such as maximizing biomass or enhancing the production of target secondary metabolites. Below are tables summarizing the effects of varying phosphate concentrations on plant cell cultures, compiled from various studies.
Table 1: Effect of Phosphorus Concentration on Callus Growth and Biomass Accumulation
| Plant Species | Phosphate Source | Phosphate Concentration (mg/L) | Observation | Reference |
| Typha latifolia (Cattail) | Phosphorus | 0 | 42% reduction in fresh weight in suspension culture | [1] |
| 11 | 29% reduction in fresh weight in suspension culture | [1] | ||
| 22 | 20% reduction in fresh weight in suspension culture | [1] | ||
| 33 | Promoted the greatest fresh weight in suspension culture | [1] | ||
| 44 | 13% reduction in fresh weight in suspension culture | [1] | ||
| Commiphora wightii | KH₂PO₄ | 85 | High guggulsterone (B1672438) content | [2] |
| 170 | Maximum guggulsterone content | [2] | ||
| 340 | Maximum callus growth, low guggulsterone content | [2] | ||
| 510 | High guggulsterone content | [2] |
Table 2: General Phosphate Concentration Ranges in Plant Cell Culture
| Concentration Range | Application | Expected Outcome |
| Low (e.g., < 1 mM) | Phosphate starvation studies, induction of secondary metabolism | Induction of phosphate starvation responses, potential increase in certain secondary metabolites, reduced biomass. |
| Standard (e.g., 1-2 mM) | General cell maintenance and proliferation | Balanced growth and development. The standard Murashige and Skoog (MS) medium contains 1.25 mM KH₂PO₄.[3] |
| High (e.g., > 2 mM) | May be required for specific cell lines or to avoid depletion in dense cultures | Can be inhibitory to the growth of some tissues.[4] |
Experimental Protocols
This section provides detailed methodologies for preparing plant cell culture media with this compound and for conducting experiments to study phosphate starvation responses.
Protocol 1: Preparation of Modified Murashige and Skoog (MS) Medium with this compound
This protocol describes the preparation of 1 liter of a modified MS medium where this compound is used as the primary source of phosphate.
Materials:
-
This compound, monohydrate (NaH₂PO₄·H₂O)
-
MS basal salt mixture (without potassium phosphate)
-
myo-Inositol
-
Vitamins and amino acids (e.g., from a stock solution)
-
Plant growth regulators (e.g., auxins and cytokinins)
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Agar (B569324) (for solid medium)
-
Autoclave
-
Sterile culture vessels
Procedure:
-
Prepare Macronutrient Stock Solution (Modified):
-
To prepare a 10X macronutrient stock solution, dissolve the standard amounts of MS macronutrients in distilled water, omitting potassium phosphate (KH₂PO₄).
-
In a separate container, prepare a 10X stock solution of this compound. The standard MS medium contains 170 mg/L of KH₂PO₄. To achieve a similar molar concentration of phosphate using NaH₂PO₄·H₂O (Molar Mass: 137.99 g/mol ) instead of KH₂PO₄ (Molar Mass: 136.09 g/mol ), you would add approximately 172 mg/L of NaH₂PO₄·H₂O. For a 10X stock, dissolve 1.72 g of NaH₂PO₄·H₂O in 1 liter of distilled water.
-
-
Prepare the Medium:
-
Add approximately 800 mL of distilled water to a 1 L beaker.
-
While stirring, add 100 mL of the modified 10X macronutrient stock solution.
-
Add 100 mL of the 10X this compound stock solution.
-
Add the required amounts of micronutrients, vitamins, myo-inositol, and sucrose as per the standard MS formulation.[5]
-
Add plant growth regulators as required for your specific application. Note that some plant growth regulators are heat-labile and should be filter-sterilized and added to the medium after autoclaving.
-
-
Adjust pH and Final Volume:
-
Adjust the pH of the medium to the desired level (typically 5.7-5.8 for plant tissue culture) using 0.1 M HCl or 0.1 M NaOH.
-
Add distilled water to bring the final volume to 1 liter.
-
-
Add Gelling Agent (for solid medium):
-
If preparing a solid medium, add the specified amount of agar (e.g., 8 g/L) and heat the medium while stirring until the agar is completely dissolved.[6]
-
-
Sterilization:
-
Dispense the medium into culture vessels.
-
Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes. The sterilization time may need to be adjusted based on the volume of the medium per vessel.[3]
-
Allow the medium to cool before use. If you have heat-labile components, add them to the cooled, sterile medium in a laminar flow hood.
-
Protocol 2: Induction and Analysis of Phosphate Starvation Response in Plant Cell Suspension Cultures
This protocol outlines a method to induce and study the phosphate starvation response in a plant cell suspension culture.
Materials:
-
Established plant cell suspension culture
-
Phosphate-replete liquid medium (e.g., modified MS with standard phosphate concentration)
-
Phosphate-free liquid medium (prepared as in Protocol 1, but omitting the this compound stock solution)
-
Sterile flasks for cell culture
-
Shaker incubator
-
Spectrophotometer
-
Reagents for measuring acid phosphatase activity
-
Reagents for RNA extraction and gene expression analysis (optional)
Procedure:
-
Establishment of Phosphate-Starved Cultures:
-
Start with a healthy, actively growing cell suspension culture in a phosphate-replete medium.
-
Allow the cells to grow for 3-4 days.
-
Aseptically transfer a known amount of cells to a flask containing phosphate-free medium. The initial cell density should be low to allow for a period of growth before phosphate becomes limiting.
-
As a control, transfer an equal amount of cells to a fresh phosphate-replete medium.
-
Incubate both cultures on a shaker at the appropriate speed and temperature for your cell line.
-
-
Monitoring Cell Growth:
-
At regular intervals (e.g., every 24 hours), aseptically remove a small aliquot of the cell suspension.
-
Measure the growth by determining the packed cell volume (PCV), fresh weight, or dry weight. A decrease in the growth rate of the cells in the phosphate-free medium compared to the control indicates the onset of phosphate starvation.
-
-
Analysis of Phosphate Starvation Markers:
-
Acid Phosphatase Activity: A common biochemical marker for phosphate starvation is the increased secretion of acid phosphatases.
-
Collect the culture medium by centrifuging the cell suspension.
-
Assay the supernatant for acid phosphatase activity using a substrate like p-nitrophenyl phosphate (pNPP). The release of p-nitrophenol can be measured spectrophotometrically at 405 nm.
-
-
Gene Expression Analysis (Optional):
-
Harvest the cells by filtration or centrifugation.
-
Extract total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known phosphate starvation-inducible (PSI) genes, such as high-affinity phosphate transporters or ribonucleases.
-
-
Visualizations
Phosphate Signaling Pathway in Plant Cells
The following diagram illustrates a simplified model of the phosphate signaling pathway in plant cells, which is activated under phosphate-deficient conditions.
Caption: Simplified phosphate signaling pathway in plant cells.
Experimental Workflow: Media Preparation and Cell Culture
The following diagram outlines the general workflow for preparing plant cell culture medium containing this compound and initiating a cell culture.
Caption: Workflow for preparing plant cell culture medium with MSP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Murashige and Skoog medium - Wikipedia [en.wikipedia.org]
- 4. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. labassociates.com [labassociates.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Precipitation in Phosphate Buffer Solutions
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation in phosphate (B84403) buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation in my phosphate buffer?
A1: Precipitation in phosphate buffers is a common issue that can arise from several factors:
-
High Concentration: Preparing buffer solutions, especially concentrated stocks, that exceed the solubility limit of the phosphate salts is a frequent cause of precipitation.[1]
-
Low Temperature: The solubility of many phosphate salts, particularly sodium phosphate, decreases significantly at lower temperatures.[1] Storing concentrated phosphate buffers at 4°C can lead to the crystallization of salts.[1]
-
Presence of Divalent Cations: The addition of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can lead to the formation of insoluble phosphate salts, causing the solution to become cloudy or form a precipitate.[1]
-
pH Shifts: The equilibrium between different phosphate species (H₂PO₄⁻ and HPO₄²⁻) is pH-dependent. A shift in pH can alter this balance, potentially leading to the formation of less soluble phosphate species.[1]
-
Autoclaving: High temperatures during autoclaving can promote the formation of insoluble phosphate salts, a problem that is exacerbated by the presence of divalent cations.[1]
-
Addition of Organic Solvents: Mixing phosphate buffers with organic solvents, such as ethanol (B145695) or acetonitrile, can significantly lower the solubility of the phosphate salts, causing them to precipitate out of the solution.[1][2]
Q2: My phosphate buffer precipitated after being stored in the refrigerator. What should I do?
A2: The solubility of many phosphate salts is lower at cold temperatures.[1] If you observe precipitation after refrigeration, gently warm the buffer to room temperature or 37°C.[1] In many cases, the precipitate will redissolve. If you have a concentrated stock solution, such as 10x PBS, it is best to store it at room temperature to avoid this issue.[3] If precipitation persists after warming, it may indicate a problem with the buffer's concentration or the presence of contaminants.
Q3: I am preparing Phosphate-Buffered Saline (PBS) with calcium and magnesium, and it immediately turned cloudy. What went wrong?
A3: The cloudiness is most likely due to the precipitation of calcium and magnesium phosphates.[1] The order in which you add the reagents is critical when preparing buffers containing these divalent cations. To avoid this, it is recommended to dissolve the calcium and magnesium chlorides in a separate volume of water and then slowly add this solution to the final buffer mixture while stirring continuously. This prevents localized high concentrations of the ions that can lead to immediate precipitation.[1]
Q4: Can I still use a phosphate buffer that has a precipitate?
A4: It is strongly advised not to use a precipitated phosphate buffer directly in your experiments. The formation of a precipitate alters the concentration of the buffer components and can significantly change the pH of the solution.[1] This can have a detrimental impact on your experimental results. You should first attempt to redissolve the precipitate by gently warming the solution.[1]
Q5: How does the pH of the solution affect the solubility of calcium and magnesium phosphates?
A5: The solubility of calcium and magnesium phosphates is highly dependent on the pH of the solution. In general, these salts are more soluble in acidic conditions and less soluble in neutral to alkaline conditions.[4][5][6][7][8] As the pH increases, the concentration of the phosphate ion (PO₄³⁻) increases, which readily reacts with calcium and magnesium ions to form insoluble precipitates.
Data Presentation
Table 1: Solubility of Common Phosphate Salts in Water at Various Temperatures
| Salt | Chemical Formula | 0°C (g/100mL) | 20°C (g/100mL) | 25°C (g/100mL) | 40°C (g/100mL) | 60°C (g/100mL) | 90°C (g/100mL) |
| Disodium phosphate (anhydrous) | Na₂HPO₄ | 4.4 | 7.7[9] | 11.8[10] | 44.1 | 96.7 | - |
| Monopotassium phosphate | KH₂PO₄ | 14.8 | 22.6[11] | 25[12] | 33.5 | 45.5 | 83.5[11] |
Note: Data is compiled from various sources and solubility may be affected by the specific hydrate (B1144303) form of the salt.
Table 2: Qualitative Solubility of Calcium and Magnesium Phosphates as a Function of pH
| Compound | pH < 6 | pH 6 - 7.5 | pH > 7.5 |
| Calcium Phosphate (Ca₃(PO₄)₂) | More Soluble[4][5][6][7][8] | Sparingly Soluble[5][6][8] | Insoluble[4][5][6][7][8] |
| Magnesium Phosphate (Mg₃(PO₄)₂) | More Soluble[4] | Sparingly Soluble | Insoluble[4][13][14] |
This table provides a qualitative summary. The exact solubility depends on temperature, ionic strength, and the specific crystalline form of the salt.
Experimental Protocols
Protocol 1: Preparation of 10x Phosphate-Buffered Saline (PBS)
This protocol describes the preparation of a 1-liter, 10x concentrated stock solution of PBS.
Materials:
-
Sodium chloride (NaCl): 80 g
-
Potassium chloride (KCl): 2 g
-
Disodium phosphate (Na₂HPO₄): 14.4 g
-
Monopotassium phosphate (KH₂PO₄): 2.4 g
-
High-purity water (e.g., Milli-Q or distilled water)
-
1 L graduated cylinder
-
Beaker (2L or larger)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Add approximately 800 mL of high-purity water to the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Weigh out and add the NaCl, KCl, Na₂HPO₄, and KH₂PO₄ to the water while stirring.
-
Continue stirring until all salts have completely dissolved.
-
Once dissolved, transfer the solution to a 1 L graduated cylinder.
-
Add high-purity water to bring the final volume to 1 liter.
-
Check the pH of the 1x diluted solution (1 part 10x PBS to 9 parts water) and adjust to 7.4 with HCl or NaOH if necessary.
-
Sterilize the 10x PBS solution by autoclaving or by filtering through a 0.22 µm filter.[1]
-
Store the sterilized 10x PBS at room temperature.[3] If precipitation occurs upon storage, gently warm the solution to redissolve the salts before use.[1][3]
Protocol 2: Preparation of Dulbecco's Phosphate-Buffered Saline (DPBS) with Calcium and Magnesium (1x)
This protocol describes the preparation of a 1-liter working solution of DPBS containing calcium and magnesium.
Materials:
-
Sodium chloride (NaCl): 8 g
-
Potassium chloride (KCl): 0.2 g
-
Disodium phosphate (Na₂HPO₄): 1.15 g
-
Monopotassium phosphate (KH₂PO₄): 0.2 g
-
Calcium chloride (CaCl₂), anhydrous: 0.1 g
-
Magnesium chloride (MgCl₂·6H₂O): 0.1 g
-
High-purity water
-
Two 500 mL beakers
-
1 L volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Solution A: In one beaker, dissolve the NaCl, KCl, Na₂HPO₄, and KH₂PO₄ in approximately 400 mL of high-purity water.
-
Solution B: In the second beaker, dissolve the CaCl₂ and MgCl₂·6H₂O in approximately 400 mL of high-purity water.
-
While stirring Solution A, slowly add Solution B.
-
Transfer the combined solution to a 1 L volumetric flask.
-
Rinse the beakers with a small amount of high-purity water and add the rinsate to the volumetric flask.
-
Add high-purity water to bring the final volume to 1 liter.
-
Check the pH and adjust to the desired value (typically 7.2-7.4) with HCl or NaOH.
-
Sterilize the solution by filtering through a 0.22 µm filter. Autoclaving is not recommended for solutions containing divalent cations as it can promote precipitation.[1]
-
Store the sterilized DPBS at room temperature or as recommended for your specific application.
Protocol 3: Redissolving Precipitated Phosphate Buffer
This protocol provides a method for redissolving a phosphate buffer that has precipitated.[1]
Materials:
-
Precipitated phosphate buffer
-
Water bath or incubator
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm) if sterility needs to be maintained
Procedure:
-
Gentle Warming: Place the bottle containing the precipitated buffer in a water bath or incubator set to 37°C. Avoid using a microwave or direct heat, as this can cause localized boiling and alter the buffer's composition.[1]
-
Agitation: Gently swirl the bottle periodically or use a magnetic stirrer on a low setting to aid in the dissolution of the precipitate.[1]
-
Visual Inspection: Continue warming and agitating until the solution becomes clear and all precipitate has dissolved.[1]
-
Cooling and pH Check: Allow the buffer to cool to room temperature. Once cooled, re-check the pH to ensure it is still within the desired range. Adjust if necessary.[1]
-
Re-sterilization (if required): If the buffer was opened for pH adjustment or if sterility is critical, re-sterilize the solution by filtering it through a 0.22 µm filter.[1]
Visualizations
Caption: A decision tree for troubleshooting precipitation in phosphate buffer solutions.
Caption: The chemical equilibrium of phosphate species in solution at different pKa values.
Caption: Mechanism of precipitation with divalent cations in a phosphate buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of β-Ca3(PO4)2 in the System Ca(OH)2-H3PO4-H2O at 5, 15, 25, and 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. quora.com [quora.com]
- 8. Solubility of �-Ca3(PO4)2 in the system Ca(OH)2-H3PO4-H2O at 5, 15, 25, and 37 �C : Gregory, T.M. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 9. Disodium phosphate - Wikipedia [en.wikipedia.org]
- 10. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Monopotassium phosphate - Wikipedia [en.wikipedia.org]
- 12. Monobasic potassium phosphate | KH2PO4 | CID 516951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. echemi.com [echemi.com]
effect of temperature on monosodium phosphate buffer pH
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on monosodium phosphate (B84403) buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the pH of a monosodium phosphate buffer?
A1: The pH of a sodium phosphate buffer generally decreases as the temperature increases.[1][2] This is a critical consideration for experiments conducted at temperatures other than the temperature at which the buffer was initially prepared. For instance, a buffer prepared at room temperature (around 25°C) will have a different pH when used at 37°C for cell culture or at 4°C for protein purification.
Q2: Why does the pH of a phosphate buffer change with temperature?
A2: The pH of a buffer solution is dependent on the acid dissociation constant (pKa) of its components. For a phosphate buffer, this involves the equilibrium between dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻). The pKa of this equilibrium is temperature-dependent.[3][4] As the temperature changes, the pKa value shifts, which in turn alters the pH of the solution.[3][4]
Q3: Is there a quantifiable temperature coefficient for the pH of phosphate buffers?
A3: Yes, the pH of a phosphate buffer decreases by approximately 0.003 pH units for every 1°C increase in temperature.[2] However, this is a general approximation, and the exact change can be influenced by the buffer concentration and the presence of other solutes.
Q4: What are the consequences of autoclaving on the pH of a phosphate buffer?
A4: Autoclaving uses high temperatures, which can cause a temporary decrease in the pH of the buffer.[5] More importantly, upon cooling, the final pH may be lower than the initial value.[5] High temperatures can also lead to the formation of insoluble phosphate salts, especially if divalent cations like calcium or magnesium are present, which can alter the buffer's composition and pH.[6]
Q5: What happens to the pH of a sodium phosphate buffer at sub-zero temperatures?
A5: During freezing, the pH of a sodium phosphate buffer can decrease dramatically. As ice crystals form, the phosphate salts become concentrated in the remaining liquid phase.[7][8][9][10][11] This can lead to the precipitation of the less soluble salt, disodium (B8443419) phosphate (Na₂HPO₄), causing a significant drop in pH.[7][8][9][10] For example, a 100 mM sodium phosphate buffer with an initial pH of 7.4 at 25°C can drop to a pH of around 4.2 when frozen to -10°C.[7][8][9]
Troubleshooting Guides
Problem 1: My buffer's pH is incorrect at my experimental temperature.
-
Possible Cause: The buffer was prepared and pH-adjusted at a different temperature (e.g., room temperature), and the inherent temperature dependence of the buffer's pKa is causing the pH shift.[3][4]
-
Solution:
-
Bring the buffer solution to your target experimental temperature.
-
Calibrate your pH meter at this same temperature using standard calibration buffers.
-
Adjust the pH of your buffer to the desired value using small additions of a strong acid (like HCl) or a strong base (like NaOH).
-
Problem 2: A precipitate formed in my concentrated phosphate buffer after storing it at 4°C.
-
Possible Cause: The solubility of phosphate salts, particularly dibasic sodium phosphate, decreases at lower temperatures, leading to crystallization and precipitation.[6]
-
Solution:
-
Gently warm the buffer solution at room temperature or in a warm water bath to redissolve the precipitate.[6]
-
Once the solution is clear, allow it to cool back to room temperature.
-
Re-check the pH and adjust if necessary, as the precipitation and re-dissolving process can alter the pH.[6]
-
To prevent this, consider preparing the buffer at its final working concentration or storing concentrated stocks at room temperature if sterility is not compromised.
-
Problem 3: The pH of my buffer is significantly off after autoclaving and cooling.
-
Possible Cause: The high heat from autoclaving can affect the buffer's equilibrium.[5] Also, the pH reading of a hot solution is not representative of its pH at room temperature.
-
Solution:
-
Always allow the autoclaved buffer to cool completely to room temperature before measuring the pH.
-
After cooling, re-measure the pH and adjust it to the desired value.
-
For applications sensitive to potential contamination from pH adjustments after sterilization, consider sterile filtering the buffer through a 0.22 µm filter instead of autoclaving.[6]
-
Quantitative Data
Table 1: Effect of Temperature on the pH of Sodium Phosphate Buffers
| Initial Concentration | Initial pH (at 25°C) | Final Temperature | Final pH | Reference |
| 8 mM | 7.4 | -10°C | 5.2 ± 0.2 | [8][9] |
| 50 mM | 7.4 | -10°C | 4.2 ± 0.1 | [8][9] |
| 100 mM | 7.4 | -10°C | 4.2 ± 0.1 | [8][9] |
| 8 mM | 5.7 | -10°C | 5.1 ± 0.1 | [8][9] |
| 100 mM | 5.7 | -10°C | 4.7 ± 0.1 | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Temperature-Specific this compound Buffer
This protocol describes the preparation of a 0.1 M sodium phosphate buffer at a specific pH for a designated experimental temperature.
-
Prepare Stock Solutions:
-
Prepare a 0.1 M solution of this compound (NaH₂PO₄).
-
Prepare a 0.1 M solution of disodium phosphate (Na₂HPO₄).
-
-
Initial Buffer Preparation:
-
In a beaker, combine the two stock solutions in a ratio that approximates your target pH. For a pH of 7.0, a common starting point is to mix 39 ml of the this compound solution with 61 ml of the disodium phosphate solution.[12]
-
-
Temperature Equilibration:
-
Place the beaker containing the buffer solution in a water bath set to your target experimental temperature.
-
Place a calibrated thermometer in the buffer to monitor its temperature.
-
Allow the buffer to equilibrate to the target temperature for at least 30 minutes.
-
-
pH Adjustment:
-
Calibrate your pH meter at the target temperature.
-
Immerse the pH probe in the temperature-equilibrated buffer.
-
Slowly add small volumes of your this compound stock solution to lower the pH or your disodium phosphate stock solution to raise the pH until the desired value is reached.
-
-
Final Volume Adjustment:
-
Transfer the pH-adjusted buffer to a graduated cylinder and add deionized water to reach the final desired volume.
-
Protocol 2: Measuring the Temperature Coefficient (dpH/dT) of a Phosphate Buffer
This protocol outlines a method to determine the specific temperature-dependent pH changes for your buffer.
-
Buffer Preparation: Prepare your this compound buffer to the desired concentration and pH at a starting temperature (e.g., 25°C).
-
Experimental Setup:
-
Place a jacketed beaker connected to a circulating water bath on a magnetic stir plate.
-
Add the prepared buffer to the beaker with a small stir bar.
-
Insert a calibrated pH probe and a thermometer into the buffer, ensuring they do not interfere with the stir bar.
-
-
Data Collection:
-
Set the water bath to the starting temperature (e.g., 5°C).
-
Allow the buffer to equilibrate for 15-20 minutes.
-
Record the stable pH and temperature readings.
-
Increase the water bath temperature in increments (e.g., 5°C).
-
At each increment, allow the buffer to equilibrate and record the stable pH and temperature.
-
Continue this process through your desired temperature range.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the temperature (x-axis).
-
The slope of the resulting line will give you the experimental temperature coefficient (dpH/dT) for your specific buffer.
-
Visualizations
Caption: Troubleshooting workflow for incorrect phosphate buffer pH.
Caption: Relationship between temperature, pKa, and buffer pH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Effect of Initial Buffer Composition on pH Changes During Far-From-Equilibrium Freezing of Sodium Phosphate Buffer Solutions | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phosphate in High-Density Cell Cultures
Welcome to the technical support center for optimizing phosphate (B84403) concentration in high-density cell cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to phosphate management in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is phosphate concentration a critical parameter in high-density cell cultures?
A1: Inorganic phosphate (Pi) is an essential nutrient for cellular growth and function. It is a key component of DNA, RNA, ATP (the primary energy currency of the cell), and phospholipids (B1166683) that form cell membranes.[1][2] In high-density cultures, the large number of cells creates a high demand for phosphate. If phosphate becomes depleted, it can limit cell growth, reduce viability, and negatively impact the production of recombinant proteins, such as monoclonal antibodies.[1] Conversely, excessively high phosphate concentrations can be toxic to cells, leading to apoptosis (programmed cell death) and reduced productivity.[3][4][5] Therefore, maintaining an optimal phosphate concentration is crucial for achieving high cell densities and maximizing product yield.
Q2: What are the typical signs of phosphate limitation in a high-density cell culture?
A2: The most common indicator of phosphate limitation is a plateau or decline in viable cell density despite the availability of other key nutrients like amino acids and a carbon source.[1] You might observe a decrease in the specific growth rate and an increase in apoptosis.[1] Even if cell viability remains high, a lack of increase in total cell concentration can also point towards phosphate depletion.[1]
Q3: What are the consequences of excessive phosphate concentrations in my cell culture?
A3: High concentrations of phosphate, a condition known as hyperphosphatemia in a clinical context, can be detrimental to cell cultures.[3] Studies have shown that elevated extracellular phosphate can induce a dose-dependent toxic effect, leading to increased apoptosis and cell death.[4][5] This toxicity is associated with the activation of stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and can cause endoplasmic reticulum (ER) stress.[4][5] While moderately increased levels (up to 10mM) can sometimes promote proliferation, concentrations above 16-20mM are often detrimental.[4][5]
Q4: How can I monitor phosphate concentration in my bioreactor?
A4: Phosphate levels can be monitored using off-line or at-line measurements.[6] Samples are aseptically removed from the bioreactor and the phosphate concentration is determined using various analytical methods.[6] Common techniques include:
-
Colorimetric Assays: These are widely used methods where a reagent reacts with phosphate to produce a colored complex. The intensity of the color, measured with a spectrophotometer, is proportional to the phosphate concentration.[7][8] Examples include the molybdenum blue method and the malachite green method.[7][9]
-
Ion Chromatography (IC): This technique separates ions in a sample, allowing for the precise quantification of phosphate.[7]
-
Biosensors: These devices use biological components, like enzymes, to detect phosphate and can provide rapid measurements.[10]
Troubleshooting Guides
Problem 1: Stalled Cell Growth and/or Decreased Viability
Possible Cause: Phosphate Limitation
Troubleshooting Steps:
-
Confirm Phosphate Depletion:
-
Take a sample from your bioreactor and measure the residual phosphate concentration using a validated analytical method (see Q4 in FAQs).
-
Compare the result to the expected consumption rate based on your cell line and process. A concentration approaching zero indicates depletion.
-
-
Implement a Feeding Strategy:
-
If phosphate is depleted, initiate a feeding strategy. This can be done through bolus additions or a continuous feed.[11]
-
A common approach is to add a concentrated phosphate solution to raise the concentration in the culture to a target level, for example, 1.5 to 3.5 mM.[12]
-
For fed-batch cultures, incorporating phosphate into your feed medium is a proactive way to prevent depletion.[13][14]
-
-
Optimize the Feeding Strategy:
Logical Workflow for Troubleshooting Stalled Growth
Caption: Troubleshooting workflow for addressing stalled cell growth due to potential phosphate limitation.
Problem 2: Unexpected Cell Death Despite Sufficient Nutrients
Possible Cause: Phosphate Toxicity
Troubleshooting Steps:
-
Measure Phosphate Concentration:
-
Determine the phosphate concentration in your culture medium. If you are using a feeding strategy, ensure your calculations for feed additions are correct.
-
-
Evaluate Phosphate Source and Concentration:
-
Adjust Feeding Strategy:
-
If phosphate levels are too high, reduce the amount of phosphate in your feed or decrease the frequency of feeding.
-
The goal is to maintain a concentration that supports growth without causing toxicity.
-
Phosphate's Dose-Dependent Effect on Cell Viability
Caption: The impact of phosphate concentration on cell culture performance.
Data Presentation
Table 1: Impact of Phosphate Feeding on NS0 Myeloma Cell Culture Performance
| Parameter | Without Phosphate Feeding | With Phosphate Feeding | Reference |
| Max. Viable Cell Concentration | ~5 x 10⁹ cells/L | ~10 x 10⁹ cells/L | [1] |
| Max. Total Cell Concentration | ~7 x 10⁹ cells/L | ~17 x 10⁹ cells/L | [1] |
| Non-apoptotic Viable Cell Population | 3 x 10⁹ cells/L | 6.5 x 10⁹ cells/L | [1] |
| Monoclonal Antibody (MAb) Titer | Not specified | ~1.3 g/L | [1] |
Table 2: Dose-Dependent Effects of Extracellular Phosphate on HEK293 and HeLa Cells
| Phosphate Concentration | Effect on Cell Viability/Proliferation | Reference |
| Up to 10 mM | Promotes cell viability/proliferation | [4][5] |
| Above 16 mM | Detrimental to cell viability | [4] |
| > 20 mM | Triggers cell death | [4] |
| 64 mM | > 90% of cells were dead | [4] |
Experimental Protocols
Protocol 1: Off-Line Measurement of Phosphate using a Colorimetric Method (Vanadate-Molybdate Reagent)
This protocol is adapted from a standard colorimetric method for phosphate determination.[8]
Materials:
-
Acid-washed glassware (to avoid phosphate contamination from detergents)
-
Volumetric flasks (50 ml)
-
Pipettes
-
UV/Visible spectrophotometer
-
Vanadate-molybdate reagent (a mixture of ammonium (B1175870) molybdate (B1676688) and ammonium metavanadate in HCl)
-
Standard phosphate solution (e.g., KH₂PO₄ at a known concentration)
-
Deionized water
-
Cell culture sample (centrifuged to remove cells)
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the standard phosphate solution into 50 ml volumetric flasks. A typical range might be 0, 5, 10, 15, and 20 µg/ml of phosphorus.
-
Add 10 ml of the vanadate-molybdate reagent to each flask.
-
Dilute to the 50 ml mark with deionized water and mix well. The standard with no phosphate will serve as the reagent blank.
-
-
Sample Preparation:
-
Aseptically collect a sample from the bioreactor.
-
Centrifuge the sample to pellet the cells.
-
Carefully transfer a known volume of the cell-free supernatant to a 50 ml volumetric flask. You may need to dilute the sample if the phosphate concentration is expected to be high.
-
Prepare two flasks for each sample: one for the measurement and one as a sample blank.
-
Add 10 ml of the vanadate-molybdate reagent to the measurement flask.
-
Dilute both the measurement flask and the sample blank flask to the 50 ml mark with deionized water and mix.
-
-
Color Development and Measurement:
-
Allow all solutions (standards and samples) to stand for at least 10 minutes for the yellow vanadomolybdo-phosphoric acid color to develop fully.
-
Set the spectrophotometer to a wavelength of 470 nm.
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each standard and sample. For each sample, subtract the absorbance of its corresponding sample blank.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus phosphorus concentration for the standard solutions.
-
Use the absorbance of your samples to determine their phosphate concentration from the calibration curve.
-
Account for any dilutions made during sample preparation to calculate the final phosphate concentration in your bioreactor.
-
Experimental Workflow for Phosphate Measurement
Caption: Workflow for the colorimetric determination of phosphate concentration.
Signaling Pathways
Elevated Phosphate and Cellular Stress Signaling
High concentrations of extracellular phosphate can activate intracellular signaling pathways associated with cellular stress and apoptosis. One of the key pathways involved is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: Simplified signaling cascade of high phosphate-induced cellular stress.
References
- 1. Phosphate feeding improves high-cell-concentration NS0 myeloma culture performance for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Adaptation of CHO metabolism to long term phosphate limitation" by Mugdha Gadgil [dc.engconfintl.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. biorxiv.org [biorxiv.org]
- 5. High phosphate actively induces cytotoxicity by rewiring pro-survival and pro-apoptotic signaling networks in HEK293 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hamiltoncompany.com [hamiltoncompany.com]
- 7. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measurement of Total Phosphorus and Polyphosphate in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosensor for rapid phosphate monitoring in a sequencing batch reactor (SBR) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Cell Density Fermentation-Biologicscorp [biologicscorp.com]
- 12. US6924124B1 - Feeding strategies for cell culture - Google Patents [patents.google.com]
- 13. scientificbio.com [scientificbio.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
preventing microbial growth in phosphate buffer stock solutions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent microbial growth in phosphate (B84403) buffer stock solutions, ensuring experimental integrity and reproducibility.
Troubleshooting Guide
Issue 1: Visible Cloudiness or Turbidity in the Buffer
Question: My phosphate buffer solution, which was clear after preparation, has become cloudy after a few days. What is the cause, and how should I proceed?
Answer:
Cloudiness or turbidity in a phosphate buffer is a primary indicator of microbial contamination.[1][2] Phosphate-containing buffers, especially those with a near-neutral pH, are susceptible to microbial growth.[1] The source of contamination can be non-sterile reagents, water, glassware, or improper handling.[2]
Immediate Actions:
-
Do not use the buffer: Using a contaminated buffer can compromise your experimental results.
-
Discard the solution: It is best to discard the contaminated buffer to prevent cross-contamination of other reagents and experiments.
-
Investigate the source: Review your preparation protocol to identify potential sources of contamination. Consider the cleanliness of glassware, the sterility of the water and reagents used, and your aseptic technique.
Preventative Measures:
-
Ensure all glassware is thoroughly cleaned and sterilized before use.
-
Use high-purity, sterile water for buffer preparation.
-
Sterilize the buffer solution immediately after preparation, either by autoclaving or sterile filtration.[3]
-
Store the sterilized buffer in a tightly sealed, sterile container at a low temperature (refrigeration at 4°C is common) to inhibit any potential microbial growth.[4]
Issue 2: Precipitate Formation After Autoclaving
Question: I observed a white precipitate in my phosphate buffer after autoclaving. Is this contamination? What should I do?
Answer:
Precipitation after autoclaving is not typically a sign of microbial contamination but rather a chemical phenomenon.[2] High temperatures during autoclaving can cause the formation of insoluble phosphate salts.[5] This is particularly common in buffers containing divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[2][5]
Immediate Actions:
-
Assess the precipitate: Allow the buffer to cool to room temperature. Sometimes, the precipitate will redissolve upon cooling and gentle agitation.[5]
-
Avoid using if precipitate remains: If the precipitate does not redissolve, the buffer's concentration and pH may be altered, which can negatively impact your experiments.[5]
Preventative Measures & Solutions:
-
Sterile Filtration: For buffers containing heat-sensitive components or those prone to precipitation (like PBS with calcium and magnesium), sterile filtration using a 0.22 µm filter is the recommended sterilization method.[2][5]
-
Modified Autoclaving: If autoclaving is necessary, you can prepare concentrated stock solutions of the phosphate buffer components and the divalent cations separately. Autoclave the phosphate buffer solution and then aseptically add the separately sterilized divalent cation solution after both have cooled to room temperature.
-
Redissolving Precipitate: If a precipitate has formed in a buffer without divalent cations, you can try warming the solution gently (e.g., in a 37°C water bath) with agitation to redissolve the salts.[5] After redissolving, ensure the solution is homogenous and re-check the pH before use.[5]
Issue 3: pH Shift in Stored Buffer
Question: The pH of my stored phosphate buffer has changed significantly. Why did this happen, and is the buffer still usable?
Answer:
A significant shift in the pH of a stored buffer can be caused by a few factors:
-
Microbial Contamination: Microorganisms can metabolize components of the buffer, leading to byproducts that alter the pH.[1]
-
Absorption of Carbon Dioxide: If the buffer is not stored in a tightly sealed container, it can absorb atmospheric CO₂, which can lower the pH.
-
Temperature Effects: The pKa of phosphate buffers is temperature-dependent. A change in temperature from preparation to measurement can result in a pH shift.[1][6] Freezing can also cause significant pH changes due to the cryoconcentration of buffer salts.[6][7]
Immediate Actions & Solutions:
-
Check for Contamination: Visually inspect the buffer for any signs of cloudiness. If contamination is suspected, discard the buffer.
-
Re-adjust pH: If the buffer is not contaminated, you may be able to readjust the pH using sterile solutions of a suitable acid (like HCl) or base (like NaOH). However, this will alter the ionic strength of the buffer.
-
Best Practice: It is generally recommended to prepare fresh buffer if a significant, unexpected pH shift has occurred.
Preventative Measures:
-
Ensure the buffer is properly sterilized and stored in a sterile, airtight container.
-
Prepare buffers at the temperature at which they will be used to minimize temperature-induced pH shifts.[1][3]
-
If long-term storage is necessary, consider preparing concentrated stock solutions and diluting them to the working concentration as needed.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for sterilizing phosphate buffer?
A1: Both autoclaving and sterile filtration are effective methods, and the choice depends on the buffer's composition and intended use.
-
Autoclaving: This method uses high-pressure steam to kill microorganisms and is suitable for simple phosphate buffers (e.g., PBS without divalent cations).[8] However, it can cause precipitation of salts, especially in concentrated solutions or those containing calcium and magnesium.[5][9]
-
Sterile Filtration: This involves passing the buffer through a 0.22 µm membrane filter to remove microorganisms.[10] It is the preferred method for solutions containing heat-sensitive components (e.g., vitamins, antibiotics) and for buffers that may precipitate when autoclaved.[9]
Q2: How should I store my sterile phosphate buffer, and for how long is it stable?
A2: For optimal stability and to prevent contamination, sterile phosphate buffer should be stored in a sterile, tightly sealed container. Refrigeration at 4°C is recommended for short- to medium-term storage (weeks to a few months).[4] For longer-term storage, aliquoting and freezing at -20°C is an option, but be aware that freezing can cause precipitation of phosphate salts and significant pH shifts.[6][11] Always visually inspect the buffer for signs of contamination or precipitation before use.
Q3: Can I add a preservative to my phosphate buffer to prevent microbial growth?
A3: Yes, a common preservative used in biological buffers is sodium azide (B81097) (NaN₃).[12] It is effective at preventing the growth of gram-negative bacteria by inhibiting the cytochrome electron transport chain.[12] However, it is highly toxic and can interfere with certain biological assays, particularly those involving live cells or enzymes like horseradish peroxidase (HRP).[12]
Q4: What concentration of sodium azide should I use?
A4: A typical working concentration for sodium azide in buffers is between 0.02% and s0.1% (w/v).[12] The optimal concentration will depend on the specific application and storage duration.
Q5: Are there alternatives to sodium azide?
A5: Yes, there are other antimicrobial agents that can be used. However, their compatibility with your specific application must be validated. The best practice for preventing microbial growth remains proper aseptic technique and sterilization.
Data Presentation
Table 1: Comparison of Sterilization Methods for Phosphate Buffers
| Feature | Autoclaving | Sterile Filtration (0.22 µm) |
| Mechanism | Kills microorganisms with high-pressure steam.[8] | Physically removes microorganisms by size exclusion.[10] |
| Efficacy | High, achieves a 6-log reduction for most microbes.[8] | High, effectively removes bacteria and fungi.[10] |
| Effect on Buffer | Can cause precipitation of salts and pH shifts.[5][9] | Minimal effect on buffer composition and pH.[9] |
| Best For | Simple, heat-stable buffers (e.g., PBS without Ca²⁺/Mg²⁺).[13] | Heat-sensitive buffers, buffers with divalent cations.[9] |
| Considerations | May not be suitable for heat-labile components. | May not remove smaller contaminants like viruses.[9] |
Table 2: Use of Sodium Azide as a Preservative in Phosphate Buffers
| Application | Recommended Concentration (w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers | 0.02% - 0.1% | 3.08 - 15.4 | Effective for short to medium-term storage at 4°C.[12] |
| Antibody Solutions | 0.02% - 0.05% | 3.08 - 7.7 | Must be removed for cell-based assays and HRP conjugation.[12] |
| Chromatography Columns | 0.02% - 0.05% | 3.08 - 7.7 | For storage to prevent microbial growth.[12] |
Experimental Protocols
Protocol 1: Preparation of 1L of Sterile 1x Phosphate-Buffered Saline (PBS), pH 7.4
Materials:
-
Sodium chloride (NaCl): 8 g
-
Potassium chloride (KCl): 0.2 g
-
Disodium phosphate (Na₂HPO₄): 1.44 g
-
Monopotassium phosphate (KH₂PO₄): 0.24 g
-
High-purity, distilled water
-
1 M HCl and 1 M NaOH for pH adjustment
-
Sterile 1 L graduated cylinder and storage bottle
-
Autoclave or 0.22 µm sterile filtration unit
Procedure:
-
Add approximately 800 mL of distilled water to a 1 L beaker.
-
Add the NaCl, KCl, Na₂HPO₄, and KH₂PO₄ to the water.
-
Stir the solution until all salts are completely dissolved.
-
Calibrate a pH meter and measure the pH of the solution.
-
Adjust the pH to 7.4 by adding 1 M HCl or 1 M NaOH dropwise while stirring.
-
Once the desired pH is reached, pour the solution into a 1 L graduated cylinder and add distilled water to bring the final volume to 1 L.[3]
-
Sterilization (choose one):
-
Autoclaving: Transfer the solution to a sterile, autoclave-safe bottle (with the cap loosened) and autoclave on a liquid cycle.[3]
-
Sterile Filtration: Pass the solution through a 0.22 µm sterile filter unit into a sterile storage bottle.
-
-
Tightly seal the bottle and label it with the contents, concentration, pH, date of preparation, and your initials.
-
Store at 4°C.
Protocol 2: Sterility Testing of Prepared Buffer
This protocol is a general guideline for assessing the sterility of a prepared buffer.
Materials:
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and some aerobic bacteria.
-
Tryptic Soy Broth (TSB), also known as Soybean-Casein Digest Medium (SCDM), for detecting aerobic bacteria and fungi.
-
Sterile test tubes or culture vessels.
-
Incubator set at 30-35°C for FTM and 20-25°C for TSB.
-
Aseptically handled sample of the prepared phosphate buffer.
Procedure:
-
Inoculation:
-
Under aseptic conditions (e.g., in a laminar flow hood), transfer a small volume (e.g., 1-10 mL) of the prepared phosphate buffer to a tube containing FTM and another tube containing TSB.
-
The volume of the buffer sample should not exceed 10% of the volume of the culture medium.[14]
-
-
Controls:
-
Positive Control: Inoculate separate tubes of FTM and TSB with known microorganisms to ensure the media support growth.
-
Negative Control: Incubate un-inoculated tubes of FTM and TSB to verify the sterility of the media.
-
-
Incubation:
-
Observation:
-
Examine the tubes for signs of microbial growth (e.g., turbidity) daily for the 14-day incubation period.[15]
-
-
Interpretation:
-
If no growth is observed in the sample tubes after 14 days, and the positive controls show growth while the negative controls remain clear, the buffer sample is considered sterile.
-
If growth is observed in the sample tubes, the buffer is contaminated and should be discarded.
-
Visualizations
Caption: Troubleshooting workflow for microbial contamination in phosphate buffer.
Caption: Decision tree for selecting a buffer sterilization method.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autoclave vs. Filtration: Efficacy in High-Volume Applications [eureka.patsnap.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Comparative Evaluation of the Performance of Sterile Filters for Bioburden Protection and Final Fill in Biopharmaceutical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salt precipitation during the freeze-concentration of phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. SOP for Sterility Testing by Membrane Filtration Method | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interaction of Monosodium Phosphate with Divalent Cations
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand the complex interactions between monosodium phosphate (B84403) (MSP) and divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and others.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why did my phosphate buffer solution become cloudy after adding a solution containing calcium or magnesium?
A1: The cloudiness is almost certainly due to the precipitation of insoluble divalent phosphate salts. Phosphate ions exist in equilibrium (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). Divalent cations like Ca²⁺ and Mg²⁺ can form insoluble salts, primarily with the dibasic (HPO₄²⁻) and tribasic (PO₄³⁻) forms of phosphate.[1] The formation of these precipitates is highly dependent on factors like pH, temperature, and the concentration of the reactants.[1][2]
Q2: How does pH influence the precipitation of calcium phosphate?
A2: pH is a critical factor. At a lower pH, the monobasic phosphate ion (H₂PO₄⁻) is the predominant species. Calcium has a much higher solubility with H₂PO₄⁻ compared to the dibasic HPO₄²⁻ form, which becomes more prevalent at a higher pH.[2] Therefore, increasing the pH of a solution containing both calcium and phosphate ions significantly increases the likelihood of precipitation.[3][4][5] For example, dicalcium phosphate dihydrate (CaHPO₄·2H₂O) tends to precipitate at a pH between 5 and 6.6, while other, less soluble forms like tricalcium phosphate appear at a pH below 7.[6][7]
Q3: My phosphate buffer precipitated when I stored it in the refrigerator. What happened?
A3: The solubility of many phosphate salts, particularly sodium phosphate, is temperature-dependent and decreases at lower temperatures.[1] Storing a concentrated phosphate buffer at 4°C can cause the salt concentration to exceed its solubility limit, leading to crystallization and precipitation.[1] This is a physical change, and the precipitate can often be redissolved by gently warming the solution.[1]
Q4: Is it acceptable to use a phosphate buffer that has previously precipitated and been redissolved?
A4: It is generally not recommended to use a buffer that has precipitated without careful re-verification.[1] Precipitation alters the concentration of buffer components and can shift the pH, potentially impacting experimental results.[1] If you redissolve the precipitate by warming, you must allow the solution to return to room temperature and re-measure the pH, adjusting if necessary, before use.[1]
Q5: Are there alternative buffers I can use to avoid precipitation with divalent cations?
A5: Yes. If your experiment requires the presence of divalent cations, consider using buffers that do not readily form precipitates with them. Good alternatives include TRIS, HEPES, and MOPS.[8][9] For instance, TRIS buffers are often preferred in biological applications involving calcium and magnesium.[8] Maleate buffer has also been suggested as an alternative, though it may not be suitable for all applications.[10][11]
Part 2: Troubleshooting Guides
This section provides systematic approaches to common problems encountered during experiments.
Issue 1: Unexpected Precipitation in Phosphate-Buffered Saline (PBS) with Calcium and Magnesium
-
Symptom: The PBS solution turns cloudy or forms a visible precipitate immediately upon mixing or after a short time.
-
Root Causes:
-
Incorrect Order of Addition: Adding concentrated stocks of phosphate and divalent cations together can create localized high concentrations, triggering precipitation.[1]
-
High pH: The final pH of the solution may be too high (typically >7.3), favoring the formation of insoluble dibasic phosphate salts.[12]
-
High Concentrations: The concentrations of phosphate, calcium, or magnesium may exceed the solubility product for the given conditions.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting precipitation in PBS with divalent cations.
Issue 2: Buffer Precipitation During Cold Storage or Autoclaving
-
Symptom: A clear buffer solution forms crystals when refrigerated or becomes cloudy after autoclaving.
-
Root Causes:
-
Solutions:
-
For Cold Storage:
-
Gently warm the buffer to 37°C in a water bath to redissolve the precipitate.[1]
-
Avoid storing highly concentrated phosphate buffers in the cold. Prepare lower concentration working solutions from a stock stored at room temperature.
-
-
For Autoclaving:
-
Sterilize by filtering through a 0.22 µm filter instead of autoclaving, especially for buffers containing divalent cations.[1]
-
If autoclaving is necessary, prepare the phosphate solution separately from the divalent cation solution. Autoclave them individually and combine them aseptically after they have cooled to room temperature.
-
-
Part 3: Quantitative Data & Experimental Protocols
Quantitative Data Summary
Understanding the solubility limits is key to preventing precipitation. The solubility product constant (Ksp) is a measure of this limit. A smaller Ksp value indicates lower solubility.
| Compound | Divalent Cation | Formula | Ksp Value (at 25°C unless noted) | Reference(s) |
| Dicalcium phosphate dihydrate | Ca²⁺ | CaHPO₄·2H₂O | 2.57 x 10⁻⁷ mol²/L² | [3] |
| Dicalcium phosphate | Ca²⁺ | CaHPO₄ | 1.26 x 10⁻⁷ mol²/L² | [3] |
| β-Tricalcium phosphate | Ca²⁺ | β-Ca₃(PO₄)₂ | 1.2 x 10⁻²⁹ mol⁵/L⁵ (pH 6.0-7.5) | [3] |
| Hydroxyapatite | Ca²⁺ | Ca₅(PO₄)₃(OH) | 6.3 x 10⁻⁵⁹ (pH 5-7) | [13] |
| Magnesium hydrogen phosphate | Mg²⁺ | MgHPO₄·3H₂O | 1.15 x 10⁻⁶ mol²/L² (at 37°C) | [14] |
Note: Ksp values can vary significantly based on temperature, pH, and ionic strength of the solution.[3][15]
Logical Diagram: Factors Influencing Precipitation
The decision to precipitate is governed by a complex interplay of factors.
Experimental Protocol: Preparation of DPBS with Ca²⁺ and Mg²⁺
This protocol is designed to minimize the risk of precipitation when preparing Dulbecco's Phosphate-Buffered Saline (DPBS) containing calcium and magnesium.
Materials:
-
High-purity water (e.g., Milli-Q or double-distilled)
-
NaCl, KCl, Na₂HPO₄, KH₂PO₄
-
Stock solution of CaCl₂ (e.g., 1 M)
-
Stock solution of MgCl₂ (e.g., 1 M)
-
HCl and NaOH for pH adjustment
-
Sterile 0.22 µm filter unit
Procedure:
-
Prepare the Main Buffer: In ~800 mL of high-purity water, dissolve the NaCl, KCl, Na₂HPO₄, and KH₂PO₄ salts for the desired final 1X concentration. Stir until fully dissolved.
-
Check and Adjust pH: Measure the pH of the phosphate buffer solution. Adjust to ~7.0-7.2 with HCl. This slightly acidic pH helps keep the phosphate in the more soluble H₂PO₄⁻ form.
-
Dilute and Add Divalent Cations Separately:
-
In a separate container, add the required volume of the CaCl₂ stock solution to ~50 mL of high-purity water.
-
In another separate container, add the required volume of the MgCl₂ stock solution to ~50 mL of high-purity water.
-
-
Combine Solutions Slowly: While stirring the main phosphate buffer solution vigorously, add the diluted CaCl₂ solution dropwise.
-
Following the calcium addition, continue stirring and add the diluted MgCl₂ solution dropwise. The slow addition prevents localized high concentrations that can initiate precipitation.[1]
-
Final Volume and pH Adjustment: Add high-purity water to bring the solution to the final desired volume (e.g., 1 L). Check the pH one last time and carefully adjust to the final target pH (typically 7.4). Be aware that raising the pH increases precipitation risk.[12]
-
Sterilization: Sterilize the final buffer by passing it through a 0.22 µm filter. Do not autoclave the complete buffer.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Analysis
ITC can be used to characterize the binding interaction between divalent cations and phosphate, providing thermodynamic data such as binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Objective: To measure the thermodynamic parameters of Mg²⁺ binding to a phosphate buffer.
Materials:
-
Isothermal Titration Calorimeter
-
Phosphate buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)
-
High concentration salt solution (e.g., 1 M MgCl₂)
-
High-purity water
Procedure:
-
Sample Preparation:
-
Cell Solution: Prepare a solution of 5 mM oxytocin (B344502) (or another molecule of interest) in 10 mM citrate (B86180) or acetate (B1210297) buffer at the desired pH (e.g., 4.5).[16] (Note: This is an example protocol; the molecule in the cell would be your specific target). For a direct phosphate interaction study, the cell would contain a low concentration of phosphate buffer.
-
Syringe Solution: Prepare a solution of 125 mM MgCl₂ in the same buffer used for the cell solution.[16]
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed according to the instrument's recommendations.
-
-
Titration:
-
Load the cell with the phosphate solution and the syringe with the MgCl₂ solution.
-
Perform an initial injection (typically smaller, to be discarded from analysis) to account for diffusion across the syringe tip.
-
Program a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution (determined from a control experiment titrating MgCl₂ into buffer alone).
-
Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and n.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. bio.umass.edu [bio.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. deswater.com [deswater.com]
- 7. deswater.com [deswater.com]
- 8. interchim.fr [interchim.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A New Strategy to Stabilize Oxytocin in Aqueous Solutions: I. The Effects of Divalent Metal Ions and Citrate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Monosodium Phosphate Solutions: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and shelf-life of monosodium phosphate (B84403) (MSP) solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
What is the typical shelf-life of a monosodium phosphate solution?
Aqueous solutions of this compound are chemically stable.[1] For prepared solutions, a shelf-life of approximately 24 months is often cited when stored properly.[2] One study on sodium phosphate solutions (30 and 150 mmol/L) in PVC bags found that over 94% of the initial concentration was retained after 63 days at both 4°C (39°F) and 23°C (73°F).[3] However, for laboratory-prepared solutions, a shorter beyond-use date of 14 days under refrigeration or 48 hours at room temperature is often recommended to minimize the risk of microbial contamination.[3]
What are the ideal storage conditions for this compound solutions?
To ensure the stability of this compound solutions, they should be stored in tightly sealed containers in a cool, dry place, away from direct sunlight.[4] For long-term storage of laboratory-prepared buffers, refrigeration is recommended to slow down potential microbial growth.
What are the signs of degradation or contamination in a this compound solution?
Visual inspection is the first line of defense against using a compromised solution. Signs of degradation or contamination include:
-
Cloudiness or turbidity: This can indicate microbial growth or precipitation of contaminants.
-
Color change: MSP solutions should be clear and colorless. Any discoloration may suggest a chemical reaction or contamination.
-
Visible microbial growth: The presence of floating particles or a film on the surface can be a sign of bacterial or fungal contamination.
-
Precipitate formation: The formation of solid particles can occur due to changes in temperature, pH, or interaction with the storage container.
Can I autoclave this compound solutions?
Yes, aqueous solutions of this compound are stable and can be sterilized by autoclaving. However, it's important to be aware that autoclaving can sometimes lead to a slight shift in pH due to the dissolution of atmospheric CO2 and the potential for water evaporation, which can concentrate the buffer. It is good practice to check the pH of the solution after it has cooled to room temperature.
What are common incompatibilities of this compound?
This compound is an acidic salt and is generally incompatible with alkaline materials and carbonates, as the acidic nature of the solution can cause effervescence with carbonates.[1] It can also react with strong oxidizing agents.[4]
Troubleshooting Guides
Issue 1: Unexpected pH shift in the prepared MSP solution over time.
Possible Causes:
-
Absorption of atmospheric CO2: Solutions exposed to air can absorb carbon dioxide, which forms carbonic acid and lowers the pH.
-
Leaching from container: Glass containers can sometimes leach alkaline substances, causing the pH to increase over time.
-
Microbial growth: Bacterial or fungal contamination can alter the pH of the buffer.
-
Temperature fluctuations: The pH of phosphate buffers is known to be temperature-dependent.[5]
Troubleshooting Steps:
-
Verify pH meter calibration: Ensure your pH meter is properly calibrated with fresh, unexpired calibration buffers that bracket your target pH.
-
Use appropriate containers: Store solutions in tightly sealed, high-quality plastic or borosilicate glass containers.
-
Minimize air exposure: Keep containers sealed when not in use. For critical applications, consider preparing fresh solutions or storing under an inert gas.
-
Control temperature: Store and use the buffer at a consistent, controlled temperature.[6]
-
Check for microbial contamination: Visually inspect the solution and consider performing a microbial content test if contamination is suspected.
Caption: Troubleshooting workflow for pH instability in MSP solutions.
Issue 2: Visible microbial growth in the MSP solution.
Possible Causes:
-
Contaminated water or glassware: Using non-sterile water or glassware for preparation.
-
Airborne contamination: Exposure of the solution to the environment during preparation or use.
-
Improper storage: Storing the solution at room temperature for extended periods can encourage microbial growth.
Troubleshooting Steps:
-
Discard the contaminated solution: Do not attempt to use a solution with visible microbial growth.
-
Use sterile preparation techniques:
-
Use sterile, purified water (e.g., autoclaved or filtered through a 0.22 µm filter).
-
Use sterile glassware and equipment.
-
Work in a clean environment, such as a laminar flow hood, to minimize airborne contamination.
-
-
Sterilize the final solution: Autoclave the prepared solution or filter-sterilize it through a 0.22 µm filter.
-
Store properly: Store sterile solutions at 2-8°C to inhibit microbial growth.
-
Consider adding a preservative: For long-term storage where sterility cannot be guaranteed, consider adding a preservative like sodium azide (B81097) (0.02-0.1%), but be aware of its toxicity and potential interference with downstream applications.[7]
Caption: Workflow for preventing microbial contamination in MSP solutions.
Quantitative Stability Data
The following table summarizes the stability of sodium phosphate solutions stored in PVC bags at two different temperatures over a 63-day period.
| Storage Condition | Time (days) | Concentration | Analyte | % of Initial Concentration Remaining (Mean) |
| 4°C | 63 | 30 mmol/L | Phosphate | >94% |
| 4°C | 63 | 150 mmol/L | Phosphate | >94% |
| 23°C | 63 | 30 mmol/L | Phosphate | >94% |
| 23°C | 63 | 150 mmol/L | Phosphate | >94% |
| Data sourced from a 63-day stability study of sodium phosphate solutions in PVC bags.[2][3] |
Experimental Protocols
Protocol 1: Accelerated Stability Study using the Arrhenius Equation
This protocol allows for the prediction of a solution's shelf-life under normal storage conditions by studying its degradation at elevated temperatures.[8][9]
Methodology:
-
Prepare the MSP solution: Prepare a batch of the desired concentration of this compound solution.
-
Aliquot and store: Distribute the solution into multiple sealed, identical containers. Store batches of these containers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Sample at time points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a container from each temperature and allow it to cool to room temperature.
-
Analyze for phosphate concentration: Determine the phosphate concentration in each sample using a validated analytical method, such as the Molybdenum Blue Spectrophotometric Assay (Protocol 2) or HPLC-UV (Protocol 3).
-
Determine the order of reaction: Plot the concentration of phosphate versus time for each temperature. Determine if the degradation follows zero-order or first-order kinetics.
-
Calculate the degradation rate constant (k): From the plots in step 5, calculate the degradation rate constant (k) at each temperature.
-
Construct the Arrhenius plot: Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T in Kelvin).
-
Extrapolate to find k at room temperature: Extrapolate the linear regression line of the Arrhenius plot to determine the rate constant (k) at the desired storage temperature (e.g., 25°C).
-
Calculate the shelf-life: Use the appropriate integrated rate law and the extrapolated k value to calculate the time it takes for the concentration to decrease to a certain level (e.g., 90% of the initial concentration).
Protocol 2: Molybdenum Blue Spectrophotometric Assay for Phosphate Determination
This colorimetric method is based on the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex, which is then reduced to a stable blue-colored complex.[7][10][11][12][13]
Reagents:
-
Sulphuric Acid (2.5 M): Prepare by diluting concentrated sulphuric acid.
-
Ammonium Molybdate Solution: Dissolve ammonium molybdate in deionized water.
-
Potassium Antimonyl Tartrate Solution: Dissolve potassium antimonyl tartrate in deionized water.
-
Ascorbic Acid Solution (Freshly prepared): Dissolve ascorbic acid in deionized water.
-
Combined Reagent: Mix the above reagents in the correct proportions. The exact concentrations and mixing ratios can vary between specific published methods.[12]
-
Phosphate Standard Stock Solution: Prepare a stock solution of known concentration using primary standard grade potassium dihydrogen phosphate (KH2PO4).
Procedure:
-
Prepare standards: Prepare a series of calibration standards by diluting the phosphate standard stock solution.
-
Sample preparation: Dilute the MSP solution samples to fall within the concentration range of the calibration standards.
-
Color development: To a specific volume of each standard and sample, add the combined reagent. Mix well and allow the color to develop for a specified time (e.g., 15-20 minutes).[12]
-
Spectrophotometric measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 880 nm) using a spectrophotometer.[10]
-
Create a calibration curve: Plot the absorbance of the standards versus their known concentrations to create a calibration curve.
-
Determine sample concentration: Use the absorbance of the samples and the calibration curve to determine the phosphate concentration in the original MSP solutions.
Protocol 3: HPLC-UV Method for Phosphate Quantification
This method provides a more specific and often more sensitive way to quantify phosphate ions. The following is a general framework, and specific parameters may need to be optimized.[14][15][16][17]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is often used.
-
Mobile Phase: A buffered mobile phase is required. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium formate (B1220265) buffer, pH 3.7) and an organic solvent like acetonitrile.[16]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for indirect detection of phosphate.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Prepare mobile phase: Prepare and degas the mobile phase.
-
Prepare standards and samples: Prepare a series of phosphate standards and dilute the MSP solution samples to be within the linear range of the method.
-
Equilibrate the system: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject standards and samples: Inject the standards and samples onto the HPLC system.
-
Data analysis: Integrate the peak corresponding to the phosphate ion. Create a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of phosphate in the samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerated stability studes | PPT [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. atlas-scientific.com [atlas-scientific.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. scribd.com [scribd.com]
- 9. ftloscience.com [ftloscience.com]
- 10. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as Molybdenum Blue Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. dgtresearch.com [dgtresearch.com]
- 13. nepjol.info [nepjol.info]
- 14. padproject.nd.edu [padproject.nd.edu]
- 15. shimadzu.com [shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
Technical Support Center: Challenges of Using Phosphate Buffers in Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using phosphate (B84403) buffers in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme activity lower than expected in a phosphate buffer?
There are several potential reasons for reduced enzyme activity in a phosphate buffer:
-
Enzyme Inhibition: Phosphate ions can act as inhibitors for certain classes of enzymes.[1][2] This is particularly common for kinases, phosphatases, and some metalloenzymes.[1][2][3] The inhibition can be competitive, where the phosphate ion mimics the substrate or product and binds to the active site.
-
Precipitation of Essential Cofactors: Many enzymes require divalent cations like magnesium (Mg²⁺) or calcium (Ca²⁺) as cofactors for optimal activity. Phosphate buffers can form insoluble precipitates with these cations, reducing their effective concentration in the reaction mixture and thereby limiting enzyme function.[1][4][5]
-
Suboptimal pH: While phosphate buffers are effective in the physiological pH range, the specific optimal pH for your enzyme might be slightly outside the buffer's optimal buffering capacity, leading to pH fluctuations that affect activity.[1]
-
High Ionic Strength: Concentrated phosphate buffers can create a high ionic strength environment, which may negatively impact the stability and activity of some enzymes.[3][6]
Q2: I'm observing precipitation in my enzymatic reaction. What could be the cause?
Precipitation in an enzymatic reaction containing phosphate buffer is most commonly due to the formation of insoluble salts with divalent cations.
-
Phosphate and Divalent Cations: Phosphate ions have a high affinity for divalent cations such as Ca²⁺ and Mg²⁺, forming insoluble calcium phosphate and magnesium phosphate salts.[1][4][5][7] This is a frequent issue in assays requiring these metal ions as cofactors.
-
Substrate or Product Insolubility: The pH of the phosphate buffer might be affecting the solubility of your substrate or product.[8]
Q3: Can the concentration of the phosphate buffer affect my results?
Yes, the concentration of the phosphate buffer can significantly impact your enzymatic assay in several ways:
-
Ionic Strength Effects: Higher buffer concentrations lead to higher ionic strength, which can alter the three-dimensional structure of the enzyme and affect its activity.[3][6]
-
Inhibition Potency: If phosphate is an inhibitor of your enzyme, a higher buffer concentration will result in greater inhibition.
-
Buffering Capacity: While a higher concentration provides greater buffering capacity, it can also exacerbate issues like ionic strength effects and precipitation of cofactors.[8]
Q4: Does temperature affect the pH of my phosphate buffer?
Yes, the pH of phosphate buffers is sensitive to temperature changes. The pKa of the phosphate buffer system has a small negative temperature coefficient (ΔpKa/°C of approximately -0.0028), meaning the pH will decrease slightly as the temperature increases.[5][9] It is crucial to adjust the pH of your buffer at the temperature at which you will be performing your experiment to ensure accurate and reproducible results.[1]
Q5: Are there alternatives to phosphate buffers for enzymatic assays?
Absolutely. If you suspect that phosphate buffer is interfering with your assay, several alternative "Good's" buffers are known for their lower potential for interaction with biological systems.[10] Common alternatives include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often a preferred choice as it does not significantly bind most metal ions and has a pKa that is less sensitive to temperature changes compared to Tris.[5][10]
-
Tris (tris(hydroxymethyl)aminomethane): Widely used, but it's important to note that it can also interact with some metal ions.[2] Its pKa is also more temperature-sensitive.[5]
-
MOPS (3-(N-morpholino)propanesulfonic acid): Another "Good's" buffer with minimal metal ion binding and a pKa suitable for many biological experiments.[3]
The choice of buffer should always be validated for your specific enzyme and assay conditions.[4]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Phosphate Inhibition | 1. Review the literature for your specific enzyme or enzyme class to check for known inhibition by phosphate.[1] 2. Perform a control experiment using an alternative buffer like HEPES or MOPS at the same pH and concentration.[5] 3. If activity is restored in the alternative buffer, phosphate inhibition is the likely cause. |
| Cofactor Precipitation | 1. Prepare the reaction mixture without the enzyme and visually inspect for any cloudiness or precipitate. 2. If precipitation is observed, try preparing the buffer and the divalent cation solutions separately and mixing them immediately before starting the reaction.[1] 3. Consider using a lower concentration of phosphate buffer or switching to a non-precipitating buffer like HEPES.[5] |
| Incorrect pH | 1. Calibrate your pH meter with fresh standards. 2. Measure and adjust the pH of your phosphate buffer at the intended experimental temperature.[1] |
| High Ionic Strength | 1. If using a high concentration of phosphate buffer (e.g., >100 mM), try reducing the concentration to the 25-50 mM range.[11] 2. Ensure the final ionic strength of your reaction mixture is optimal for your enzyme's activity. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Temperature-dependent pH Shift | 1. Always prepare and pH your phosphate buffer at the same temperature at which you will conduct your assay.[1] 2. If your experimental protocol involves temperature shifts (e.g., incubation at 37°C after setup at room temperature), consider using a buffer with a lower temperature coefficient, such as HEPES.[5] |
| Buffer Preparation Inconsistency | 1. Ensure you are using a consistent and well-documented protocol for buffer preparation.[1] 2. When preparing a working solution from a concentrated stock, always measure and adjust the pH of the final diluted buffer.[1] |
| Microbial Contamination | 1. Phosphate can promote the growth of microorganisms. Prepare fresh buffer solutions regularly and consider filter-sterilizing them for long-term storage. |
Quantitative Data Summary
The following table provides key quantitative data related to the use of phosphate buffers.
| Parameter | Value | Notes |
| pKa₂ of Phosphoric Acid (at 25°C) | 7.20 | This is the most relevant pKa for preparing phosphate buffers in the physiological pH range.[12] |
| Effective pH Range | 5.8 - 8.0 | The range where the buffer has its highest buffering capacity.[4][10] |
| Temperature Coefficient (ΔpKa/°C) | -0.0028 | The pH of a phosphate buffer will decrease by approximately 0.0028 units for every 1°C increase in temperature.[5] |
| Solubility Product (Ksp) of Ca₃(PO₄)₂ at 25°C, pH 7.0 | 2.07 x 10⁻³³ | This extremely low value indicates that calcium phosphate is highly insoluble and readily precipitates.[13] |
| Thermodynamic Solubility Product of MgHPO₄·3H₂O at 37°C | (1.15 ± 0.07) x 10⁻⁶ mol²/L² | Indicates the insolubility of magnesium phosphate.[14] |
Experimental Protocols
Protocol: Testing for Enzyme Inhibition by Phosphate Buffer
This protocol outlines a method to determine if phosphate buffer is inhibiting your enzyme of interest by comparing its activity to that in an alternative buffer.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Alternative buffer (e.g., 100 mM HEPES, pH 7.4)
-
Any necessary cofactors (e.g., MgCl₂)
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your enzyme, substrate, and cofactors in deionized water or a minimal, non-interfering buffer.
-
Prepare working solutions of both the phosphate buffer and the alternative buffer at the desired concentration and pH. Ensure the pH of both buffers is accurately adjusted at the experimental temperature.
-
-
Assay Setup:
-
In a 96-well plate, set up replicate reactions for each buffer system. A typical reaction mixture might include:
-
Buffer (Phosphate or HEPES)
-
Cofactors (if required)
-
Substrate
-
Enzyme
-
-
Include a "no enzyme" control for each buffer system to measure the background reaction rate.
-
The final volume in each well should be consistent.
-
-
Initiate and Monitor the Reaction:
-
Pre-incubate the buffer, cofactors, and substrate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each reaction by determining the slope of the linear portion of the progress curve.
-
Subtract the background rate from the "no enzyme" control.
-
Compare the average initial rate of the enzyme in the phosphate buffer to the average initial rate in the alternative buffer.
-
A significantly lower rate in the phosphate buffer is indicative of inhibition.
-
Visualizations
Caption: The equilibrium of the phosphate buffer system.
Caption: Precipitation of divalent cations by phosphate.
Caption: A workflow for troubleshooting low enzyme activity.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of calcium and phosphate decreases ileal magnesium solubility and apparent magnesium absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the difference between PBS and HEPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Ionic Strength of Monosodium Phosphate Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately adjusting the ionic strength of monosodium phosphate (B84403) buffers for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ionic strength and why is it important to adjust it in a monosodium phosphate buffer?
A1: Ionic strength (I) is a measure of the total concentration of ions in a solution. It is a critical parameter in many biological and chemical experiments as it can influence protein solubility and stability, enzyme activity, and cell membrane stability.[1][2] In drug development, controlling ionic strength is crucial for formulation stability and can affect the performance of analytical techniques like chromatography.[3] Adjusting the ionic strength of your this compound buffer ensures that your experimental conditions are consistent and reproducible.
Q2: How is the ionic strength of a this compound buffer calculated?
A2: The ionic strength (I) is calculated using the formula: I = ½ * Σ(cᵢ * zᵢ²), where cᵢ is the molar concentration of an individual ion and zᵢ is its charge.[4][5] For a this compound buffer, you need to consider the concentrations of Na⁺, H₂PO₄⁻, and HPO₄²⁻ ions, which depend on the buffer's pH and pKa. The Henderson-Hasselbalch equation can be used to determine the concentrations of the acidic (H₂PO₄⁻) and basic (HPO₄²⁻) forms of the phosphate.[4][6]
Q3: What are the common methods to adjust the ionic strength of a this compound buffer?
A3: There are three primary methods to adjust the ionic strength of a this compound buffer:
-
Adding Inert Salts: The most common method is to add a neutral salt, such as sodium chloride (NaCl) or potassium chloride (KCl), which dissociates completely and increases the total ion concentration.[1]
-
Dilution: Diluting the buffer with deionized water will decrease the concentration of all ions, thereby lowering the ionic strength. However, this will also change the buffer concentration.[1]
-
Changing Buffer Concentration: Increasing the concentration of the this compound itself will lead to a higher ionic strength.[1]
Q4: Will adding NaCl to my this compound buffer change its pH?
A4: Yes, adding a neutral salt like NaCl can cause a small shift in the pH of the buffer.[5][7] This is because the increased ionic strength affects the activity coefficients of the buffer ions.[5][8] For highly sensitive experiments, it is recommended to prepare the buffer, add the salt to achieve the desired ionic strength, and then make final, minor pH adjustments.[5]
Q5: Can I use a phosphate buffer that has formed a precipitate?
A5: It is not recommended to use a phosphate buffer with a precipitate. Precipitation alters the concentration and pH of the buffer, which can significantly impact your experimental results.[9] The precipitate should be redissolved by gentle warming before use, but it's crucial to ensure the buffer composition has not been compromised.[9]
Troubleshooting Guides
Issue 1: The calculated ionic strength of my buffer is different from the measured value.
| Possible Cause | Troubleshooting Step |
| Inaccurate pH measurement: The ratio of H₂PO₄⁻ to HPO₄²⁻ is highly dependent on pH. | Calibrate your pH meter with fresh standards before preparing the buffer. Ensure the pH is measured at the temperature of your experiment.[10] |
| Ignoring the contribution of counter-ions: The sodium ions from this compound and any added salts contribute to the total ionic strength. | Recalculate the ionic strength, ensuring all ionic species (Na⁺, H₂PO₄⁻, HPO₄²⁻, and ions from added salts) are included in the formula. |
| Activity vs. Concentration: At high concentrations, the effective concentration (activity) of ions can differ from the molar concentration.[8] | For highly accurate work, consider using activity coefficients in your calculations, although for most routine applications, molar concentrations are sufficient. |
Issue 2: A precipitate forms in my phosphate buffer after adjusting the ionic strength.
| Possible Cause | Troubleshooting Step |
| Low Temperature Storage: The solubility of phosphate salts, particularly disodium (B8443419) phosphate, decreases at lower temperatures.[9] | Store concentrated phosphate buffer stocks at room temperature. If refrigeration is necessary, be prepared to warm the buffer to redissolve any precipitate before use. |
| High Concentration of Added Salt: Adding a high concentration of a salt like NaCl can exceed the solubility limit of the phosphate salts. | Prepare a more dilute stock of the salt for adjustment or add the solid salt slowly while stirring to ensure it dissolves completely. |
| Presence of Divalent Cations: Contamination with or addition of divalent cations like Ca²⁺ or Mg²⁺ can form insoluble phosphate salts.[9] | Use high-purity water and reagents. If your experiment requires divalent cations, add them last and slowly to a dilute buffer solution. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer (pH 7.2)
Materials:
-
This compound, monohydrate (NaH₂PO₄·H₂O)
-
Disodium phosphate, heptahydrate (Na₂HPO₄·7H₂O)
-
Deionized water
-
pH meter
-
Glassware
-
Stir plate and stir bar
Procedure:
-
Prepare Stock Solutions:
-
Solution A (0.1 M NaH₂PO₄): Dissolve 13.8 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1 L.
-
Solution B (0.1 M Na₂HPO₄): Dissolve 26.8 g of Na₂HPO₄·7H₂O in deionized water and bring the final volume to 1 L.
-
-
Mix Stock Solutions: To prepare 1 L of the 0.1 M phosphate buffer at pH 7.2, mix approximately 280 mL of Solution A with 720 mL of Solution B.
-
Adjust pH: Place the solution on a stir plate and slowly add Solution A to decrease the pH or Solution B to increase the pH until it reaches exactly 7.2.
-
Final Volume: Bring the final volume to 1 L with deionized water.
Protocol 2: Adjusting the Ionic Strength of a 0.1 M this compound Buffer to 0.25 M with NaCl
Materials:
-
0.1 M this compound Buffer, pH 7.2 (from Protocol 1)
-
Sodium Chloride (NaCl)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Initial Ionic Strength: First, calculate the ionic strength of the 0.1 M phosphate buffer at pH 7.2. Use the Henderson-Hasselbalch equation to find the concentrations of [H₂PO₄⁻] and [HPO₄²⁻].
-
Determine Required NaCl Concentration: Calculate the difference between the desired ionic strength (0.25 M) and the initial ionic strength of the buffer. This difference is the ionic strength that needs to be contributed by the added NaCl. Since the ionic strength of NaCl is equal to its molar concentration, this value is the required molar concentration of NaCl.
-
Add NaCl: For 1 L of buffer, weigh out the calculated amount of NaCl and add it to the buffer solution.
-
Dissolve: Stir the solution until the NaCl is completely dissolved.
-
Verify and Adjust pH: Re-measure the pH of the final buffer solution. If necessary, make minor adjustments back to pH 7.2 using small amounts of dilute NaOH or HCl.
Quantitative Data Summary
Table 1: Effect of Adding NaCl on the Ionic Strength of a 50 mM this compound Buffer (pH 7.4)
| Concentration of added NaCl (mM) | Contribution from Phosphate Buffer (mM) | Contribution from NaCl (mM) | Total Ionic Strength (mM) |
| 0 | ~83.5 | 0 | ~83.5 |
| 50 | ~83.5 | 50 | ~133.5 |
| 100 | ~83.5 | 100 | ~183.5 |
| 150 | ~83.5 | 150 | ~233.5 |
Note: The ionic strength contribution from the phosphate buffer is an approximation and can be precisely calculated using the Henderson-Hasselbalch equation and the ionic strength formula.
Visualizations
Caption: Equilibrium of phosphate species in solution.
References
- 1. How to adjust the ionic strength of MOPS Buffer? - Blog [hbynm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Guide to Making a Simple Phosphate Buffer [thoughtco.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphate Buffer Issues [chem.fsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Monosodium Phosphate Buffer Compatibility with Organic Solvents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility of monosodium phosphate (B84403) (MSP) buffers with common organic solvents. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of monosodium phosphate (MSP) in organic solvents?
This compound is highly soluble in water but is generally considered insoluble or only very slightly soluble in most pure organic solvents such as ethanol, methanol (B129727), acetonitrile (B52724), isopropanol, and tetrahydrofuran (B95107) (THF).[1][2][3][4][5][6][7] When preparing mixtures of aqueous MSP buffers and organic solvents, the salt can precipitate out of the solution as the proportion of the organic solvent increases.
Q2: Why does this compound precipitate when mixed with organic solvents?
The precipitation of this compound in the presence of organic solvents is due to a decrease in the polarity of the solvent mixture. Water is a highly polar solvent that effectively solvates the sodium and phosphate ions, keeping them in solution. Organic solvents are typically less polar than water. As the concentration of the organic solvent increases, the overall polarity of the mixture decreases, reducing its ability to keep the MSP salt dissolved and leading to precipitation.
Q3: Are there general guidelines for the maximum concentration of organic solvent that can be used with an MSP buffer?
While specific quantitative data for this compound is limited, general guidelines for phosphate buffers are often used in practice, particularly in applications like HPLC. Precipitation is a common issue with phosphate buffers in solvent mixtures with high or rapidly increasing organic content.[8] As a rule of thumb, issues can arise when the organic solvent concentration exceeds certain levels. For instance, some sources suggest that potassium phosphate buffers may start to precipitate at around 70% acetonitrile, while other phosphate buffers might precipitate at 80% methanol.[8] It is crucial to experimentally determine the precipitation point for your specific concentration of MSP buffer and organic solvent mixture.
Q4: Does the type of organic solvent matter for MSP buffer compatibility?
Yes, the type of organic solvent is a critical factor. Generally, more polar organic solvents are more compatible with aqueous buffer solutions. For inorganic buffers like MSP, methanol is often considered a better choice than acetonitrile in terms of buffer solubility.[9] Tetrahydrofuran (THF) is generally less compatible than both methanol and acetonitrile.
Q5: How do buffer concentration and pH affect compatibility with organic solvents?
Higher concentrations of MSP in the buffer are more likely to precipitate when an organic solvent is added.[9] Therefore, it is recommended to use the lowest buffer concentration that provides adequate buffering capacity for your experiment. The pH of the buffer can also influence the solubility of the phosphate species, although this is a more complex relationship.
Q6: Can I store my equipment (e.g., HPLC columns) in an MSP buffer/organic solvent mixture?
No, it is strongly advised not to store HPLC columns or other sensitive equipment in a solution containing phosphate buffers and organic solvents.[2] The salt can precipitate over time, even if it appears soluble initially, leading to blockages and damage to the equipment. Always flush the system and column with a salt-free mobile phase (e.g., a water/organic solvent mixture) before long-term storage.
Troubleshooting Guide
Problem: I observed a precipitate after mixing my aqueous MSP buffer with an organic solvent.
| Question | Possible Cause & Solution |
| What is the percentage of organic solvent in your final mixture? | Cause: The concentration of the organic solvent may be too high, causing the MSP to precipitate. Solution: Decrease the percentage of the organic solvent in your mixture. It is essential to empirically determine the tolerance of your specific MSP buffer concentration for the organic solvent you are using. |
| What is the concentration of your MSP buffer? | Cause: A high buffer concentration increases the likelihood of precipitation. Solution: Try reducing the concentration of your MSP buffer to the lowest effective concentration for your application. |
| What organic solvent are you using? | Cause: Some organic solvents are less compatible with phosphate buffers. Acetonitrile and THF are more likely to cause precipitation than methanol. Solution: If your experimental conditions allow, consider switching to a more polar organic solvent like methanol. |
| Did you mix the components in the correct order? | Cause: Adding the aqueous buffer to the pure organic solvent can cause localized high concentrations of the organic solvent, leading to immediate precipitation. Solution: It is generally better to add the organic solvent slowly to the aqueous buffer while stirring to ensure a gradual change in solvent polarity. |
Problem: I am seeing an unexpected increase in backpressure in my HPLC system.
| Question | Possible Cause & Solution |
| Are you using an MSP buffer with a high percentage of organic solvent in your mobile phase? | Cause: Precipitation of the MSP buffer within the HPLC system (pump, tubing, or column) can cause blockages and increased backpressure.[8] Solution: Immediately stop the run and flush the system with a salt-free mobile phase, starting with a high percentage of aqueous solvent and gradually increasing the organic content. If the backpressure remains high, you may need to systematically check and clean or replace components of your HPLC system. In the future, ensure your mobile phase composition is well below the precipitation point. |
| Did you filter your buffer/mobile phase mixture? | Cause: Small, undissolved particles or micro-precipitates can clog the column frit. Solution: Always filter your buffer and mobile phase mixtures through a 0.22 µm or 0.45 µm filter before use. |
Data Presentation: this compound (MSP) Buffer Compatibility Summary
| Organic Solvent | Compatibility with Aqueous MSP Buffer | Recommendations & Remarks |
| Methanol (MeOH) | Moderate | Generally the most compatible of the common reversed-phase solvents. Precipitation is still a risk at high methanol concentrations. |
| Acetonitrile (ACN) | Low to Moderate | Less compatible than methanol. The risk of precipitation is significant, especially at ACN concentrations above 60-70%. |
| Ethanol (EtOH) | Low | MSP is reported to be insoluble in pure ethanol.[1][4][5][7] Use with caution in aqueous mixtures. |
| Isopropanol (IPA) | Low | Similar to ethanol, expect low compatibility. |
| Tetrahydrofuran (THF) | Very Low | Generally the least compatible common solvent for inorganic buffers. High risk of precipitation. |
| Dimethyl Sulfoxide (DMSO) | Variable | MSP is reported to be insoluble in pure DMSO.[1] However, DMSO is miscible with water, and its compatibility in aqueous mixtures can vary depending on the application. |
Experimental Protocol: Determining the Precipitation Point of an MSP Buffer with an Organic Solvent
Objective: To determine the maximum percentage of a specific organic solvent that can be mixed with a given concentration of an aqueous this compound buffer before precipitation occurs.
Materials:
-
This compound (anhydrous or a specific hydrate)
-
Deionized water
-
Organic solvent of interest (e.g., acetonitrile, methanol)
-
Glass beakers or flasks
-
Magnetic stirrer and stir bar
-
Graduated cylinders or burettes
-
A bright light source and a dark background to observe precipitation
Methodology:
-
Prepare the Aqueous MSP Buffer:
-
Prepare a concentrated stock solution of your MSP buffer at the desired pH and concentration (e.g., 100 mM). Ensure all the salt is completely dissolved.
-
-
Titration with Organic Solvent:
-
Place a known volume of the aqueous MSP buffer (e.g., 50 mL) into a clean glass beaker with a magnetic stir bar.
-
Begin stirring the buffer solution at a moderate speed.
-
Slowly add the organic solvent in small, known increments (e.g., 1-2 mL at a time) using a burette or a graduated cylinder.
-
After each addition, allow the solution to stir for a few minutes and visually inspect for any signs of cloudiness or precipitation. Use a bright light source against a dark background to enhance visibility.
-
-
Identify the Precipitation Point:
-
The precipitation point is the volume of added organic solvent at which the first persistent cloudiness or visible precipitate appears.
-
Record the total volume of the organic solvent added at this point.
-
-
Calculate the Maximum Organic Solvent Percentage:
-
Calculate the percentage (v/v) of the organic solvent in the final mixture at the precipitation point using the following formula: % Organic Solvent = (Volume of Organic Solvent / (Initial Volume of Buffer + Volume of Organic Solvent)) * 100
-
-
Establish a Safety Margin:
-
For robust experimental or analytical methods, it is recommended to work at a concentration of organic solvent that is at least 5-10% below the determined precipitation point to account for temperature fluctuations and other variables that can affect solubility.
-
Visualization
Below is a troubleshooting workflow for addressing compatibility issues between this compound buffers and organic solvents.
Caption: Troubleshooting workflow for MSP buffer and organic solvent compatibility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sodium Phosphate, Dibasic | HO4PNa2 | CID 24203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 4. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium Phosphate Monobasic Monohydrate | 10049-21-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound or Sodium Phosphate Monobasic Suppliers [mubychem.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Sodium Phosphate vs. Potassium Phosphate Buffers in Protein Purification
For researchers, scientists, and drug development professionals navigating the critical choices in protein purification, the selection of an appropriate buffer system is paramount. While both sodium phosphate (B84403) and potassium phosphate buffers are workhorses in the biochemistry lab, their subtle differences can significantly impact protein yield, stability, and activity. This guide provides an objective, data-driven comparison to inform your buffer selection and optimize your protein purification workflows.
The choice between sodium and potassium as the counter-ion in a phosphate buffer can influence everything from protein solubility to enzymatic activity. Understanding these nuances is key to achieving high-purity, functional protein preparations.
At a Glance: Key Performance Differences
| Parameter | Sodium Phosphate Buffer | Potassium Phosphate Buffer | Key Considerations |
| Protein Stability (Freeze-Thaw) | Can cause a significant drop in pH upon freezing, potentially leading to protein denaturation and lower activity recovery.[1] | Maintains a more stable pH during freeze-thaw cycles, resulting in higher recovery of enzyme activity.[1] | Critical for processes involving frozen storage of protein solutions. |
| Protein Aggregation (Lyophilization) | Consistently results in more turbid (more aggregated) reconstituted solids after freeze-drying of proteins like bovine IgG.[1] | Leads to less aggregation and clearer reconstituted solutions compared to its sodium counterpart.[1][2] | Important for the long-term storage and stability of lyophilized protein products. |
| Protein Extraction Yield | Yields of 18.5 ± 1.2 mg/g tissue have been reported for meat samples.[1] | Higher reported yields of 22.3 ± 1.5 mg/g tissue for meat samples under similar conditions.[1] | The choice of cation can directly impact the efficiency of protein extraction from complex biological samples. |
| Enzyme Kinetics | Can influence the kinetic parameters of metalloenzymes. For example, the catalytic efficiency of Ro1,2-CTD was found to be 0.28 ± 0.01 µM⁻¹s⁻¹.[3] | The specific effects on enzyme kinetics are enzyme-dependent and should be empirically determined. | The ionic environment can affect substrate binding and catalytic rates.[2][4] |
| Chromatography Performance | Has been shown to provide shorter mobility times and better resolution in some separation techniques like Capillary Zone Electrophoresis (CZE).[2] | May exhibit different selectivity in chromatographic separations.[5] | The choice of counter-ion can alter the interaction of the protein with the stationary phase. |
| Protein Crystallization | Sodium ions can have a stronger effect on the interaction between protein molecules in D2O, which can influence the initial aggregation process in crystallization.[6] | Potassium ions showed a lower initial aggregation rate of lysozyme (B549824) in D2O compared to sodium ions.[6] | The specific cation can play a role in screening for optimal crystallization conditions. |
Visualizing the Workflow: A Generalized Protein Purification Process
The following diagram illustrates a typical protein purification workflow, highlighting the stages where the choice of buffer is a critical experimental parameter.
Experimental Protocols
To facilitate a direct comparison in your own laboratory, detailed methodologies for key experiments are provided below.
Protocol 1: Comparative Protein Extraction
Objective: To determine the protein extraction efficiency of sodium phosphate and potassium phosphate buffers from a given cell or tissue sample.
Materials:
-
Cell pellet or tissue sample
-
Lysis Buffer A: 50 mM Sodium Phosphate, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease Inhibitor Cocktail.[1]
-
Lysis Buffer B: 50 mM Potassium Phosphate, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, Protease Inhibitor Cocktail.[1]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge and tubes
-
Bradford protein assay reagent
Procedure:
-
Wash the cell pellet or minced tissue twice with ice-cold PBS.
-
Resuspend the sample in either Lysis Buffer A or Lysis Buffer B.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant using the Bradford protein assay.
-
Compare the total protein yield (in mg) per gram of starting material for each buffer.
Protocol 2: Comparative Ion-Exchange Chromatography (IEX)
Objective: To compare the separation performance of a target protein using sodium and potassium phosphate buffers in IEX.
Materials:
-
Clarified protein lysate
-
IEX Column (e.g., Q-Sepharose or SP-Sepharose)
-
Chromatography system (e.g., ÄKTA)
-
Binding Buffer A: 20 mM Sodium Phosphate, pH 7.0
-
Elution Buffer A: 20 mM Sodium Phosphate, pH 7.0, 1 M NaCl
-
Binding Buffer B: 20 mM Potassium Phosphate, pH 7.0
-
Elution Buffer B: 20 mM Potassium Phosphate, pH 7.0, 1 M KCl
-
SDS-PAGE analysis reagents
Procedure:
-
Equilibrate the IEX column with 5-10 column volumes (CVs) of Binding Buffer A or B.
-
Load the protein sample onto the column.
-
Wash the column with 5-10 CVs of the corresponding Binding Buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CVs.
-
Collect fractions and monitor the absorbance at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to determine the purity and elution profile of the target protein.
-
Compare the resolution, peak shape, and final purity of the target protein obtained with each buffer system.
Logical Framework for Buffer Selection
The decision to use a sodium or potassium phosphate buffer should be based on a logical evaluation of the experimental goals and the properties of the target protein.
Conclusion
The choice between sodium and potassium phosphate buffers is not trivial and warrants careful consideration based on empirical data. While sodium phosphate may be suitable for certain chromatographic applications and is often a more economical choice, potassium phosphate demonstrates clear advantages in preserving protein stability during stressful manipulations like freeze-thawing and lyophilization. For novel proteins or when maximal stability and activity are paramount, an initial empirical evaluation of both buffer systems is highly recommended. By leveraging the data and protocols presented in this guide, researchers can make more informed decisions to enhance the success of their protein purification endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Effect of Na+ and K+ ions on the initial crystallization process of lysozyme in the presence of D2O and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monosodium Phosphate Purity for HPLC Applications
For researchers, scientists, and drug development professionals, the purity of reagents used in High-Performance Liquid Chromatography (HPLC) is paramount to achieving accurate and reproducible results. Monosodium phosphate (B84403) (MSP) is a common component of aqueous mobile phases, acting as a buffering agent to control pH.[1][2][3] However, impurities within the MSP can lead to significant chromatographic issues, including baseline noise, ghost peaks, and column degradation. This guide provides a comprehensive comparison of different purity grades of monosodium phosphate and details the experimental validation of its suitability for HPLC applications.
Impact of Impurities in HPLC
The quality of this compound can vary significantly between grades, such as technical grade, analytical reagent (AR) grade, and HPLC grade. While AR grade may be suitable for general laboratory use, HPLC grade reagents undergo more stringent purification and testing to minimize impurities that can interfere with sensitive HPLC analyses.[4][5]
Common Impurities and Their Effects:
-
UV-Absorbing Impurities: Organic contaminants or other inorganic salts can absorb UV light at wavelengths commonly used for detection, leading to an unstable baseline and the appearance of ghost peaks in the chromatogram. HPLC grade MSP has specifications for maximum UV absorbance at various wavelengths.[2]
-
Insoluble Matter: Particulate matter can clog the HPLC system, including frits, columns, and check valves, leading to increased backpressure and system wear.[4]
-
Trace Metal Ions: Metal impurities can interact with the analyte or the stationary phase, causing peak tailing or other chromatographic abnormalities. In some cases, they can also interfere with detection methods like mass spectrometry.
-
Other Phosphate Species and Anions: The presence of other phosphate salts (e.g., disodium (B8443419) phosphate) or anions like chlorides and sulfates can alter the intended pH and ionic strength of the mobile phase, affecting retention times and selectivity.
Comparison of this compound Grades
The selection of the appropriate grade of this compound is a critical step in method development and routine analysis. The following table summarizes the typical specifications for different grades.
| Parameter | Technical Grade | Analytical Reagent (AR) Grade | HPLC Grade |
| Assay (purity) | Variable | ≥ 98% | ≥ 99.0-101.0% |
| UV Absorbance (at 210 nm) | Not specified | Not typically specified | ≤ 0.1 |
| UV Absorbance (at 260 nm) | Not specified | Not specified | ≤ 0.06 |
| UV Absorbance (at 280 nm) | Not specified | Not specified | ≤ 0.04 |
| Insoluble Matter | May be present | ≤ 0.01% | ≤ 0.01% |
| Trace Metal Impurities | Not specified | Controlled to ppm levels | Tightly controlled to ppb levels |
| Suitability for HPLC | Not recommended | May be usable after filtration, but risk of contamination remains | Specifically manufactured and tested for HPLC applications |
Data synthesized from multiple sources.[1][2][3][5]
Experimental Validation of this compound Purity
A comprehensive validation of this compound purity for HPLC involves a multi-faceted approach, employing various analytical techniques to assess different types of impurities.
Experimental Protocol 1: UV-Vis Spectrophotometry for UV-Absorbing Impurities
This method provides a rapid assessment of the presence of UV-absorbing contaminants.
Methodology:
-
Preparation of Solution: Accurately weigh 10.0 g of the this compound sample and dissolve it in 100 mL of deionized water in a clean volumetric flask.
-
Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use deionized water as the blank.
-
Measurement: Measure the absorbance of the solution at various wavelengths, typically 210 nm, 260 nm, 280 nm, 320 nm, and 500 nm.
-
Acceptance Criteria: The absorbance values should not exceed the specifications for HPLC grade reagents as listed in the table above.
Experimental Protocol 2: Ion Chromatography (IC) for Anionic Impurities
Ion chromatography is a powerful technique for the separation and quantification of other phosphate species and inorganic anions.[6][7][8][9][10]
Methodology:
-
Sample Preparation: Prepare a solution of the this compound sample in deionized water at a known concentration (e.g., 100 ppm).
-
IC System: Use an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.
-
Mobile Phase: A typical mobile phase for anion analysis is a carbonate-bicarbonate buffer or a hydroxide (B78521) eluent.
-
Analysis: Inject the sample solution into the IC system and record the chromatogram.
-
Quantification: Identify and quantify any impurity peaks by comparing their retention times and peak areas to those of certified standards.
Experimental Protocol 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Impurities
ICP-MS is the preferred method for the determination of trace and ultra-trace elemental impurities due to its high sensitivity and specificity.[11][12][13][14][15]
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in high-purity nitric acid and dilute with deionized water to a suitable concentration.
-
ICP-MS System: Use a calibrated ICP-MS instrument.
-
Analysis: Introduce the sample solution into the plasma, which ionizes the atoms. The ions are then separated by the mass spectrometer based on their mass-to-charge ratio.
-
Quantification: The concentration of each metallic impurity is determined by comparing the signal intensity to that of certified reference materials.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process and the impact of impurities on HPLC performance.
Caption: Workflow for the validation of this compound purity.
Caption: Logical relationship between MSP purity and HPLC performance.
Conclusion
The validation of this compound purity is a critical quality control step for any laboratory performing HPLC analysis. While HPLC grade reagents come at a higher cost, the investment is justified by the significant improvement in data quality and the prevention of time-consuming troubleshooting and potential damage to the HPLC system. For routine, high-sensitivity HPLC applications, the use of HPLC grade this compound is strongly recommended. For less sensitive applications, analytical reagent grade may be considered, but it should be thoroughly validated for the absence of interfering impurities before use.
References
- 1. HPLC Sodium phosphate monobasic | LC9958 | CAS 7558-80-7 | LiChrom [lichrom.com]
- 2. リン酸ナトリウム 一塩基性 suitable for HPLC, 99.0-101.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalworlds.com [chemicalworlds.com]
- 4. researchgate.net [researchgate.net]
- 5. Purity and Grading [advtechind.com]
- 6. Coupled ion chromatography for the determination of chloride, phosphate and sulphate in concentrated nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diduco.com [diduco.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Frontiers | Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine [frontiersin.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Monosodium Phosphate vs. TRIS: A Comparative Guide to Buffering Agents
In the realms of biological research and pharmaceutical development, the selection of an appropriate buffering agent is a critical decision that underpins the reliability and validity of experimental outcomes. Both monosodium phosphate (B84403) (MSP) and tris(hydroxymethyl)aminomethane (TRIS) are mainstays in the laboratory, each offering distinct advantages and disadvantages. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
Monosodium phosphate, an inorganic salt, and TRIS, an organic amine, exhibit fundamentally different chemical properties that dictate their performance as buffering agents. A summary of their key characteristics is presented below.
| Property | This compound (Phosphate Buffer) | TRIS Buffer |
| Chemical Formula | NaH₂PO₄ | (HOCH₂)₃CNH₂ |
| pKa at 25°C | ~7.21 (for the H₂PO₄⁻/HPO₄²⁻ pair)[1][2] | ~8.1[3][4] |
| Effective pH Range | 5.8 - 8.0[1][5] | 7.0 - 9.0[4][5] |
| Temperature Dependence of pKa (ΔpKa/°C) | ~ -0.0028[6] | ~ -0.03[3] |
| Interaction with Divalent Cations | Can precipitate with Ca²⁺ and Mg²⁺[4][7] | Can chelate metal ions[4][5] |
| Biological Compatibility | Generally high, as phosphate is a physiological ion.[1][4] | Generally high, but can be toxic to some cells at high concentrations.[4] |
| Reactivity | Can interfere with phosphorylation-dependent signaling pathways and enzyme assays.[5] | The primary amine can react with aldehydes and other reagents.[4] |
Performance in Biochemical Assays: Experimental Data
The choice of buffer can significantly influence the outcome of biochemical assays, particularly those involving enzymes. The following data, derived from comparative studies, highlights the differential effects of phosphate and TRIS buffers on enzyme kinetics.
Case Study 1: Metalloenzyme Activity
A study on the Mn²⁺-dependent dioxygenase, BLC23O, demonstrated that the buffer identity significantly impacts its kinetic parameters.[3][8]
| Buffer (at pH 7.4, 32.5°C) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
| Sodium Phosphate | 0.24 ± 0.01 | 0.25 ± 0.003 | 1.04 ± 0.04 |
| TRIS-HCl | 0.41 ± 0.01 | 0.33 ± 0.002 | 0.80 ± 0.02 |
Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold.
In this instance, the phosphate buffer resulted in the highest substrate affinity (lowest Kₘ), while TRIS-HCl yielded the highest turnover number (kcat).[3][8] This illustrates the importance of empirical testing to determine the optimal buffer for a specific metalloenzyme.
Case Study 2: Non-Metalloenzyme Activity
In contrast, a study on the serine protease trypsin showed that the choice between phosphate and TRIS buffers had a negligible impact on its kinetic parameters.[3][8]
| Buffer (at pH 8.0, RT) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
| Sodium Phosphate | 2.9 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
| TRIS-HCl | 3.07 ± 0.16 | 1.47 ± 0.03 | 0.48 ± 0.01 |
Data presented as mean ± standard deviation.
These findings suggest that for some non-metalloenzymes, both buffers can be used interchangeably without significantly affecting the kinetic outcomes.[3][8]
Experimental Protocols
To empirically determine the most suitable buffer for a given application, a direct comparison of their buffering capacity and their effect on the experimental system is recommended.
Protocol 1: Determination of Buffering Capacity via Titration
Objective: To quantify and compare the buffering capacity of this compound and TRIS buffers.
Materials:
-
This compound (NaH₂PO₄)
-
TRIS base
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter and probe
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
Procedure:
-
Buffer Preparation:
-
Prepare 100 mL of a 0.1 M this compound solution and adjust the pH to 7.2 using NaOH.
-
Prepare 100 mL of a 0.1 M TRIS solution and adjust the pH to 8.1 using HCl.
-
-
Titration with Acid:
-
Place 50 mL of the prepared this compound buffer in a beaker with a magnetic stir bar.
-
Record the initial pH.
-
Titrate with 0.1 M HCl, adding 0.5 mL increments and recording the pH after each addition until the pH drops by approximately 2 units.
-
Repeat the titration with the TRIS buffer.
-
-
Titration with Base:
-
Repeat the titration for both buffers using 0.1 M NaOH, adding 0.5 mL increments until the pH increases by approximately 2 units.
-
-
Data Analysis:
-
Plot the pH versus the volume of acid or base added for each buffer.
-
Calculate the buffering capacity (β) for each buffer at different pH values using the formula: β = dC/dpH, where dC is the moles of added acid or base and dpH is the change in pH.
-
Visualizing Interactions and Workflows
Signaling Pathway Interference
Phosphate ions can interfere with phosphorylation-dependent signaling pathways, such as the MAPK/ERK pathway, by competing with phosphate groups for binding sites on proteins or by inhibiting kinases. This potential for interference is a critical consideration in cell signaling studies.
Experimental Workflow for Buffer Comparison
A systematic workflow is essential for objectively comparing the performance of different buffering agents in a specific experimental context.
Conclusion: Making the Right Choice
The decision between this compound and TRIS buffer is not a matter of universal superiority but of application-specific suitability.
This compound is an excellent choice for many biological applications due to its physiological relevance and minimal temperature-dependent pH shifts.[6] However, its propensity to precipitate with divalent cations and interfere with phosphorylation events necessitates caution in certain experimental designs.[4][5]
TRIS , with its broad buffering range in the physiological pH spectrum, is a versatile and widely used buffer.[5] Its primary drawbacks are the significant temperature sensitivity of its pKa and its potential to inhibit certain enzymes, particularly metalloenzymes, through chelation.[3][4]
Ultimately, the ideal buffer is one that maintains a stable pH without interfering with the biological system under investigation. For critical applications, empirical validation of the chosen buffer is strongly recommended.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. Phosphate Buffer Issues [chem.fsu.edu]
- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Question about Tris-Hcl and PBS buffer - General Lab Techniques [protocol-online.org]
- 5. benchchem.com [benchchem.com]
- 6. BUFFERS [ou.edu]
- 7. Difference Between Tris Buffer And Phosphate Buffer - News [hbynm.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Phosphate vs. Bicarbonate Buffering Systems in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The maintenance of a stable physiological pH is paramount for the successful in vitro cultivation of cells. The choice of buffering system significantly impacts cellular health, proliferation, and function, thereby influencing experimental outcomes and the reliability of drug development assays. This guide provides an objective comparison of the two most commonly employed buffering systems in cell culture: phosphate-based buffers and bicarbonate-based buffers.
Principles of Buffering in Cell Culture
Cellular metabolic processes, such as glycolysis, produce acidic byproducts that can rapidly alter the pH of the culture medium. A buffering system's primary role is to resist these pH fluctuations, maintaining a stable environment conducive to cell growth, typically between pH 7.2 and 7.4 for most mammalian cell lines.[1][2]
Phosphate (B84403) Buffering System: This system relies on the equilibrium between dihydrogen phosphate (H₂PO₄⁻), a weak acid, and its conjugate base, monohydrogen phosphate (HPO₄²⁻). It operates effectively near its pKa of approximately 7.2, making it a suitable buffer for physiological pH. Phosphate-buffered saline (PBS) is a common formulation used for washing cells and as a base for other reagents.[3][4]
Bicarbonate Buffering System: This system is the primary physiological buffer in the human body and is based on the equilibrium between carbonic acid (H₂CO₃) and the bicarbonate ion (HCO₃⁻).[5][6] This system is unique in that it is in dynamic equilibrium with carbon dioxide (CO₂) in the atmosphere of the incubator. The dissolved CO₂ reacts with water to form carbonic acid, which then dissociates to release hydrogen ions and bicarbonate.[5]
Comparative Analysis: Phosphate vs. Bicarbonate Buffers
| Feature | Phosphate Buffering System | Bicarbonate Buffering System |
| Buffering Capacity | Good buffering capacity around its pKa of 7.2.[7] | Excellent buffering capacity in the physiological pH range when in equilibrium with a controlled CO₂ environment.[5] |
| CO₂ Dependence | Independent of a controlled CO₂ environment.[4] | Requires a controlled CO₂ atmosphere (typically 5-10%) to maintain pH.[1] |
| Physiological Relevance | Less physiologically representative of the in vivo extracellular environment compared to bicarbonate. | Highly physiologically relevant, mimicking the primary buffering system of the blood and tissues.[5][6] |
| Toxicity | Generally considered non-toxic to cells at typical working concentrations. | Non-toxic and a natural component of the cellular environment.[1] |
| Nutritional Role | Phosphate is an essential nutrient for cells, involved in energy metabolism and signaling.[8] | Bicarbonate is a key metabolite and a substrate for various enzymatic reactions. |
| Effect on Cellular Signaling | Elevated phosphate levels can influence intracellular signaling pathways, such as the ERK pathway.[8] | Bicarbonate ions are crucial for the activity of various ion transporters that regulate intracellular pH and other cellular processes.[5] |
| Ease of Use | Simpler to use for short-term experiments in ambient air. | Requires a CO₂ incubator, making it more complex for procedures outside the incubator. |
| pH Stability | Can be prone to pH drift with significant acid production by cells. | Maintains stable pH over longer periods in a controlled CO₂ environment.[1] |
| Precipitation | Can precipitate with calcium and magnesium ions present in some media formulations. | Generally does not have precipitation issues with common media components. |
Impact on Cellular Processes
The choice of buffering system is not merely a matter of pH control; it can have profound effects on cellular physiology and signaling.
Phosphate and ERK Signaling: Inorganic phosphate (Pi) is not just a structural component but also a signaling molecule. Studies have shown that elevated extracellular phosphate concentrations can lead to the activation of the Raf/MEK/ERK signaling cascade.[8] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Therefore, the concentration of phosphate in the culture medium can directly influence these fundamental cellular processes.
Bicarbonate and Intracellular pH Regulation: The bicarbonate buffering system is intricately linked to cellular mechanisms for maintaining intracellular pH (pHi). Carbon dioxide from cellular respiration diffuses into the medium, forming carbonic acid, which then dissociates into bicarbonate and H⁺ ions.[5] Bicarbonate ions are then transported across the cell membrane by various transporters, such as the Na⁺/HCO₃⁻ cotransporter and the Cl⁻/HCO₃⁻ exchanger, to regulate pHi. This process is crucial for the function of numerous enzymes and cellular processes.[5][9]
Experimental Protocols
To objectively compare the performance of phosphate and bicarbonate buffering systems for a specific cell line, the following experimental workflow is recommended.
1. Media Preparation:
-
Phosphate-buffered medium: Prepare a basal medium (e.g., DMEM) supplemented with a defined concentration of a phosphate buffer (e.g., 10-20 mM Sodium Phosphate) and adjust the pH to 7.4. This medium will be used in a non-CO₂ incubator or in sealed flasks.
-
Bicarbonate-buffered medium: Prepare the same basal medium supplemented with a standard concentration of sodium bicarbonate (e.g., 2.0 g/L for 5% CO₂) and equilibrate it in a CO₂ incubator to achieve a pH of 7.4.
2. Cell Seeding:
-
Plate cells at a consistent density in both types of media in appropriate culture vessels.
3. Cell Culture:
-
Incubate the cells under standard conditions (37°C). The phosphate-buffered cultures can be in a standard incubator, while the bicarbonate-buffered cultures must be in a CO₂ incubator.
4. Data Collection:
-
pH Monitoring: Measure the pH of the culture medium daily using a calibrated pH meter.
-
Cell Viability: At regular intervals (e.g., 24, 48, 72 hours), determine the percentage of viable cells using the trypan blue exclusion assay.
-
Cell Growth Rate: At the same intervals, count the total number of cells to determine the population doubling time and overall growth rate.
5. Data Analysis:
-
Compile the data into tables for easy comparison of pH stability, cell viability, and growth rates between the two buffering systems.
Conclusion
The choice between phosphate and bicarbonate buffering systems is not trivial and should be based on the specific requirements of the cell line and the experimental design.
-
The bicarbonate buffering system is the more physiologically relevant choice for long-term cell culture, providing stable pH control and participating in cellular metabolism, provided a controlled CO₂ environment is available.
-
The phosphate buffering system offers convenience for short-term experiments conducted outside of a CO₂ incubator. However, researchers should be aware of its potential to influence cellular signaling pathways and its less robust buffering capacity against high metabolic acid production.
For critical applications in drug development and fundamental research, it is advisable to validate experimental findings using the more physiologically representative bicarbonate buffering system to ensure the clinical relevance of the in vitro data.
References
- 1. scientificbio.com [scientificbio.com]
- 2. Getting Your Buffers Right: How to Control the pH of Cell Culture Medium [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Balanced Salt Solutions | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Bicarbonate buffer system - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Inorganic Phosphate Stimulates Akt-ERK1/2-Mnk1 Signaling in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Acid Base Balance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Monosodium Phosphate and Trisodium Phosphate in Cleaning Formulations
An objective guide for researchers, scientists, and drug development professionals on the performance and applications of monosodium phosphate (B84403) (MSP) and trisodium (B8492382) phosphate (TSP) in cleaning solutions.
In the realm of cleaning and sanitation, the efficacy of a formulation is paramount. Among the myriad of chemical agents employed, sodium phosphates have long held a significant role. This guide provides a detailed comparison of two such phosphates: monosodium phosphate (NaH₂PO₄) and trisodium phosphate (Na₃PO₄). While both are sodium salts of phosphoric acid, their distinct chemical properties lead to vastly different applications and performance characteristics in cleaning solutions. This analysis is intended to inform formulation scientists and researchers by presenting a side-by-side comparison of their chemical properties, cleaning mechanisms, and ideal use cases, supported by a proposed experimental framework for direct performance evaluation.
Chemical Properties and Primary Functions in Cleaning
Trisodium phosphate is a strong alkaline salt, which, when dissolved in water, produces a highly basic solution.[1] This high alkalinity is the primary driver of its cleaning power, particularly for heavy-duty applications.[2][3] The hydroxide (B78521) ions present in the TSP solution react with fats and oils in a process called saponification, converting them into water-soluble soap and glycerol, which can then be easily washed away.[1][4]
In contrast, this compound is an acidic salt that forms a moderately acidic to neutral solution in water.[5][6] Its primary role in cleaning formulations is not as a direct heavy-duty cleaning agent, but rather as a buffering agent to maintain a stable pH.[7] This is crucial in complex detergent formulations where the pH can affect the activity of other components. MSP also contributes to water softening by sequestering hard water ions like calcium and magnesium, which can interfere with the cleaning action of surfactants.[7]
| Property | This compound (MSP) | Trisodium Phosphate (TSP) |
| Chemical Formula | NaH₂PO₄ | Na₃PO₄ |
| pH of 1% Solution | 4.1 - 5.0[6] | ~12[1][2] |
| Primary Cleaning-Related Function | pH buffering, water softening[7] | Saponification of fats and oils[1][4] |
| Typical Applications | Component in acidic cleaners, pH stabilizer in detergents[7] | Heavy-duty degreasing, paint preparation, mildew removal[3][8] |
| Inferred Cleaning Performance | Low as a primary cleaning agent; enhances the performance of other detergents. | High for organic soils (grease, oil) due to high alkalinity. |
| Concentration in Use | Varies by formulation; often a component of a larger mixture. | Household: 0.2% - 0.4% w/v (1/4 to 1/2 cup per 2 gallons)[3][8]. Heavy-duty: up to 1.5% - 2.0% w/v (15g - 20g per liter)[2]. |
Experimental Protocol: Comparative Evaluation of Cleaning Efficiency
Objective:
To quantitatively compare the cleaning efficiency of this compound and trisodium phosphate solutions on a standardized greasy soil.
Materials:
-
This compound (analytical grade)
-
Trisodium phosphate (analytical grade)
-
Deionized water
-
Standard white vinyl tiles (as per ASTM D4488)
-
Gardner Straight Line Washability and Abrasion Machine
-
Cellulose (B213188) sponges
-
Colorimeter
-
Greasy soil components (e.g., vegetable shortening, lard, vegetable oil, carbon black)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Analytical balance
Experimental Procedure:
-
Preparation of Cleaning Solutions:
-
Prepare a 1% (w/v) solution of this compound in deionized water.
-
Prepare a 1% (w/v) solution of trisodium phosphate in deionized water.
-
Deionized water will be used as a negative control.
-
-
Preparation of Soiled Substrates:
-
Prepare a standardized greasy soil mixture as described in ASTM D4488-A5.
-
Apply a consistent amount of the greasy soil to the center of each white vinyl tile using a template.
-
Allow the soiled tiles to air-dry for 24 hours at a controlled temperature and humidity.
-
-
Reflectance Measurement (Before Cleaning):
-
Using a colorimeter, measure the initial reflectance of the soiled area on each tile. Take at least three readings per tile and calculate the average.
-
-
Cleaning Procedure:
-
Mount a soiled tile in the Gardner Straight Line Washability and Abrasion Machine.
-
Saturate a cellulose sponge with one of the test solutions (MSP, TSP, or deionized water) and place it in the holder of the machine.
-
Set the machine to perform a predetermined number of cycles (e.g., 25 cycles).
-
After the cleaning cycles are complete, rinse the tile thoroughly with deionized water to remove any remaining cleaning solution and loosened soil.
-
Allow the cleaned tiles to air-dry completely.
-
-
Reflectance Measurement (After Cleaning):
-
Measure the final reflectance of the cleaned area on each tile using the colorimeter. Again, take at least three readings per tile and calculate the average.
-
-
Calculation of Cleaning Efficiency:
-
The cleaning efficiency for each solution can be calculated using the following formula: Cleaning Efficiency (%) = ((R_c - R_s) / (R_o - R_s)) * 100 Where:
-
R_c = Reflectance of the cleaned surface
-
R_s = Reflectance of the soiled surface
-
R_o = Reflectance of the original, unsoiled surface
-
-
-
Data Analysis:
-
Perform the experiment in triplicate for each cleaning solution.
-
Calculate the mean cleaning efficiency and standard deviation for each solution.
-
Statistically compare the cleaning efficiencies of the MSP, TSP, and control solutions.
-
Visualizing the Comparison
To further illustrate the distinct roles and proposed evaluation of this compound and trisodium phosphate, the following diagrams are provided.
Caption: Comparative cleaning mechanisms of TSP and MSP.
Caption: Experimental workflow for comparing cleaning efficiency.
References
- 1. Trisodium phosphate - Wikipedia [en.wikipedia.org]
- 2. TRISODIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 3. What Is Trisodium Phosphate (TSP)? [thespruce.com]
- 4. The Science of Stain Removal: Alkaline vs Acidic Cleaners | ORAPI Asia [orapiasia.com]
- 5. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound (MSP);Price, Uses, and Formula - Shanghai Chemex [shanghaichemex.com]
- 7. Understanding this compound and its Uses — Bell Chem [bellchem.com]
- 8. store.southernpaintandsupply.com [store.southernpaintandsupply.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. scribd.com [scribd.com]
Assessing the Impact of Different Phosphate Salts on Cell Viability: A Comparative Guide
Phosphate (B84403) is a crucial anion in numerous biological processes, from energy metabolism and signal transduction to the structural integrity of nucleic acids and cell membranes. In cell culture, phosphate is a key component of buffers like Phosphate-Buffered Saline (PBS) and culture media, essential for maintaining a stable physiological pH.[1][2] However, the concentration and the type of cation (e.g., sodium, potassium, calcium) in the phosphate salt can significantly influence cellular behavior, including viability and proliferation.[3][4] This guide provides a comparative analysis of the effects of different phosphate salts on cell viability, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Common Phosphate Salts in Cell Culture
While often used interchangeably, the choice of cation in a phosphate buffer can have distinct effects on cellular processes. The most common phosphate salts in cell culture are sodium phosphate, potassium phosphate, and calcium phosphate.
-
Sodium Phosphate vs. Potassium Phosphate: Both are highly soluble and commonly used to prepare PBS and other biological buffers. For most routine applications like washing cells, the difference is negligible.[5][6] However, the cellular environment is sensitive to the balance of sodium (Na⁺) and potassium (K⁺) ions. High extracellular potassium can depolarize the cell membrane, affecting various cellular functions. Therefore, sodium phosphate is generally preferred for creating physiological buffers that mimic the high extracellular sodium concentration found in vivo.[7]
-
Calcium Phosphate: This salt is less soluble than its sodium or potassium counterparts and has a well-documented role in cellular signaling and bone mineralization.[8][9] While essential at low concentrations, elevated levels of both calcium and phosphate can lead to the formation of cytotoxic precipitates.[4][9] Calcium phosphate nanoparticles, for instance, have been shown to induce apoptosis in various cell types, a property being explored for cancer therapy.[10][11]
Quantitative Data on Phosphate-Induced Effects on Cell Viability
The impact of phosphate on cell viability is highly dose-dependent. While physiological concentrations are essential, supra-physiological levels can trigger apoptosis and cytotoxicity. The following table summarizes findings from various studies.
| Phosphate Concentration | Cell Type(s) | Key Observations | Reference(s) |
| Low to Moderate | Various | Promotes cell growth and proliferation. | [3][12] |
| > 2.5 mM | Human Endothelial Cells | Induced apoptosis, an effect enhanced by increased calcium levels. | [13] |
| Up to 10 mM | HEK293, HeLa | Promotes cell proliferation by activating AKT signaling. | [3] |
| > 16 mM | XTT Assay Cells | Decreased cell viability. | [12] |
| > 20 mM | HEK293, HeLa | Triggered significant cell death and apoptosis. | [3][12] |
| > 40 mM | HEK293, HeLa | Caused significant cell damage, activated MAPK signaling, and induced apoptosis. | [3] |
Experimental Protocols
Accurate assessment of cell viability is critical when evaluating the effects of different phosphate salt formulations. The following are detailed protocols for two standard cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[14][15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[16][17]
Materials:
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)[14]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and culture overnight to allow for attachment.
-
Compound Treatment: Expose cells to various concentrations of the different phosphate salts for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.[15][16] During this time, viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[15][17] The intensity of the purple color is directly proportional to the number of viable cells.
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact membranes and exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[19][20][21]
Materials:
-
Cell suspension
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Sample Preparation: Create a single-cell suspension from your culture.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[21][22]
-
Incubation: Allow the mixture to incubate at room temperature for 3-5 minutes. Avoid longer incubation times, as this can lead to the staining of viable cells.[20][21]
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Data Collection: Under a microscope, count the number of live (unstained, bright) cells and dead (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Cell Viability = (Number of unstained cells / Total number of cells) x 100[21]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for assessing cell viability using the MTT assay.
Signaling Pathway of Phosphate-Induced Apoptosis
High extracellular phosphate concentrations have been shown to induce apoptosis through the activation of several signaling cascades.[23] Studies indicate that elevated phosphate can activate the Raf/MEK/ERK1/2 pathway and the mitochondrial apoptotic pathway.[23][24][25] This process involves the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to the phosphorylation of ERK1/2 and subsequent cleavage of caspase-9, a key initiator of apoptosis.[25] Additionally, high phosphate can trigger apoptosis through the activation of the broader Mitogen-Activated Protein Kinase (MAPK) signaling network, which includes ERK1/2, p38, and JNK.[3] This can also lead to endoplasmic reticulum (ER) stress, further contributing to programmed cell death.[3]
Caption: Signaling pathways involved in high phosphate-induced apoptosis.
References
- 1. biochemazone.com [biochemazone.com]
- 2. Phosphate Buffered Saline pH 7.4, liquid, sterile-filtered, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. phosphate buffer.. - General Lab Techniques [protocol-online.org]
- 8. Cytocompatibility of the selected calcium phosphate based bone cements: comparative study in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium phosphate-containing precipitate and the carcinogenicity of sodium salts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcium Phosphate Nanoparticles Cytocompatibility Versus Cytotoxicity: A Serendipitous Paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. biorxiv.org [biorxiv.org]
- 13. Increased inorganic phosphate induces human endothelial cell apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. revvity.com [revvity.com]
- 20. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 23. Phosphate-induced Apoptosis of Hypertrophic Chondrocytes Is Associated with a Decrease in Mitochondrial Membrane Potential and Is Dependent upon Erk1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphate-induced apoptosis of hypertrophic chondrocytes is associated with a decrease in mitochondrial membrane potential and is dependent upon Erk1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phosphate-induced activation of VEGFR2 leads to caspase-9-mediated apoptosis of hypertrophic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining Monosodium Phosphate Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the determination of monosodium phosphate (B84403) concentration. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and various stages of drug development. This document outlines the principles, performance characteristics, and experimental protocols for four key methods: Ion Chromatography (IC), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), UV-Vis Spectrophotometry (Molybdenum Blue Method), and Acid-Base Titration.
Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators for each analytical method, offering a clear comparison to aid in selecting the most suitable technique for your specific application.
| Parameter | Ion Chromatography (IC) | ICP-OES | UV-Vis Spectrophotometry (Molybdenum Blue) | Acid-Base Titration |
| Principle | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Measurement of electromagnetic radiation emitted from excited atoms or ions in a plasma. | Formation of a colored phosphomolybdate complex, with concentration determined by absorbance. | Neutralization of the acidic phosphate species with a standard base, monitored by a pH indicator or meter. |
| Limit of Detection (LOD) | 2.39 - 5.63 µg/L[1] | 0.0745 mg/kg[2] | ~0.5 µg/mL[3] | Higher, typically in the mg/mL range. |
| Limit of Quantitation (LOQ) | 0.03 mg/L[4] | 0.2482 mg/kg[2] | Not explicitly found. | Higher, typically in the mg/mL range. |
| Accuracy (Recovery) | 98-99%[5] | 90.36% to 110.63%[2] | Good agreement with other methods. | High accuracy when standardized properly. |
| Precision (%RSD) | < 1.5%[6] | Inter-day: 1.43-3.23%, Intra-day: 0.40-1.77%[2] | 0.1%[3] | High precision with careful execution. |
| Analysis Time | < 10 minutes per sample[7] | Fast, suitable for high throughput.[8] | Requires color development time (15-30 min).[9][10] | Can be rapid for a single sample. |
| Interferences | Can be affected by other anions, though method development can mitigate this.[11] | Spectral interferences from other elements (e.g., Fe, Cu) can be problematic.[12] | Substances that interfere with the colorimetric reaction (e.g., silicates, arsenates). | Other acidic or basic components in the sample matrix. |
| Strengths | High sensitivity and selectivity for ionic species.[13] | Multi-element analysis capability and high throughput.[8] | Inexpensive, simple instrumentation.[14] | Cost-effective, straightforward, and can be highly accurate for concentrated samples. |
| Limitations | Higher initial instrument cost. | High instrument and operational costs, insensitive to phosphorus.[12] | Can be time-consuming and prone to interferences.[15] | Not suitable for trace analysis, less specific than other methods. |
Experimental Workflow
The selection of an appropriate analytical method is a critical step in achieving accurate and reliable results. The following diagram illustrates a general workflow for choosing a suitable method for monosodium phosphate concentration determination.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 3. Spectrophotometric determination of trace amounts of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Phosphate in sodium and potassium phosphates compounded injections | Metrohm [metrohm.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. dgtresearch.com [dgtresearch.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 15. cf-store.widencdn.net [cf-store.widencdn.net]
Anhydrous vs. Hydrated Monosodium Phosphate: A Comparative Guide for Buffer Preparation
For researchers, scientists, and drug development professionals, the precise formulation of buffer solutions is paramount to experimental success and product stability. Sodium phosphate (B84403) buffers are a cornerstone of many biological and pharmaceutical applications, and the choice between anhydrous and hydrated forms of monosodium phosphate (NaH₂PO₄) can have practical implications. This guide provides an objective comparison of these two forms, supported by physicochemical data and detailed experimental protocols, to inform your selection process.
When preparing a sodium phosphate buffer, a common laboratory practice, the primary difference between using anhydrous and hydrated this compound lies in the calculation of the mass required to achieve a specific molar concentration. The presence of water of hydration in the hydrated forms increases the molecular weight, necessitating a greater mass to obtain the same number of moles of the buffering species. Once dissolved, the buffering ions are identical, and theoretically, the performance of the resulting buffer should be the same, provided the correct molar amounts are used. However, practical considerations such as hygroscopicity and storage can influence the choice.
Physicochemical Properties: Anhydrous vs. Hydrated this compound
A clear understanding of the physical and chemical properties of each form is essential for accurate buffer preparation and storage. The table below summarizes the key characteristics of anhydrous, monohydrate, and dihydrate this compound.
| Property | Anhydrous this compound | This compound Monohydrate | This compound Dihydrate |
| Chemical Formula | NaH₂PO₄ | NaH₂PO₄·H₂O | NaH₂PO₄·2H₂O |
| Molecular Weight ( g/mol ) | 119.98[1] | 137.99[2][3] | 156.01[4] |
| Appearance | White, crystalline powder or granules[5][6] | Colorless or white crystals or powder[5][7] | Colorless to white crystalline powder[5] |
| Solubility in Water | Highly soluble[1][5][6] | Freely soluble[7] | Highly soluble[5] |
| pH of 1% solution | 4.1 - 4.7[1][7] | 4.1 - 4.5[7] | ~4.5[5][6] |
| pKa | 6.8 - 7.2[8] | 7.21[2] | Not specified |
| Hygroscopicity | Can be hygroscopic[8] | Slightly deliquescent[8] | Data not readily available |
Performance Comparison in Buffer Preparation
While direct comparative experimental data on buffer capacity and long-term stability is not extensively available in peer-reviewed literature, the performance of buffers prepared from either anhydrous or hydrated this compound is expected to be identical under ideal conditions. The crucial factor is the accurate calculation of molar equivalents.
Buffer Capacity: The buffering capacity of a phosphate buffer is a function of its concentration and the proximity of its pH to the pKa of the dihydrogen phosphate/hydrogen phosphate conjugate acid-base pair (pKa ≈ 7.2). Since the dissolved phosphate species are the same regardless of the starting material's hydration state, the buffering capacity will be identical if the final molar concentrations of the acidic and basic components are the same.
Stability: The stability of a prepared phosphate buffer solution is generally good. Stock solutions can be stored for extended periods, with some sources suggesting a shelf-life of up to a year if prepared and stored under sterile conditions. The pH of the solution may change over time, so it is good practice to verify the pH before use. There is no direct evidence to suggest that the initial hydration state of the this compound used affects the long-term stability of the resulting buffer solution.
Hygroscopicity and Handling: The anhydrous form of this compound is often described as hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to clumping and, more importantly, a change in the actual mass of the compound being weighed, potentially leading to errors in buffer concentration. The hydrated forms are generally considered to be more stable in this regard. Therefore, for applications requiring the highest accuracy, it may be preferable to use a hydrated form or to take extra precautions when handling the anhydrous form, such as storing it in a desiccator and weighing it quickly.
Experimental Protocols
The following is a detailed protocol for the preparation of a 0.1 M sodium phosphate buffer at pH 7.4. This protocol can be adapted for either anhydrous or hydrated forms of this compound by adjusting the mass based on the respective molecular weights.
Objective: To prepare 1 L of 0.1 M Sodium Phosphate Buffer, pH 7.4.
Materials:
-
This compound (anhydrous, monohydrate, or dihydrate)
-
Disodium phosphate (anhydrous, Na₂HPO₄, MW: 141.96 g/mol )
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Beakers
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment (optional)
Methodology:
There are two common methods for preparing phosphate buffers:
Method 1: By Mixing Stock Solutions
-
Prepare Stock Solution A (0.2 M this compound):
-
Anhydrous: Dissolve 23.996 g of NaH₂PO₄ in deionized water and bring the final volume to 1 L.
-
Monohydrate: Dissolve 27.598 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1 L.
-
-
Prepare Stock Solution B (0.2 M Disodium Phosphate):
-
Dissolve 28.392 g of anhydrous Na₂HPO₄ in deionized water and bring the final volume to 1 L.
-
-
Mix Stock Solutions:
-
To prepare 1 L of 0.1 M sodium phosphate buffer, pH 7.4, mix 95 mL of Stock Solution A with 405 mL of Stock Solution B.
-
-
Final Volume and pH Check:
-
Bring the final volume to 1 L with deionized water.
-
Verify the pH using a calibrated pH meter and adjust if necessary with small additions of Stock Solution A or B.
-
Method 2: By Titration
-
Prepare a solution of the acidic component:
-
Dissolve the required mass of this compound (anhydrous or hydrated) for a 0.1 M solution in approximately 800 mL of deionized water.
-
-
Adjust pH:
-
While stirring, add a solution of a strong base (e.g., 1 M NaOH) dropwise until the pH reaches 7.4.
-
-
Final Volume:
-
Once the desired pH is achieved, bring the final volume to 1 L with deionized water.
-
Logical Workflow for Selecting the Appropriate Form
The choice between anhydrous and hydrated this compound is primarily a practical one. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting between anhydrous and hydrated this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | H2NaO4P | CID 23672064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phosphate-dependent aggregation of [KL]n peptides affects their membranolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Cation Conundrum: A Comparative Guide to Sodium vs. Potassium Ions in Biological Assays
For researchers, scientists, and drug development professionals, the choice of ions in a biological assay is not a trivial decision. While often used interchangeably to adjust ionic strength, sodium (Na⁺) and potassium (K⁺) ions play distinct and crucial roles in cellular physiology. This guide provides an objective comparison of their effects in common biological assays, supported by experimental data and detailed protocols, to aid in the design and interpretation of your in vitro studies.
The differential distribution of sodium and potassium ions across the cell membrane, maintained by the Na⁺/K⁺-ATPase pump, is fundamental to numerous cellular processes, including nerve impulse transmission, muscle contraction, and maintenance of cell volume. Consequently, the ionic composition of an assay buffer can significantly influence the activity of enzymes, the binding of ligands to receptors, and overall cell health. This guide delves into specific examples to illustrate these differences.
Enzyme Kinetics: The Case of Pyruvate (B1213749) Kinase
Many enzymes require specific monovalent cations for optimal activity. Pyruvate kinase, a key enzyme in glycolysis, demonstrates a strong preference for potassium over sodium.
Data Presentation: Comparative Effects of K⁺ and Na⁺ on Pyruvate Kinase Activity
| Cation | Concentration for Maximal Activity (mM) | Relative Activity (%) |
| K⁺ | 90 | 100 |
| Rb⁺ | 90 | 80-60 |
| NH₄⁺ | 90 | 80-60 |
| Cs⁺ | 90 | 9 |
| Na⁺ | 90 | 8 |
| Li⁺ | 90 | 2 |
Data adapted from a study on rabbit muscle pyruvate kinase, illustrating the significant preference for K⁺ for maximal enzymatic activity. In the presence of Na⁺, the enzyme exhibits only 8% of the activity observed with K⁺.
Experimental Protocol: Pyruvate Kinase Activity Assay
This protocol is adapted from standard methods for measuring pyruvate kinase activity.
Materials:
-
Rabbit muscle pyruvate kinase (ammonium sulfate (B86663) suspension)
-
Lactate (B86563) dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
KCl or NaCl
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine Tris-HCl buffer, MgCl₂, ADP, and NADH to their final concentrations.
-
Add cations: Add the desired concentration of either KCl or NaCl to the reaction mixture.
-
Add coupling enzyme: Add a sufficient amount of LDH.
-
Initiate the reaction: Add PEP to start the reaction.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the pyruvate kinase activity.
-
Data analysis: Calculate the initial reaction velocity for each cation concentration.
Logical Relationship: Enzyme Activation by Monovalent Cations
Caption: Differential activation of pyruvate kinase by K⁺ and Na⁺.
G Protein-Coupled Receptor (GPCR) Binding: The Allosteric Effect of Sodium
Sodium ions are known to be negative allosteric modulators for many Class A GPCRs. The presence of Na⁺ can decrease the affinity of agonists for the receptor, while having little to no effect on antagonist binding.
Data Presentation: Effect of Na⁺ on Agonist and Antagonist Binding to the A1 Adenosine Receptor
| Ligand Type | Radioligand | Cation | Kᵢ (nM) |
| Agonist | [³H]CHA | N-ethylmaleimide (control) | 1.2 ± 0.1 |
| Agonist | [³H]CHA | NaCl (100 mM) | 4.5 ± 0.4 |
| Antagonist | [³H]DPCPX | N-ethylmaleimide (control) | 0.3 ± 0.05 |
| Antagonist | [³H]DPCPX | NaCl (100 mM) | 0.4 ± 0.06 |
This table summarizes data from radioligand binding assays on the A1 adenosine receptor, showing that 100 mM NaCl increases the Kᵢ value (decreases the affinity) for the agonist [³H]CHA by nearly four-fold, while having a negligible effect on the antagonist [³H]DPCPX.
Experimental Protocol: Radioligand Binding Assay for A1 Adenosine Receptor
This protocol provides a general framework for a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells expressing the A1 adenosine receptor
-
Radiolabeled antagonist (e.g., [³H]DPCPX)
-
Unlabeled agonist (e.g., CHA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NaCl or KCl solutions
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare assay tubes: To each tube, add the membrane preparation, binding buffer, and either NaCl, KCl, or a control buffer.
-
Add competing ligand: Add varying concentrations of the unlabeled agonist.
-
Add radioligand: Add a fixed concentration of the radiolabeled antagonist.
-
Incubate: Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filter: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Count: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Kᵢ values.
Signaling Pathway: Allosteric Modulation of GPCR by Na⁺
Caption: Sodium ions can stabilize the inactive state of a GPCR.
Cell Viability and Cytotoxicity: A Direct Comparison
The ionic environment can directly impact cell viability. High concentrations of certain salts can be cytotoxic. Comparative studies have shown that sodium salts can be more detrimental to cell viability than their potassium counterparts at the same molar concentrations.
Data Presentation: Comparative Cytotoxicity of NaCl and KCl on AY-27 Rat Bladder Epithelial Cells
| Salt | Concentration (mM) | Cell Viability (% of Control) |
| NaCl | 50 | 85 ± 5 |
| 100 | 60 ± 7 | |
| 150 | 30 ± 6 | |
| KCl | 50 | 98 ± 4 |
| 100 | 95 ± 6 | |
| 150 | 92 ± 5 |
This table presents data from a study comparing the effects of NaCl and KCl on the viability of AY-27 cells. A clear dose-dependent decrease in cell viability is observed with NaCl, while KCl has a minimal effect at the same concentrations.
Experimental Protocol: LDH Cytotoxicity Assay
The lactate dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
AY-27 cells
-
Cell culture medium
-
96-well plates
-
NaCl and KCl solutions of varying concentrations
-
LDH cytotoxicity detection kit
Procedure:
-
Cell seeding: Seed AY-27 cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with medium containing different concentrations of NaCl or KCl. Include a control group with normal medium and a maximum LDH release control (treated with a lysis solution).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Sample collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH assay: Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the LDH activity in the collected supernatants.
-
Data analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for a typical LDH-based cytotoxicity assay.
Conclusion
The experimental evidence presented in this guide underscores the importance of carefully considering the specific roles of sodium and potassium ions in biological assays. While both are essential for maintaining physiological conditions, their differential effects on enzyme activity, receptor binding, and cell viability can significantly impact experimental outcomes. For assays involving enzymes known to be regulated by monovalent cations, GPCRs (especially Class A), or when assessing cellular health, the choice between sodium and potassium should be a deliberate one, based on the specific biological question being addressed. Researchers are encouraged to consult the primary literature and optimize their assay conditions to ensure the validity and reproducibility of their findings.
Safety Operating Guide
Proper Disposal of Monosodium Phosphate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of monosodium phosphate (B84403), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling monosodium phosphate for disposal, it is crucial to adhere to standard laboratory safety practices. This substance is generally not classified as hazardous waste; however, proper handling minimizes risks.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[2][3]
-
Hand Protection: Handle with chemical-impermeable gloves. Gloves should be inspected before use, and hands should be washed and dried after handling.[2][3]
-
Body Protection: Wear a lab coat or other suitable protective clothing. For larger spills, fire/flame resistant and impervious clothing may be necessary.[2][3]
-
Respiratory Protection: In dusty conditions or if exposure limits are exceeded, use a full-face respirator.[3]
Handling and Storage:
-
Always handle this compound in a well-ventilated area.[2][3]
-
Avoid the formation and inhalation of dust and aerosols.[2][3]
-
Store containers tightly closed in a cool, dry, and well-ventilated place.[2][3]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[4] While it is not typically defined as hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should not be discharged into sewer systems or the environment without proper consideration.[1][2]
Procedure for Uncontaminated this compound (Solid):
-
Collection: Collect the waste chemical in a suitable, clearly labeled, and closed container.[2]
-
Consult Regulations: Check with your institution's Environmental Health and Safety (EHS) office and review local and state regulations for disposal of non-hazardous chemical waste.[4][5]
-
Disposal Options:
Procedure for this compound Solutions:
-
Collection: Collect aqueous solutions of this compound in a sealed, properly labeled container.
-
Avoid Drain Disposal: Do not discharge solutions into the sewer system, as this can contribute to phosphate pollution in waterways.[2]
-
Professional Disposal: Transfer the container to your institution's EHS department for collection by a licensed hazardous waste disposal company.
Accidental Spill and Leak Response
In the event of a spill, immediate and appropriate action is required to ensure safety and prevent environmental contamination.
-
Ensure Safety: Evacuate personnel from the immediate area if necessary. Ensure adequate ventilation.[2][3]
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Cleanup (Solid Spill):
-
Cleanup (Liquid Spill):
-
Absorb the spill with inert, non-combustible material such as sand or earth.[7]
-
Collect the absorbed material into a suitable container for disposal.
-
-
Final Cleaning: After the bulk of the material has been removed, the area can be flushed with water. Ensure the runoff does not enter drains.[1][5]
-
Dispose of Waste: All contaminated materials and cleaning residues should be placed in a sealed container and disposed of according to the procedures outlined above.
Summary of Disposal and Safety Parameters
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Transfer to a licensed chemical waste disposal facility. | [2] |
| Alternative Disposal | Sanitary landfill for dry, uncontaminated material (subject to local regulations). | [1] |
| Sewer/Drain Disposal | Not recommended; avoid discharge into the environment. | [2][4] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and protective clothing. | [2][3] |
| Handling Environment | Well-ventilated area; avoid dust formation. | [2][3] |
| Spill Containment | Prevent entry into drains, sewers, and surface waters. | [2][4] |
| Contaminated Packaging | Triple-rinse, then offer for recycling or dispose of in a sanitary landfill. | [2] |
Disposal Workflow Diagram
The logical workflow for deciding on the proper disposal route for this compound is illustrated below. This process ensures that safety and regulatory compliance are prioritized at each step.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Monosodium Phosphate
In the dynamic environment of research and drug development, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Monosodium Phosphate, ensuring the well-being of laboratory personnel and the integrity of your work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in a laboratory setting, adherence to proper PPE protocols is mandatory to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] The following table summarizes the recommended protective gear.
| PPE Category | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[2][3][4] | Approved by EN 166 (EU) or NIOSH (US).[1][3][4] |
| Skin Protection | Chemical-resistant, impervious gloves.[3][4][5] Protective clothing, such as a lab coat or coveralls, to prevent skin exposure.[6][7][8] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if dust is generated.[6][8] A full-face respirator may be necessary if irritation is experienced.[3][4] | Authorized under U.S. Federal OSHA Respiratory Protection Standard (29 CFR 1910.134), Canadian CSA Standard Z94.4-93, or European Standard EN 149.[2][8] |
Occupational Exposure Limits
While specific exposure limits for this compound have not been established by OSHA and ACGIH, general limits for particulates not otherwise regulated (PNOR) or classified (PNOC) should be observed.[6]
| Organization | Exposure Limit (8-hr TWA) |
| ACGIH TLV | 10 mg/m³ (inhalable), 3 mg/m³ (respirable)[6] |
| OSHA PEL | 15 mg/m³ (total dust), 5 mg/m³ (respirable)[6] |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area to minimize dust inhalation.[1][3][4]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[1][3][4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4]
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong bases.[1]
-
Protect containers from physical damage.[2]
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area.[1][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][3] For large spills, contain the material by bunding.[1]
-
Cleanup:
-
Decontamination: After the bulk of the material has been removed, flush the area with water.[6]
Disposal Plan:
-
Dispose of waste material in accordance with federal, state, and local environmental regulations.
-
The material may be suitable for disposal by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not allow the product to enter drains or sewer systems.[1][3]
-
Contaminated packaging should be triple-rinsed and can be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from preparation to final waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
